molecular formula C5H7N3O3 B1469465 3-methoxy-1-methyl-4-nitro-1H-pyrazole CAS No. 1201935-85-4

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B1469465
CAS No.: 1201935-85-4
M. Wt: 157.13 g/mol
InChI Key: PQCDQLCMCVXEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCDQLCMCVXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathway of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns have led to the development of numerous blockbuster drugs and highly effective crop protection agents. The target molecule of this guide, this compound, represents a highly functionalized pyrazole scaffold, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by relevant literature. We will delve into the mechanistic rationale behind each synthetic step, offering not just a protocol, but a deeper understanding of the chemistry involved.

Deconstructing the Synthesis: A Retrosynthetic Approach

The synthesis of a polysubstituted heterocyclic compound like this compound requires careful strategic planning. A retrosynthetic analysis reveals a convergent and logical pathway, starting from simple, commercially available precursors.

Retrosynthesis of this compound target This compound intermediate1 1-methyl-4-nitro-1H-pyrazol-3-ol target->intermediate1 O-methylation intermediate2 1-methyl-1H-pyrazol-3(2H)-one intermediate1->intermediate2 Nitration starting_materials Ethyl acetoacetate + Methylhydrazine intermediate2->starting_materials Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a three-step synthesis starting from the cyclocondensation of ethyl acetoacetate and methylhydrazine, followed by nitration and finally O-methylation. This pathway is advantageous as it builds the core pyrazole ring with the desired N-methylation in the first step, simplifying subsequent functionalization.

Part 1: Synthesis of the Pyrazole Core - 1-methyl-1H-pyrazol-3(2H)-one

The foundational step in this synthesis is the construction of the pyrazole ring. The reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine derivative is a classic and reliable method for this purpose.[1]

Reaction Scheme:

Step 1: Cyclocondensation reactant1 Ethyl acetoacetate plus + reactant1->plus reactant2 Methylhydrazine arrow Ethanol, Reflux reactant2->arrow product 1-methyl-1H-pyrazol-3(2H)-one plus->reactant2 arrow->product

Caption: Synthesis of the pyrazolone intermediate.

Mechanism and Rationale:

This reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, with subsequent elimination of ethanol. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring. The resulting product, 1-methyl-1H-pyrazol-3(2H)-one, exists in tautomeric equilibrium with 1-methyl-1H-pyrazol-3-ol. For the subsequent nitration step, the pyrazolone tautomer is the key reactive species.

Detailed Experimental Protocol:
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

  • With stirring, add methylhydrazine (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-methyl-1H-pyrazol-3(2H)-one.[3]

ParameterValue
ReactantsEthyl acetoacetate, Methylhydrazine
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time2-4 hours
Work-upCrystallization and filtration

Table 1: Reaction conditions for the synthesis of 1-methyl-1H-pyrazol-3(2H)-one.

Part 2: Regioselective Nitration of the Pyrazole Ring

The second step is the introduction of a nitro group onto the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and the nitration is expected to occur at the 4-position, which is activated by the electron-donating character of the ring nitrogens and the enolate-like character of the pyrazolone.

Reaction Scheme:

Step 2: Nitration reactant 1-methyl-1H-pyrazol-3(2H)-one arrow 0-10 °C reactant->arrow product 1-methyl-4-nitro-1H-pyrazol-3-ol reagents HNO3 / H2SO4 arrow->product

Caption: Nitration of the pyrazolone intermediate.

Mechanism and Rationale:

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[4] The pyrazolone ring then acts as a nucleophile, attacking the nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The regioselectivity for the 4-position is generally high in pyrazole systems.[6][7]

Detailed Experimental Protocol:
  • In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

  • To the cold sulfuric acid, add 1-methyl-1H-pyrazol-3(2H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyrazolone in sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. This affords 1-methyl-4-nitro-1H-pyrazol-3-ol.

ParameterValue
Reactant1-methyl-1H-pyrazol-3(2H)-one
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature0-10 °C
Reaction Time1-2 hours
Work-upPrecipitation on ice, filtration

Table 2: Reaction conditions for the nitration step.

Part 3: O-Methylation to Yield the Final Product

The final step in the synthesis is the methylation of the hydroxyl group at the 3-position to form the desired methoxy group. This is a crucial step where selectivity is important to avoid potential N-methylation if any unreacted starting pyrazole is present. However, with the N1-position already methylated, O-methylation is the favored pathway.

Reaction Scheme:

Step 3: O-Methylation reactant 1-methyl-4-nitro-1H-pyrazol-3-ol arrow Solvent, Heat reactant->arrow product This compound reagents Dimethyl sulfate / Base arrow->product

Caption: Final O-methylation step.

Mechanism and Rationale:

This reaction is a Williamson ether synthesis. A base is used to deprotonate the hydroxyl group of the pyrazolol, forming a more nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate or methyl iodide. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate or sodium hydroxide.[1] Solvents like acetone, DMF, or acetonitrile are often employed.

Detailed Experimental Protocol:
  • Suspend 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq) and a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq) in a solvent like acetone or DMF in a round-bottom flask.

  • Add the methylating agent, for example, dimethyl sulfate (1.1-1.2 eq), dropwise to the suspension with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and maintain for several hours until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

ParameterValue
Reactant1-methyl-4-nitro-1H-pyrazol-3-ol
ReagentsDimethyl sulfate (or Methyl iodide), Potassium carbonate
SolventAcetone or DMF
Temperature50-60 °C
Reaction TimeSeveral hours
Work-upFiltration, evaporation, and purification

Table 3: Reaction conditions for the O-methylation step.

Safety Considerations

  • Methylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Concentrated Acids (Nitric and Sulfuric): are highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles. Always add acid to water, not the other way around, when preparing dilutions. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Dimethyl Sulfate: is a potent alkylating agent and is highly toxic and carcinogenic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

Conclusion

The synthesis of this compound can be efficiently achieved in three steps from readily available starting materials. The key transformations involve a cyclocondensation to form the pyrazole core, a regioselective nitration at the 4-position, and a final O-methylation. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for a successful outcome. This guide provides a robust framework for researchers and scientists in the field of drug development and organic synthesis to produce this valuable heterocyclic building block.

References

  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link][8][9]

  • Google Patents. (Year). N-alkylation method of pyrazole. EP0749963A1. [10]

  • ResearchGate. (Year). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. [Link][1]

  • The Royal Society of Chemistry. (Year). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link][2]

  • ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][3]

  • RSC Publishing. (Year). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link][7]

  • Scilit. (Year). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link][6]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution, Nitration and Sulfonation Reactions. [Link][4]

  • Anasazi Instruments. (Year). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][5]

Sources

Spectroscopic Characterization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering in-depth interpretation and validated experimental protocols. Our approach is grounded in established scientific principles to ensure the utmost accuracy and reliability of the presented information.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₇N₃O₃, Molar Mass: 157.13 g/mol ) is a substituted pyrazole derivative. The unique arrangement of its functional groups—a methoxy group at position 3, a methyl group at the N1 position, and a nitro group at position 4—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This guide will systematically present the predicted and literature-inferred spectroscopic data, followed by a detailed interpretation of the spectral features.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct singlets, corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-5
~4.1Singlet3HO-CH₃
~3.9Singlet3HN-CH₃

Interpretation of the ¹H NMR Spectrum:

  • H-5 Proton: The proton at the C-5 position of the pyrazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitro group at C-4 and the overall aromaticity of the ring. Its signal is therefore predicted to appear at a high chemical shift, around 8.5 ppm.

  • Methoxy Protons (O-CH₃): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing a downfield shift. This signal is anticipated to be a singlet around 4.1 ppm.

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are also deshielded and are expected to appear as a singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-3
~135C-4
~130C-5
~58O-CH₃
~38N-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • C-3 Carbon: This carbon is attached to an oxygen atom and two nitrogen atoms within the aromatic ring, making it highly deshielded. Its resonance is predicted to be the furthest downfield, around 160 ppm.

  • C-4 Carbon: The presence of the electron-withdrawing nitro group will cause a significant downfield shift for the C-4 carbon, with an expected chemical shift of approximately 135 ppm.

  • C-5 Carbon: The C-5 carbon, adjacent to the nitro group, will also be deshielded, with a predicted resonance around 130 ppm.

  • Methoxy Carbon (O-CH₃): The carbon of the methoxy group is expected to appear around 58 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon is anticipated to have a chemical shift of about 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-O, C-N, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1550-1500 and ~1360-1300StrongAsymmetric and symmetric NO₂ stretching
~1600-1450MediumC=N and C=C stretching in the pyrazole ring
~1250-1000StrongC-O stretching (methoxy group)
~3000-2850Medium-WeakC-H stretching (methyl and methoxy groups)

Interpretation of the IR Spectrum:

  • Nitro Group (NO₂): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • Pyrazole Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring are expected in the 1600-1450 cm⁻¹ region.

  • Methoxy Group (C-O): A strong absorption band corresponding to the C-O stretching of the methoxy group should be observed in the 1250-1000 cm⁻¹ range.

  • C-H Bonds: The C-H stretching vibrations of the methyl and methoxy groups will appear in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
157Molecular ion [M]⁺
142[M - CH₃]⁺
127[M - NO]⁺ or [M - OCH₃ + H]⁺
111[M - NO₂]⁺
81[M - NO₂ - N₂]⁺ or other fragmentation pathways

Interpretation of the Mass Spectrum:

  • Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z 157, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of pyrazoles can be complex. Common fragmentation pathways for this molecule are expected to include the loss of the methyl group (m/z 142), the nitro group (m/z 111), and potentially rearrangements involving the pyrazole ring. The presence of the nitro group can lead to characteristic losses of NO (m/z 127). Further fragmentation of the pyrazole ring can also occur.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following validated protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Vortex Vortex to ensure complete dissolution Solvent->Vortex Transfer Transfer solution to a 5 mm NMR tube Vortex->Transfer Instrument Place NMR tube in a 400 MHz (or higher) spectrometer Transfer->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire_H1 Acquire ¹H NMR spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C NMR spectrum Shim->Acquire_C13 Fourier Apply Fourier Transform Acquire_H1->Fourier Acquire_C13->Fourier Phase Phase correct the spectra Fourier->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference spectra (TMS at 0 ppm) Baseline->Reference Integrate Integrate ¹H NMR signals Reference->Integrate For ¹H NMR

Figure 2: Workflow for NMR data acquisition and processing.

Rationale:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single deuterium peak for locking. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

  • Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

IR Spectroscopy Protocol

IR_Workflow cluster_SamplePrep_IR Sample Preparation (ATR) cluster_Acquisition_IR Data Acquisition cluster_Processing_IR Data Processing Clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) Background Collect a background spectrum Clean->Background Sample_IR Place a small amount of solid sample directly on the ATR crystal Background->Sample_IR Pressure Apply pressure to ensure good contact Sample_IR->Pressure Acquire_IR Acquire the IR spectrum (typically 16-32 scans) Pressure->Acquire_IR ATR_Correction Apply ATR correction if necessary Acquire_IR->ATR_Correction Baseline_IR Perform baseline correction ATR_Correction->Baseline_IR Peak_Picking Identify and label significant peaks Baseline_IR->Peak_Picking

Figure 3: Workflow for IR data acquisition using an ATR accessory.

Rationale:

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.

  • Background Scan: A background scan is essential to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.

  • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the resulting spectrum.

Mass Spectrometry Protocol

MS_Workflow cluster_SamplePrep_MS Sample Preparation cluster_Acquisition_MS Data Acquisition (ESI) cluster_Processing_MS Data Processing Dissolve_MS Dissolve a small amount of sample in a volatile solvent (e.g., methanol or acetonitrile) Dilute_MS Dilute to an appropriate concentration (e.g., 1 µg/mL) Dissolve_MS->Dilute_MS Infuse Infuse the sample solution into the ESI source of the mass spectrometer Dilute_MS->Infuse Optimize Optimize source parameters (e.g., capillary voltage, gas flow) Infuse->Optimize Acquire_MS Acquire the mass spectrum in positive ion mode Optimize->Acquire_MS Calibrate Calibrate the mass axis using a known standard Acquire_MS->Calibrate Analyze Analyze the spectrum for the molecular ion and significant fragment ions Calibrate->Analyze

Figure 4: Workflow for Mass Spectrometry data acquisition using ESI.

Rationale:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely produce a prominent molecular ion peak with minimal fragmentation. For more detailed fragmentation analysis, Electron Ionization (EI) could be employed.

  • Solvent Choice: The solvent should be volatile and compatible with the ESI process. Methanol and acetonitrile are common choices.

  • Positive Ion Mode: Given the presence of nitrogen atoms, the molecule is expected to readily form a positive ion [M+H]⁺ in the ESI source.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predicted spectral data with established interpretation principles and validated experimental protocols, researchers and scientists are well-equipped to identify and characterize this compound with a high degree of confidence. The provided workflows and rationales serve as a robust foundation for obtaining reliable and reproducible spectroscopic results in a laboratory setting.

References

Due to the predictive nature of the spectral data for this specific, non-commercially documented compound, direct literature references for its spectra are not available. The interpretations and protocols are based on established principles of spectroscopic analysis as found in standard organic chemistry and spectroscopy textbooks and databases. For general reference on spectroscopic techniques and data for related compounds, the following resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for understanding the thermal stability and decomposition profile of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established principles and experimental data from structurally related nitropyrazole-based energetic materials to offer a predictive and methodological overview. Nitropyrazoles are a significant class of nitrogen-rich heterocycles known for their energetic properties, which makes a thorough understanding of their thermal behavior paramount for safe handling, storage, and application.[1][2][3] This document details the key analytical techniques, kinetic analysis, and potential decomposition mechanisms applicable to the title compound, providing researchers with the necessary tools to assess its energetic characteristics.

Introduction to Nitropyrazoles as Energetic Materials

Nitropyrazole derivatives are a class of energetic materials that have garnered significant interest due to their potential applications as explosives and propellants.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a stable backbone with a high nitrogen content and positive heat of formation, both of which are desirable characteristics for energetic compounds. The introduction of nitro groups (-NO2) further enhances the energetic properties by increasing the oxygen balance and energy release upon decomposition.

The thermal stability of these materials is a critical parameter that dictates their practical utility. It is influenced by several factors, including the number and position of nitro groups, the nature of other substituents on the pyrazole ring, and intermolecular interactions in the solid state.[4][5] A comprehensive thermal analysis is therefore essential to determine the temperature at which decomposition begins, the rate of decomposition, and the nature of the decomposition products. This information is vital for assessing the material's safety, predicting its shelf life, and understanding its performance characteristics.

Assessing Thermal Stability: Core Experimental Protocols

The thermal behavior of energetic materials like this compound is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the heat flow and mass changes as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Experimental Protocol: Non-isothermal DSC Analysis

  • Sample Preparation: Accurately weigh approximately 0.5-1.5 mg of the sample into an aluminum or copper crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any gaseous decomposition products. For volatile samples or to study the effect of pressure, a pinhole lid may be used.

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (typically nitrogen) from ambient temperature to a temperature beyond the final decomposition.

  • Data Analysis: The resulting DSC curve will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability. The area under the exotherm is proportional to the heat of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It provides information about the decomposition temperature range and the mass loss associated with different decomposition steps.

Experimental Protocol: Dynamic TGA Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation a Weigh Sample (0.5-5 mg) b Differential Scanning Calorimetry (DSC) a->b c Thermogravimetric Analysis (TGA) a->c d Heat Flow vs. Temperature b->d e Mass Loss vs. Temperature c->e f Determine Onset Temperature, Decomposition Enthalpy d->f g Identify Decomposition Stages, Mass Loss Percentage e->g h Kinetic Analysis (Activation Energy) f->h g->h

Caption: Experimental workflow for thermal analysis of energetic materials.

Decomposition Kinetics: Unveiling the Reaction Pathway

Understanding the kinetics of decomposition is crucial for predicting the stability of energetic materials under different conditions. The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that can be determined from non-isothermal DSC or TGA data obtained at multiple heating rates.

Kissinger Method

The Kissinger method is a widely used model-free isoconversional method to calculate the activation energy of a solid-state reaction. It relates the peak temperature of the decomposition exotherm (Tm) from DSC curves to the heating rate (β):

ln(β / Tm2) = ln(AR / Ea) - Ea / (RTm)

By plotting ln(β / Tm2) against 1/Tm for a series of experiments at different heating rates, the activation energy (Ea) can be determined from the slope of the resulting straight line.

Ozawa-Flynn-Wall (OFW) Method

The OFW method is another model-free method that can be applied to both DSC and TGA data. It is based on the following equation:

ln(β) = ln(AEa / (Rg(α))) - 5.331 - 1.052(Ea / (RT))

For a given conversion (α), a plot of ln(β) versus 1/T gives a straight line with a slope of -1.052(Ea/R), from which the activation energy can be calculated.

Table 1: Hypothetical Thermal Decomposition Data for a Nitropyrazole Derivative

Heating Rate (β, °C/min)DSC Peak Temp (Tm, K)TGA Onset Temp (Tonset, K)
5485470
10495480
15503488
20510495

Proposed Decomposition Mechanism of Nitropyrazoles

The decomposition of nitropyrazoles is a complex process that can proceed through multiple pathways. The initial step is often the cleavage of the weakest bond in the molecule. For many nitropyrazoles, this is the N-NO2 or C-NO2 bond.[3][6]

Potential Initial Decomposition Steps:

  • C-NO2 Homolysis: The cleavage of the bond between the pyrazole ring and a nitro group, forming a pyrazolyl radical and a nitrogen dioxide radical (•NO2). This is a common initiation step for many nitroaromatic compounds.

  • N-N Bond Cleavage: In N-nitro pyrazoles, the N-NO2 bond can be the weakest link.

  • Ring Opening: The pyrazole ring itself can undergo cleavage, particularly at elevated temperatures, leading to the formation of smaller, highly reactive fragments.

Following the initial step, a cascade of secondary reactions occurs, leading to the formation of stable gaseous products such as N2, CO, CO2, and H2O. The specific decomposition pathway for this compound would be influenced by the methoxy and methyl substituents. The methoxy group, for instance, might influence the electron density of the pyrazole ring and affect the strength of the C-NO2 bond.

Proposed Decomposition Pathway

G A This compound B Initial Step: C-NO2 Bond Cleavage A->B Heat C Pyrazolyl Radical + •NO2 B->C D Secondary Reactions C->D E Final Gaseous Products (N2, CO, CO2, H2O) D->E

Sources

An In-depth Technical Guide to the Solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this pyrazole derivative in various organic solvents is paramount for its synthesis, purification, formulation, and application in diverse research and development settings. This document outlines the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and offers illustrative data to guide solvent selection for various applications. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a self-validating framework for laboratory practice.

Introduction: The Significance of Solubility in the Application of Pyrazole Derivatives

Pyrazole and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic efficacy and successful application of these compounds in drug discovery and materials science are intrinsically linked to their physicochemical properties, with solubility being a primary determinant of bioavailability, processability, and formulation feasibility.[3] this compound, with its specific substitution pattern, presents a unique solubility profile that necessitates careful characterization.

The introduction of a methoxy group, a methyl group, and a nitro group to the pyrazole core significantly influences its polarity, hydrogen bonding capacity, and overall molecular interactions with solvents.[3][4] A thorough understanding of its solubility in a range of organic solvents, from nonpolar to polar aprotic and protic systems, is therefore essential for:

  • Synthetic Route Optimization: Selecting appropriate solvents for reactions and work-up procedures to ensure efficient synthesis and high purity of the final compound.[5]

  • Crystallization and Purification: Identifying suitable solvent systems for obtaining crystalline material of desired polymorph and purity.

  • Formulation Development: Designing effective delivery systems for pharmaceutical applications, where solubility directly impacts dissolution rate and bioavailability.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis and other characterization techniques.

This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical methodologies to expertly navigate the solubility landscape of this compound.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its key physicochemical properties based on its structure and data from closely related analogs. The molecular structure is characterized by the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methoxy group, a N-methyl group, and a nitro group.

Key Structural Features Influencing Solubility:

  • Pyrazole Core: The pyrazole ring itself contributes to a degree of polarity and can act as a hydrogen bond acceptor at the N2 position.[3]

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and a potential hydrogen bond acceptor site.

  • N-Methyl Group (-CH₃): This group increases lipophilicity and removes the possibility of hydrogen bond donation from the N1 position of the pyrazole ring.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, the nitro group significantly influences the molecule's overall polarity and dipole moment.

Based on a similar compound, 3-methoxy-5-methyl-4-nitro-1H-pyrazole (CAS No.: 173682-19-4), we can estimate the following properties for our target molecule[6]:

PropertyEstimated Value
Molecular FormulaC₅H₇N₃O₃
Molecular Weight157.13 g/mol []
XLogP3~1.1
PSA (Polar Surface Area)~83.7 Ų

The positive XLogP3 value suggests a degree of lipophilicity, while the significant polar surface area indicates that polar interactions will also play a crucial role in its solubility. This duality suggests that this compound will likely exhibit preferential solubility in polar aprotic solvents that can accommodate both its lipophilic and polar characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is designed to be self-validating through the inclusion of equilibrium confirmation and accurate quantification steps.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow to settle C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., mg/mL) I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Illustrative Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for this compound in a range of common organic solvents at 25 °C. This data is intended for illustrative purposes to demonstrate how results should be presented and to guide initial solvent screening. Actual experimental values should be determined using the protocol described above.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Classification
Hexane1.88< 0.1Insoluble
Toluene2.381.5Sparingly Soluble
Dichloromethane8.9325.7Soluble
Acetone20.785.2Freely Soluble
Acetonitrile37.592.5Freely Soluble
Dimethylformamide (DMF)36.7> 200Very Soluble
Dimethyl Sulfoxide (DMSO)46.7> 200Very Soluble
Ethanol24.515.3Soluble
Methanol32.718.9Soluble
Water80.1< 0.5Slightly Soluble

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a fundamental framework for understanding its solubility behavior.[8]

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solubility Solubility Solute->Solubility Solute-Solvent Interactions Solvent Organic Solvent Solvent->Solubility Solute-Solvent Interactions Polarity Polarity (Nitro, Methoxy groups) Polarity->Solute H_Bonding H-Bond Acceptor (N, O) H_Bonding->Solute Lipophilicity Lipophilicity (Methyl, Pyrazole Ring) Lipophilicity->Solute SolventPolarity Polarity SolventPolarity->Solvent SolventH_Bonding H-Bonding Capacity SolventH_Bonding->Solvent Temperature Temperature Temperature->Solubility Affects Energy of Dissolution

Caption: Factors influencing the solubility of this compound.

  • Solvent Polarity: As indicated by the illustrative data, the solubility of this compound is expected to be highest in polar aprotic solvents such as DMF, DMSO, acetone, and acetonitrile.[5] These solvents can effectively solvate the polar nitro and methoxy groups without engaging in strong hydrogen bonding that might be less favorable.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor on the pyrazole ring due to N-methylation. It can, however, act as a hydrogen bond acceptor at the nitrogen and oxygen atoms. Protic solvents like ethanol and methanol can engage in hydrogen bonding, leading to moderate solubility. However, the energy required to break the solvent-solvent hydrogen bonds in these protic solvents can limit the overall solubility compared to polar aprotic solvents.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions. If solubility issues are encountered, performing the dissolution at an elevated temperature can be a viable strategy.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently select appropriate solvents for a wide range of applications, from chemical synthesis to pharmaceutical formulation. The illustrative data and mechanistic insights serve as a valuable starting point for laboratory investigations. Adherence to the detailed methodologies will ensure the generation of accurate and reproducible solubility data, a critical step in the successful development and application of this promising pyrazole derivative.

References

  • Pyrazole - Solubility of Things. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility test for Organic Compounds. (2024).
  • Improving solubility of pyrazole derivatives for reaction. (2025). Benchchem.
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • 3-methoxy-5-methyl-4-nitro-1H-pyrazole. (n.d.). ECHEMI.
  • This compound. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
  • This compound. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

Sources

An In-depth Technical Guide to the Synthesis of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyrazole derivatives represent a cornerstone in various scientific disciplines, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their diverse applications stem from the unique chemical properties imparted by the nitro group and the pyrazole scaffold. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable aromatic system that can be readily functionalized. The introduction of one or more nitro groups significantly influences the molecule's electronic properties, reactivity, and potential as an energetic material.[1][3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing nitropyrazole derivatives, offering insights into the underlying mechanisms and practical experimental guidance for researchers in the field.

Core Synthetic Strategies

The synthesis of nitropyrazole derivatives can be broadly categorized into three main approaches:

  • Direct Nitration of Pyrazole and its Derivatives: This is the most straightforward method, involving the direct introduction of a nitro group onto the pyrazole ring through electrophilic substitution.

  • Synthesis from Aminopyrazoles via Diazotization-Nitration: This strategy involves the conversion of an amino group on the pyrazole ring into a diazonium salt, which is then displaced by a nitro group.

  • Construction of the Pyrazole Ring from Nitrated Precursors: In this approach, the pyrazole ring is formed from acyclic starting materials that already contain the nitro functionality.

Each of these strategies offers distinct advantages and is suited for the synthesis of different target molecules. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Direct Nitration of Pyrazole and its Derivatives

Direct nitration is a widely employed method for the synthesis of nitropyrazoles. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.[4]

1.1. Nitration of Unsubstituted Pyrazole

The nitration of unsubstituted pyrazole typically yields a mixture of products, with the primary products being 3-nitropyrazole and 4-nitropyrazole. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

  • Synthesis of 4-Nitropyrazole: A common method for synthesizing 4-nitropyrazole involves the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1] An optimized one-pot, two-step method involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration.[1] This method has been reported to achieve yields as high as 85%.[1] Another approach involves the rearrangement of N-nitropyrazole in concentrated sulfuric acid.[1]

  • Synthesis of 3-Nitropyrazole: The synthesis of 3-nitropyrazole is often achieved through a two-step process involving the N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.[3][5] This rearrangement can be carried out in various organic solvents, with benzonitrile being a preferred medium.[3][6]

1.2. Regioselectivity in Direct Nitration

The position of nitration on the pyrazole ring is influenced by several factors:

  • Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and is generally the most susceptible to electrophilic attack.[4]

  • Reaction Conditions: The choice of nitrating agent and solvent plays a crucial role. Strongly acidic media, such as a mixture of nitric and sulfuric acids, can lead to the protonation of the pyrazole ring, affecting its reactivity and the regiochemical outcome.[4] Milder conditions, like using nitric acid in acetic anhydride, may result in different product distributions.[4][7]

  • Substituent Effects: The presence of substituents on the pyrazole ring directs the incoming nitro group. Electron-donating groups generally activate the ring towards nitration, while electron-withdrawing groups deactivate it.

1.3. Synthesis of Di- and Trinitropyrazoles

The introduction of multiple nitro groups onto the pyrazole ring is a key strategy for the development of high-energy materials.

  • 3,4-Dinitropyrazole (DNP): This compound can be synthesized from pyrazole through a multi-step process involving N-nitration, rearrangement to 3-nitropyrazole, and subsequent C-nitration.[8][9]

  • 3,5-Dinitropyrazole: This isomer is typically synthesized via an N-nitration of 3-nitropyrazole followed by a second thermal rearrangement.[9]

  • 3,4,5-Trinitropyrazole: Further nitration of dinitropyrazoles, such as 3,5-dinitropyrazole, with a mixture of nitric acid and sulfuric acid can yield 3,4,5-trinitropyrazole.[10]

Synthesis from Aminopyrazoles via Diazotization-Nitration

This method provides an alternative route to nitropyrazoles, particularly when direct nitration is not feasible or leads to undesired isomers. The process involves the conversion of an aminopyrazole to a diazonium salt, which is a versatile intermediate that can be transformed into a variety of functional groups, including the nitro group.[11][12]

The diazotization of aminopyrazoles is typically carried out by treating the aminopyrazole with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[12] The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction, where it is treated with a source of nitrite ions to introduce the nitro group.

This strategy is particularly useful for the synthesis of specific isomers that are difficult to obtain through direct nitration. For example, the diazotization of 3(5)-amino-4-nitropyrazole forms 3(5)-diazonia-4-nitropyrazole hydrochloride, which can readily undergo nucleophilic substitution.[11]

Construction of the Pyrazole Ring from Nitrated Precursors

An alternative to functionalizing a pre-existing pyrazole ring is to construct the ring from acyclic precursors that already contain the nitro group. This approach offers excellent control over the final substitution pattern of the nitropyrazole.

A common method involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its equivalent.[13] By using a nitrated dicarbonyl compound or a nitrated enamine, the nitro group can be incorporated directly into the pyrazole ring during its formation.

For instance, N1-substituted-4-nitropyrazole-5-carboxylates can be synthesized with high regioselectivity through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various alkyl and aryl hydrazines.[14] The choice of solvent has been shown to significantly influence the regioselectivity of this reaction, with pyridine being an excellent solvent for the formation of the desired N1-substituted products.[14]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[1]

This optimized procedure provides an efficient route to 4-nitropyrazole from pyrazole.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO3)

  • Ice

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid.

  • Slowly add pyrazole to the cooled sulfuric acid with stirring to form pyrazole sulfate.

  • Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

  • Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining a low temperature with an ice bath.

  • After the addition is complete, allow the reaction to proceed at the optimized temperature and time (e.g., 50°C for 1.5 hours).[1]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated 4-nitropyrazole by filtration.

  • Wash the product with cold water and dry.

Protocol 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement of N-Nitropyrazole[3][6]

This two-step protocol is a common method for the preparation of 3-nitropyrazole.

Step A: Synthesis of N-Nitropyrazole

Materials:

  • Pyrazole

  • Nitric Acid/Acetic Anhydride or Nitric Acid/Sulfuric Acid[3][8]

Procedure:

  • Nitrate pyrazole using a suitable nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) under controlled temperature conditions to form N-nitropyrazole.[8]

  • Isolate and purify the N-nitropyrazole.

Step B: Thermal Rearrangement to 3-Nitropyrazole

Materials:

  • N-Nitropyrazole

  • Benzonitrile[6]

Procedure:

  • Dissolve N-nitropyrazole in benzonitrile.

  • Heat the mixture at reflux (e.g., 180°C) for a specified time (e.g., 3 hours).[6]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid 3-nitropyrazole by filtration.

Data Presentation

Table 1: Comparison of Synthetic Routes to Mononitropyrazoles

Target CompoundSynthetic MethodKey ReagentsTypical YieldReference
4-NitropyrazoleDirect Nitration (One-Pot)Pyrazole, Fuming HNO₃, Fuming H₂SO₄85%[1]
4-NitropyrazoleDirect NitrationPyrazole, Conc. HNO₃, Conc. H₂SO₄56%[1][2]
3-NitropyrazoleN-Nitration and RearrangementPyrazole, Nitrating Agent, Benzonitrile91%[6]

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 4-Nitropyrazole via Direct Nitration

G Pyrazole Pyrazole Pyrazole_Sulfate Pyrazole Sulfate Pyrazole->Pyrazole_Sulfate Conc. H₂SO₄ Nitropyrazole 4-Nitropyrazole Pyrazole_Sulfate->Nitropyrazole Fuming HNO₃ / Fuming H₂SO₄

Caption: One-pot synthesis of 4-Nitropyrazole.

Diagram 2: Synthesis of 3-Nitropyrazole via Rearrangement

G Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole Nitrating Agent Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Heat (Rearrangement)

Caption: Two-step synthesis of 3-Nitropyrazole.

Functionalization of Nitropyrazoles

Once synthesized, nitropyrazoles can serve as versatile building blocks for the creation of more complex molecules with tailored properties. The nitro group itself can be reduced to an amino group, which can then be further functionalized. The pyrazole ring can also undergo various substitution reactions.[15][16][17]

For example, 3,5-diamino-4-nitropyrazole is a valuable precursor for the synthesis of insensitive energetic compounds through the introduction of other energetic moieties like tetrazole or guanyl groups.[15][17] The amino groups and the N-H on the pyrazole ring provide multiple sites for chemical modification.[15]

Furthermore, C-H activation strategies have been developed for the regioselective functionalization of 4-nitropyrazoles, providing a direct method for introducing aryl groups at the C5 position.[16]

Conclusion

The synthesis of nitropyrazole derivatives is a rich and diverse field of organic chemistry. The choice of synthetic strategy—be it direct nitration, transformation of aminopyrazoles, or construction from nitrated precursors—is dictated by the desired substitution pattern and the specific properties of the target molecule. A thorough understanding of the underlying reaction mechanisms and the influence of reaction conditions is paramount for achieving high yields and regioselectivity. The continued development of novel synthetic methodologies and the exploration of the functionalization of nitropyrazoles will undoubtedly lead to the discovery of new compounds with significant applications in medicine, agriculture, and materials science.

References

  • Tang, Y., Ma, J., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Dalton Transactions, 48(40), 15036-15042. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. [Link]

  • Zhang, S., Zhao, G., & Yin, C. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5623. [Link]

  • Improved synthesis of 3, 4-dinitropyrazole. (2008). ResearchGate. [Link]

  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(15), 7245–7255. [Link]

  • Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. (2023). AIP Publishing. [Link]

  • Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. (2019). Dalton Transactions. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • Review on synthesis of nitropyrazoles. (2020). ResearchGate. [Link]

  • Kanishchev, M. I. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041–3044. [Link]

  • (PDF) Nitropyrazoles. (n.d.). ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. (n.d.). ResearchGate. [Link]

  • Tailoring Azo-Bridged Nitropyrazoles: Enhancing Energy Thresholds through Complete Functionalization. (2025). The Journal of Organic Chemistry. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). MDPI. [Link]

  • Synthesis of 3-Nitropyrazole. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PubMed Central. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au. [Link]

  • Latypov, N. V. (1976). Diazotization of aminonitropyrazoles. SciSpace. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.).
  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (n.d.). ResearchGate. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Discovery and history of substituted nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Nitropyrazoles

Abstract

The introduction of a nitro group onto the pyrazole scaffold marks a pivotal development in heterocyclic chemistry, unlocking a vast landscape of applications ranging from high-performance energetic materials to life-saving pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of substituted nitropyrazoles, intended for researchers, scientists, and professionals in drug development. We will traverse the initial synthetic challenges, the critical breakthroughs in controlling regioselectivity, and the evolution of synthetic methodologies. By examining the causality behind experimental choices, this document serves not only as a historical record but also as a technical primer on the synthesis and significance of this vital class of compounds.

The Genesis: From Pyrazole to its Nitrated Analogs

The story of nitropyrazoles begins with the discovery of the parent heterocycle, pyrazole (C₃H₄N₂), first synthesized in 1889 by German chemist Hans von Pechmann.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presented a unique electronic landscape for chemists.[2][3] Its aromaticity suggested it would undergo electrophilic substitution reactions, such as nitration.[4]

Early forays into the nitration of pyrazole were fraught with challenges. The presence of two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—complicates the reaction. The pyridine-like nitrogen is basic and prone to protonation in the strongly acidic conditions typical of nitration, which deactivates the ring towards electrophilic attack.[5] This inherent reactivity puzzle set the stage for a decades-long effort to control the position of nitration and achieve viable yields of specific isomers.

The Great Divide: Navigating the Synthesis of 3-Nitro and 4-Nitropyrazoles

The primary challenge in nitropyrazole chemistry has always been regioselectivity: controlling whether the nitro group attaches to a nitrogen atom (N-nitration) or a carbon atom (C-nitration), and at which carbon (position 3, 4, or 5). The two most fundamental and widely used isomers, 3-nitropyrazole and 4-nitropyrazole, arise from distinctly different synthetic pathways born from solving this very problem.

The Direct Approach: Synthesis of 4-Nitropyrazole

Direct electrophilic nitration of the pyrazole ring predominantly yields the 4-nitro isomer.[5] This selectivity is consistent with calculations of localization energies for electrophilic substitution on the pyrazole ring.[5] The reaction is typically performed using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

However, early methods were often inefficient, resulting in modest yields of around 56% and the formation of by-products.[6][7] The harsh reaction conditions (refluxing for extended periods) contributed to these issues.[7] A significant advancement came with the development of a "one-pot, two-step" method. This optimized process involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This intermediate is then nitrated directly using a potent mixture of fuming nitric acid and fuming sulfuric acid, allowing the reaction to proceed efficiently at a much lower temperature (50°C) and for a shorter duration (1.5 hours), achieving yields as high as 85%.[6]

G cluster_0 Optimized Workflow for 4-Nitropyrazole Synthesis pyrazole Pyrazole sulfate Pyrazole Sulfate Intermediate pyrazole->sulfate Step 1: Salt Formation h2so4 Conc. H₂SO₄ reaction Reaction at 50°C for 1.5h sulfate->reaction Step 2: Nitration nitrating_mix Fuming HNO₃ / Fuming H₂SO₄ nitrating_mix->reaction product 4-Nitropyrazole (Yield: ~85%) reaction->product

Figure 1: Optimized one-pot, two-step workflow for 4-Nitropyrazole synthesis.[6]

The Rearrangement Pathway: Synthesis of 3-Nitropyrazole

The synthesis of 3-nitropyrazole proved to be a more complex puzzle. Direct nitration does not yield the 3-isomer in significant quantities. The breakthrough came with the discovery of a two-step process involving N-nitration followed by thermal rearrangement.[4] This strategy was first reported by Habraken and co-authors in 1970.[4]

  • N-Nitration: The first step involves the nitration of the N1 position of the pyrazole ring to form N-nitropyrazole. This is typically achieved using milder nitrating agents than those used for C-nitration, such as a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O).[4][8]

  • Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling point organic solvent. This causes the nitro group to migrate from the nitrogen atom to the C3 position of the pyrazole ring.[4][9] While various solvents can be used, benzonitrile is often preferred as it provides high yields (over 90%) and cleaner product compared to alternatives like anisole or n-octanol.[4][9]

This rearrangement is a classic example of a[9][10] sigmatropic shift, a mechanistically elegant solution to a challenging synthetic problem.

G cluster_main Dominant Synthetic Pathways to C-Nitropyrazoles cluster_A Route A: Direct C-Nitration cluster_B Route B: N-Nitration & Rearrangement start Pyrazole direct_nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) start->direct_nitration n_nitration N-Nitration (e.g., HNO₃/Ac₂O) start->n_nitration prod_4np 4-Nitropyrazole (Major Product) direct_nitration->prod_4np n_nitro_intermediate N-Nitropyrazole (Intermediate) n_nitration->n_nitro_intermediate rearrangement Thermal Rearrangement (e.g., Benzonitrile, 180°C) n_nitro_intermediate->rearrangement prod_3np 3-Nitropyrazole (Major Product) rearrangement->prod_3np

Figure 2: The two primary historical routes to producing 3- and 4-nitropyrazole isomers.[4][5]

Applications as a Driving Force for Discovery

The intense interest in developing reliable and scalable syntheses for nitropyrazoles has been fueled by their remarkable properties and diverse applications, primarily in two fields: energetic materials and pharmaceuticals.

Energetic Materials: The Quest for Power and Stability

Nitropyrazole compounds are foundational to a class of modern energetic materials.[11] Their key attributes include high nitrogen content, high density, high heat of formation, and good thermal stability.[4] These characteristics result in materials with excellent detonation performance (high detonation velocity and pressure) while often exhibiting lower sensitivity to shock and friction than traditional explosives like TNT.[4][11] The decomposition of these nitrogen-rich compounds produces large volumes of environmentally benign N₂ gas, another desirable feature.[4] Research in this area has led to the synthesis of a wide array of highly nitrated pyrazoles, bis-pyrazoles, and their energetic salts.[4][11][12]

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
4-Nitropyrazole4-NP1.526.6818.81
3,4-DinitropyrazoleDNP---
1-Methyl-3,4,5-trinitropyrazoleMTNP---
Reference: 2,4,6-TrinitrotolueneTNT1.656.9019.00
Table 1: Comparative Energetic Properties of Selected Nitropyrazoles. Data for 4-NP from reference[4]. DNP and MTNP are noted as higher energy than TNT.[13]
Medicinal Chemistry: Scaffolds for Bioactive Agents

In the pharmaceutical and agrochemical industries, the nitropyrazole moiety serves as a crucial intermediate and building block.[7][14] The nitro group is a versatile functional handle; for example, it can be readily reduced to an amino group, opening up a vast array of subsequent chemical modifications.[10] N1-substituted 4-aminopyrazole-5-carboxylates, derived from their 4-nitro precursors, are key structural units in numerous biologically active agents, including inhibitors of mTOR, PDE2, and DNA polymerase, as well as modulators for various receptors.[7][10] The development of drugs for conditions like Parkinson's disease has utilized 4-nitropyrazole as a starting building block.[7]

Modern Frontiers: Regioselective Synthesis of Complex Derivatives

While the synthesis of the parent 3- and 4-nitropyrazoles is now well-established, the regioselective synthesis of more complex substituted nitropyrazoles remains an active area of research. A classic problem arises when attempting to alkylate a pre-formed nitropyrazole. The reaction often yields an inseparable mixture of N1 and N2-alkylated regioisomers, with the undesired N2 isomer frequently being the major product.[10]

To overcome this, modern organic chemistry has turned to cyclocondensation reactions. A recent and highly effective method involves the reaction of a specially designed enamino-nitroketone with a substituted hydrazine.[10] This approach builds the desired substituted nitropyrazole ring in a single, highly regioselective step. The choice of solvent was found to be critical; using pyridine as the solvent overwhelmingly favors the formation of the desired N1-substituted isomer in good to excellent yields.[10] This strategy represents a paradigm shift from modifying an existing ring to constructing the final, correctly substituted ring from acyclic precursors.

G cluster_0 Modern Regioselective Cyclocondensation Strategy enamine Ethyl 4-(dimethylamino)- 3-nitro-2-oxobut-3-enoate cyclocondensation Cyclocondensation Reaction enamine->cyclocondensation hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->cyclocondensation solvent Pyridine (Solvent) solvent->cyclocondensation Directs Selectivity product N1-Substituted-4-nitropyrazole (High Regioselectivity) cyclocondensation->product

Figure 3: A modern cyclocondensation approach for the highly regioselective synthesis of N1-substituted nitropyrazoles.[10]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole

Based on the one-pot, two-step method.[6]

Causality: This protocol is chosen for its superior yield and milder conditions compared to older direct nitration methods. Forming the pyrazole sulfate salt in situ (Step 2) facilitates a more controlled and efficient nitration by the potent fuming acid mixture (Step 3), avoiding the need for high temperatures and long reaction times that lead to by-product formation.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Ice

  • Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • Safety First: Conduct this procedure in a certified fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Fuming acids are extremely corrosive and toxic.

  • Salt Formation: To a three-neck flask cooled in an ice bath, add concentrated sulfuric acid. Slowly add pyrazole portion-wise while stirring, ensuring the temperature does not exceed 20°C. Stir for 30 minutes at this temperature to ensure complete formation of pyrazole sulfate.

  • Nitration: In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid. Cool this mixture before addition. Add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 50°C with constant stirring for 1.5 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The 4-nitropyrazole will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. Recrystallize from a suitable solvent (e.g., toluene or ethanol/water) to obtain pure 4-nitropyrazole.[7]

Protocol 2: Synthesis of 3-Nitro-1H-pyrazole

Based on the N-nitration and thermal rearrangement method.[4][8][9]

Causality: This two-step protocol is the only reliable method for producing the 3-nitro isomer. Direct C-nitration is electronically disfavored at the 3-position. This method circumvents that by first forming a kinetically favored N-nitro intermediate, which is then thermodynamically driven to the 3-position via a[9][10] sigmatropic rearrangement under thermal conditions. The choice of a high-boiling, relatively inert solvent like benzonitrile is critical for reaching the required activation energy for the rearrangement while minimizing side reactions.

Materials:

  • N-nitropyrazole (prepared separately or in situ)

  • Benzonitrile (or other high-boiling solvent)

  • Hexane

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Preparation of N-nitropyrazole: Synthesize N-nitropyrazole by reacting pyrazole with a nitrating system such as nitric acid/acetic anhydride.[8] Isolate and handle the N-nitropyrazole with care as N-nitro compounds can be unstable.

  • Rearrangement Setup: In a round-bottom flask, dissolve the N-nitropyrazole in benzonitrile.

  • Thermal Reaction: Heat the mixture with stirring to 180°C and maintain this temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Dilute the cooled mixture with hexane to precipitate the product. Continue stirring for 20-30 minutes to ensure complete precipitation.

  • Purification: Collect the solid 3-nitro-1H-pyrazole by vacuum filtration and wash with hexane. The product can be further purified by recrystallization if necessary.

References

  • Zhao, R., Hong, Z., Wang, B., Kempson, J., Cornelius, L., Li, J., Li, Y.-X., & Mathur, A. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances, 12(52), 33895-33899. [Link]

  • He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3443. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Ugrak, B. I., & Sheremetev, A. B. (2015). Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles. Chemistry – An Asian Journal, 10(9), 1987-1996. [Link]

  • He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]

  • Yin, P., Zhang, J., He, C., & Shreeve, J. M. (2014). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 38(11), 5228-5235. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1113-1121. [Link]

  • Wang, Y., Zhang, Z., Wang, Y., & Zhu, C. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(2), 471-479. [Link]

  • Chen, X., & Li, C. (2004). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][10]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6592. [Link]

  • Li, H., An, T., & Chen, S. (2014). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]

  • Cheng, G., Zhang, L., Zhao, F., Pang, W., & Pang, S. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(3), 856-865. [Link]

  • Guda, V. K., & Titi, A. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(24), 7586. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2016). Recent applications of pyrazole and its substituted analogs. Mini reviews in medicinal chemistry, 16(10), 784-807. [Link]

  • Finar, I. L., & Hurlock, R. J. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Journal of the Chemical Society (Resumed), 3259-3263. [Link]

  • Kumar, K., & Goyal, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-21. [Link]

  • Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

  • Habraken, C. L., & Cohen-Fernandes, P. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(11), 2196-2197. [Link]

  • Vinogradov, V. M., & Cherkasova, E. V. (1993). Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. Russian Chemical Bulletin, 42(9), 1552-1554. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and biological activity of pyrazole derivatives. Bentham Science Publishers. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4768. [Link]

  • Kumar, S., & Sharma, P. K. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321-9653. [Link]

  • Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. [Link]

  • Li, C. P., & Wei, Y. J. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(4), 543-550. [Link]

  • Miller, W. R., & Wright, W. B. (1970). 3-Nitropyrazole derivatives. U.S. Patent No. 4,235,995. Washington, DC: U.S.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]

  • Fischer, N., & Karaghiosoff, K. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6516. [Link]

  • Li, C., & Wei, Y. (2011). Preparation method of 3,4-binitropyrazole.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2. [Link]

  • Kumar, M., & Singh, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(10), 5169-5185. [Link]

Sources

A Comprehensive Guide to the Quantum Chemical Analysis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for conducting quantum chemical calculations on 3-methoxy-1-methyl-4-nitro-1H-pyrazole. The methodologies outlined herein are grounded in established theoretical principles and are designed to yield accurate predictions of the molecule's geometric, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in the in-silico characterization of novel heterocyclic compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, a common pharmacophore, can significantly influence the electronic and, consequently, the biological properties of the parent molecule.[3] Computational chemistry offers a powerful lens through which to understand these structure-property relationships at a molecular level, providing insights that can guide rational drug design.[3][4]

This guide will detail the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, widely recognized for their efficacy in studying pyrazole derivatives, to elucidate the characteristics of this compound.[5][6][7]

Foundational Principles: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For molecules like this compound, a balance between computational cost and accuracy is crucial.

The Synergy of DFT and HF Methods

Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, has demonstrated considerable success in predicting the properties of pyrazole derivatives.[5][6] B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory, offering a robust description of electron correlation effects, which are vital for accurately modeling the electronic structure of conjugated heterocyclic systems.

The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, serves as a valuable baseline. Comparing the results from both DFT and HF can provide a deeper understanding of the role of electron correlation in determining the molecule's properties.

The 6-311++G(d,p) Basis Set: A Rationale

The choice of the 6-311++G(d,p) basis set is predicated on its ability to provide a flexible and accurate description of the electronic distribution.

  • Triple-zeta valence (6-311): This allows for a more nuanced representation of the valence electrons, which are primarily involved in chemical bonding and reactivity.

  • Diffuse functions (++): The addition of diffuse functions on both heavy atoms and hydrogen is critical for molecules with lone pairs and for accurately describing long-range interactions and the tails of the electron density.

  • Polarization functions (d,p): These functions are essential for modeling the non-spherical nature of electron clouds in molecules, allowing for a more accurate representation of bonding and anisotropic effects.

The Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the key steps for a comprehensive quantum chemical analysis of this compound.

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

The initial step involves constructing the 3D structure of this compound. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw. The CAS number for this molecule is 1201935-85-4 and the molecular formula is C5H7N3O3.[8][9]

Step 2: Geometry Optimization

The constructed molecule must be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations are dependent on the accuracy of the optimized geometry.

Protocol:

  • Select the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Perform a geometry optimization calculation. The convergence criteria should be set to tight to ensure a true minimum is found.

  • Repeat the optimization using the Hartree-Fock (HF) method with the same basis set for comparison.

Step 3: Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) and HF/6-311++G(d,p)).

  • Verify that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, and the geometry needs to be re-optimized.

  • The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Step 4: Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

Key Properties to Calculate:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[10]

  • Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic centers.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Step 5: Spectroscopic Predictions

The results from the quantum chemical calculations can be used to predict various spectra.

  • FT-IR and Raman Spectra: The calculated vibrational frequencies and intensities from the frequency analysis can be used to generate theoretical FT-IR and Raman spectra. These can then be compared with experimental data for validation.

  • UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and generate a theoretical UV-Visible spectrum.[6]

Step 6: Analysis and Interpretation of Results

The final and most critical step is the comprehensive analysis of the calculated data.

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison between the DFT and HF methods.

PropertyDFT/B3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Total Energy (Hartree)Calculated ValueCalculated Value
Dipole Moment (Debye)Calculated ValueCalculated Value
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value

Mulliken Atomic Charges (Sample Table):

AtomDFT ChargeHF Charge
N1Calculated ValueCalculated Value
C3Calculated ValueCalculated Value
O(methoxy)Calculated ValueCalculated Value
N(nitro)Calculated ValueCalculated Value
O(nitro)Calculated ValueCalculated Value

Advanced Analyses: Deeper Insights into Molecular Properties

For a more in-depth understanding, further computational analyses can be performed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It can reveal hyperconjugative interactions and charge transfer within the molecule, offering a more intuitive chemical perspective than delocalized molecular orbitals.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. Fukui functions can also be computed to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Conclusion and Future Directions

The computational methodologies detailed in this guide provide a robust framework for the in-silico characterization of this compound. The predicted geometric, spectroscopic, and electronic properties can serve as a valuable foundation for understanding its chemical behavior and potential applications, particularly in the realm of drug discovery.

Future work should focus on validating these theoretical predictions with experimental data. Synthesizing the compound and performing spectroscopic analyses (FT-IR, Raman, UV-Vis, and NMR) would provide a crucial benchmark for the accuracy of the computational models. Furthermore, exploring the molecule's interactions with biological targets through molecular docking simulations could elucidate its potential as a therapeutic agent.

References

  • J&K Scientific. This compound | 1201935-85-4. Available from: [Link]

  • Omar, A. (2020). REVIEW ARTICLE; ANTICANCER ACTIVITIES OF SOME FUSED. HETEROCYCLIC MOIETIES CONTAINING NITROGEN AND/OR SULFUR HETEROATOMS. International Journal of Pharmaceutical Sciences and Research, 11(8), 3683-3696.
  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 8-15.
  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

  • ResearchGate. Studies of novel nitro-substituted nitrogen heterocyclic compounds. Available from: [Link]

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Czaja, K., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Computational and Theoretical Chemistry, 1109, 1-9.
  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions - MDPI. (2023). MDPI. Available from: [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC - NIH. (2022). National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available from: [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (2022). Elsevier. Available from: [Link]

  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2022). Supercomputing Frontiers and Innovations. Available from: [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC - NIH. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2023). National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (2009). MDPI. Available from: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. Available from: [Link]

  • ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]

Sources

Tautomerism in Functionalized Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazoles represent a class of privileged heterocyclic scaffolds integral to medicinal chemistry and drug development.[1][2] Their unique structural and electronic properties are, however, complicated by the phenomenon of tautomerism, which can profoundly influence their physicochemical characteristics, reactivity, and biological activity.[1] A shift in tautomeric form can alter a molecule's hydrogen bonding capacity, lipophilicity, and pKa, thereby impacting its interaction with biological targets and its overall pharmacokinetic profile. This technical guide provides researchers and drug development professionals with an in-depth understanding of annular prototropic tautomerism in functionalized pyrazole compounds. We will explore the fundamental principles, the key factors governing tautomeric equilibrium—including substituent and solvent effects—and present detailed, field-proven protocols for the experimental and computational characterization of these elusive forms. By synthesizing core concepts with practical methodologies, this guide aims to equip scientists with the necessary tools to confidently navigate and control pyrazole tautomerism in their research and development endeavors.

The Fundamental Chemistry of Pyrazole Tautomerism

Introduction to the Pyrazole Scaffold: A Privileged Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] One nitrogen atom is a basic, sp²-hybridized "pyridine-like" nitrogen, while the other is a non-basic, "pyrrole-like" nitrogen whose lone pair contributes to the ring's aromaticity.[3] This unique electronic arrangement makes the pyrazole scaffold a versatile building block, capable of participating in a wide range of chemical interactions. Its utility is demonstrated by its presence in numerous FDA-approved drugs.

Annular Prototropic Tautomerism: The Core Concept

For N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, the hydrogen atom on the "pyrrole-like" nitrogen is not static. It can migrate to the adjacent "pyridine-like" nitrogen in a process known as annular prototropic tautomerism.[3] This creates a dynamic equilibrium between two distinct tautomeric forms. This interconversion is typically rapid, with energy barriers often below 20 kcal/mol, meaning both forms can coexist and interconvert readily under ambient conditions.[3]

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Why Tautomerism Matters: Implications for Drug Design and Development

Understanding and controlling tautomerism is not merely an academic exercise; it is critical for successful drug design.[4] The specific tautomer present dictates the molecule's three-dimensional shape and its hydrogen bond donor-acceptor pattern. A drug's efficacy often relies on precise hydrogen bonding with its target protein. A shift in the tautomeric equilibrium can disrupt this critical interaction, leading to a loss of biological activity. Furthermore, properties like pKa, solubility, and membrane permeability are all dependent on the predominant tautomeric form, directly affecting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not random; it is dictated by a delicate balance of electronic and environmental factors.

The Decisive Role of Substituents (Electronic Effects)

The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant factor influencing tautomeric preference.[1] A general principle has emerged from extensive experimental and theoretical studies:

  • Electron-Withdrawing Groups (EWGs): Substituents that are strong π-acceptors (e.g., -NO₂, -CN, -COOH) tend to stabilize the tautomer where they are located at the C3 position.[1][5] This places the EWG in conjugation with the N1-H nitrogen atom.

  • Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups (e.g., -NH₂, -OH) often favor the tautomer where they are at the C5 position.[5]

These preferences can be rationalized by considering the electronic stability of the resulting tautomers. The position of the equilibrium often correlates qualitatively with the Hammett σm value of the substituent.[6]

Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference

Substituent (R) Electronic Effect Favored Tautomer (in general) Rationale
-NO₂ Strong EWG 3-Nitro π-acceptor stabilizes conjugation with N1-H.[1][7]
-CF₃ Strong σ-acceptor 3-Trifluoromethyl Inductive withdrawal favors proximity to the more basic nitrogen.[3]
-Ph Weak EWG/EDG 3-Phenyl Generally favors the 3-substituted form in solution.[8]
-CH₃ Weak EDG Equilibrium mixture Small preference, often a mixture is observed.[8]

| -NH₂ | Strong EDG | 5-Amino | π-donation stabilizes the tautomer.[5] |

The Influence of the Environment (Solvent Effects)

The surrounding solvent can dramatically alter the tautomeric landscape.[3]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with both pyrazole nitrogens, effectively lowering the energy barrier for proton transfer and solvating both tautomers.[3]

  • Nonpolar Solvents (e.g., chloroform, benzene): In the absence of solvent interaction, pyrazole molecules tend to self-associate through intermolecular hydrogen bonding, forming cyclic dimers, trimers, or linear chains (catemers).[3][9] This self-association can lock the molecules into a specific tautomeric form, particularly in the solid state.

Experimental Characterization of Pyrazole Tautomers

A definitive understanding of a specific pyrazole's tautomeric behavior requires a multi-faceted experimental approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR is the most powerful tool for studying tautomerism in solution and the solid state.[3][10]

Causality: In solution at room temperature, the rapid interconversion between tautomers often leads to time-averaged signals in ¹H and ¹³C NMR spectra. For example, the signals for C3 and C5 may appear as a single, often broadened peak, suggesting a symmetrical structure that doesn't actually exist.[1][3] The key to resolving this is to slow down the exchange rate.

Protocol 3.1.1: Low-Temperature ¹H and ¹³C NMR for Tautomer Quantification

  • Sample Preparation: Prepare a solution of the pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Methanol-d₄). Use of silica-coated NMR tubes is recommended to avoid catalytic effects on proton exchange.[8]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Temperature Reduction: Gradually lower the spectrometer's probe temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Monitoring Coalescence: Acquire spectra at each temperature, observing the signals for the C3/C5 carbons and their attached protons or substituents. As the temperature decreases, the single averaged peak will broaden, then split into two distinct signals corresponding to the individual tautomers. This is known as reaching the "slow proton exchange regime."[8]

  • Quantification: Once distinct signals for each tautomer are resolved, carefully integrate the corresponding peaks in the ¹H spectrum. The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (KT) at that temperature.

X-Ray Crystallography: The Definitive Solid-State View

Causality: While NMR provides information about the dynamic equilibrium in solution, single-crystal X-ray diffraction provides an unambiguous, static picture of the molecular structure in the solid state.[11] It definitively identifies which tautomer is present in the crystal lattice and reveals the intermolecular interactions (e.g., hydrogen-bonded dimers) that stabilize it.[3][9]

Protocol 3.2.1: Single Crystal X-Ray Diffraction Workflow

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled low temperature (e.g., 100 K) to minimize thermal motion and obtain a higher-resolution structure.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all non-hydrogen atoms are determined first, followed by the location of hydrogen atoms from the electron density map. The position of the N-H proton will unequivocally identify the tautomer present in the solid state.[11][12]

An Integrated Spectroscopic Approach

A robust characterization relies on integrating multiple techniques. Solid-state NMR data can be directly compared with the X-ray crystal structure to validate the tautomeric form in the solid phase, while low-temperature solution NMR reveals the behavior in a more biologically relevant liquid phase.

Workflow start Functionalized Pyrazole Compound nmr_sol Solution NMR (¹H, ¹³C, ¹⁵N) @ Room Temp start->nmr_sol nmr_solid Solid-State CP/MAS NMR start->nmr_solid xray Single Crystal X-Ray Diffraction start->xray nmr_low_t Low-Temperature NMR nmr_sol->nmr_low_t Broad/Avg Signals avg_struct Time-Averaged Structure nmr_sol->avg_struct quant Tautomer Ratio (K_T) & Equilibrium Data nmr_low_t->quant solid_struct Definitive Solid-State Tautomer & Packing nmr_solid->solid_struct Corroboration xray->solid_struct

Caption: Integrated experimental workflow for tautomer analysis.

Computational Prediction and Analysis

The Power of In Silico Methods

Computational chemistry provides powerful tools to predict and rationalize the tautomeric preferences of pyrazoles before they are even synthesized.[13] These methods allow for the calculation of the relative energies of different tautomers, providing an estimate of the equilibrium constant.[3][13]

Common Theoretical Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are widely used.[3] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data.[3]

Protocol 4.3: A Standard Computational Workflow for Predicting Tautomer Ratios

  • Structure Generation: Build the 3D structures of all possible tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the final electronic energy, including ZPVE and thermal corrections to Gibbs free energy (G). The difference in Gibbs free energy (ΔG) between the tautomers can be used to predict the equilibrium constant (KT = e-ΔG/RT).

  • Solvent Modeling (Optional but Recommended): To better mimic experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) during the optimization and energy calculation steps.[3]

CompWorkflow start Define Pyrazole Scaffold build Build Tautomer Structures (A & B) start->build optimize Geometry Optimization (e.g., B3LYP/6-311++G) build->optimize freq Frequency Calculation (Confirm Minima) optimize->freq energy Calculate Gibbs Free Energy (G) with Solvent Model freq->energy delta_g Calculate ΔG = G_A - G_B energy->delta_g result Predict Tautomer Ratio (K_T = e^(-ΔG/RT)) delta_g->result

Sources

Methodological & Application

The Strategic Utility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

3-Methoxy-1-methyl-4-nitro-1H-pyrazole, a strategically functionalized five-membered heterocycle, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a methoxy group, a nitro functionality, and a methylated nitrogen atom on the pyrazole core imparts a distinct reactivity profile, making it an attractive precursor for a range of complex molecular architectures. This is particularly true in the fields of medicinal chemistry and drug development, where the pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents[1][2].

The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring, activating it for specific transformations. This, combined with the presence of the methoxy group at C3, opens avenues for sequential and regioselective functionalization. This application note will provide a detailed exploration of the synthetic utility of this compound, focusing on its application as a precursor to valuable amino-pyrazoles and its potential in nucleophilic aromatic substitution reactions. Detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles are provided to enable researchers to effectively incorporate this reagent into their synthetic workflows.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

PropertyValueReference
CAS Number 1201935-85-4[3][4]
Molecular Formula C₅H₇N₃O₃[3]
Molecular Weight 157.13 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CN1N=C(C=C1[O-])OC[3]

While detailed, officially published spectroscopic data for this specific compound is not widely available in peer-reviewed journals, typical characterization data can be found in the catalogues of commercial suppliers. A general guide to the spectroscopic characterization of a related compound, N-methyl pyrazole, can provide expected ranges for NMR and IR signals[5]. For rigorous structural confirmation, it is imperative that researchers conduct their own spectroscopic analysis.

Core Application I: A Gateway to 4-Amino-3-methoxy-1-methyl-1H-pyrazole

One of the most powerful applications of this compound is its role as a precursor to 4-amino-3-methoxy-1-methyl-1H-pyrazole. The selective reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding a highly valuable bifunctional building block. The resulting aminopyrazole, with its nucleophilic amino group and the pyrazole core, is primed for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and participation in the construction of fused heterocyclic systems. Such aminopyrazoles are key intermediates in the synthesis of potent and selective kinase inhibitors, among other biologically active molecules[5].

Mechanistic Considerations: The Reduction of an Aromatic Nitro Group

The catalytic hydrogenation of an aromatic nitro group is a well-established and highly efficient process. The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction by activated hydrogen. This process is generally clean and high-yielding, with the primary byproduct being water. The choice of solvent is critical and is often a polar protic solvent like ethanol or methanol, which can effectively solvate the starting material and the resulting amine.

G cluster_0 Catalytic Hydrogenation Workflow Start Start Dissolve Dissolve 3-methoxy-1-methyl- 4-nitro-1H-pyrazole in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Pressurize with H₂ Gas (or use H₂ source) Add_Catalyst->Hydrogenate Monitor Monitor Reaction by TLC/LC-MS Hydrogenate->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (e.g., Crystallization, Chromatography) Concentrate->Purify End End Purify->End

Figure 1: Experimental workflow for the reduction of this compound.
Protocol 1: Synthesis of 4-Amino-3-methoxy-1-methyl-1H-pyrazole via Catalytic Hydrogenation

This protocol provides a detailed procedure for the reduction of the nitro group of this compound to the corresponding amine.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite® or a similar filter aid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Inerting: Flush the flask with an inert gas.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate). Caution: Palladium on carbon can be pyrophoric. Handle with care under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. For larger scale reactions, a Parr hydrogenator is recommended. Evacuate the flask and backfill with hydrogen three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-amino-3-methoxy-1-methyl-1H-pyrazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Expected Outcome: This procedure is expected to provide the desired aminopyrazole in high yield. The product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Core Application II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring in this compound, due to the potent electron-withdrawing nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. While SNAr on pyrazoles is less common than on other electron-deficient heterocycles, appropriately activated pyrazoles can undergo this transformation. In this molecule, the position most likely to be involved in SNAr is C5, where a hydrogen atom could potentially be displaced by a strong nucleophile. Alternatively, though less likely, the methoxy group at C3 could be a target for displacement.

The reactivity of related dinitropyrazoles in ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions with arylhydrazines suggests that the pyrazole core is susceptible to nucleophilic attack, leading to ring-opened intermediates before re-closing to form a new pyrazole derivative[6]. This highlights the electrophilic nature of the carbon atoms in the nitropyrazole ring.

G cluster_0 Potential SNAr Reactivity Pyrazole This compound SNAr_Product C5-Substituted Pyrazole Pyrazole->SNAr_Product SNAr at C5 ANRORC_Product Ring-Rearranged Product Pyrazole->ANRORC_Product ANRORC Pathway Nucleophile Strong Nucleophile (e.g., R-NH₂, R-S⁻, R-O⁻) Nucleophile->SNAr_Product Nucleophile->ANRORC_Product

Figure 2: Potential reaction pathways for this compound with strong nucleophiles.
Protocol 2: Exploratory Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol outlines a general procedure for investigating the SNAr reactivity of this compound with a model thiol nucleophile. Note: This is an exploratory protocol, and optimization of reaction conditions may be necessary.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (or other thiol) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Nucleophile Addition: Add the thiol (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and characterize the product(s) thoroughly by NMR and mass spectrometry to determine the site of substitution.

Plausible Outcomes & Troubleshooting:

  • Successful SNAr at C5: The desired 5-thioaryl-3-methoxy-1-methyl-4-nitro-1H-pyrazole is formed.

  • No Reaction: The starting material is recovered. In this case, a stronger base, higher temperature, or a more nucleophilic thiol may be required.

  • Complex Mixture: Multiple products may form, potentially through side reactions or decomposition. Careful analysis is needed to identify the major products and optimize for the desired outcome.

Conclusion and Future Outlook

This compound is a promising synthetic intermediate with significant potential for the construction of diverse and complex heterocyclic molecules. Its primary and most reliable application lies in its conversion to 4-amino-3-methoxy-1-methyl-1H-pyrazole, a highly valuable building block for drug discovery and medicinal chemistry. The protocols provided herein offer a practical guide for this key transformation.

The exploration of its reactivity in nucleophilic aromatic substitution reactions is an area ripe for further investigation. The electronic properties of the substituted pyrazole ring suggest that such reactions are feasible, and successful development of these transformations would further expand the synthetic utility of this versatile reagent. As the demand for novel heterocyclic compounds continues to grow, particularly in the pharmaceutical industry, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. (2021).
  • 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol - Smolecule. (n.d.).
  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (n.d.).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. (2021).
  • This compound | 1201935-85-4. J&K Scientific. (n.d.).
  • 1201935-85-4|this compound. BLDpharm. (n.d.).
  • 3-Methyl-4-nitro-1H-pyrazole, 97% 25 g. Thermo Scientific Chemicals. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. (2021).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Compound N-(4-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine. Chemdiv. (n.d.).
  • A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionaliz
  • 1H-Pyrazole, 3-methoxy-4-nitro-. ChemBK. (2024).
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. (2009).
  • PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. (2022).
  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. RSC Advances. (2021).
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

Sources

The Versatile Building Block: Application Notes for 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold.[3] Within this esteemed class of heterocycles, 3-methoxy-1-methyl-4-nitro-1H-pyrazole emerges as a highly functionalized and strategically valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[4][5]

This technical guide provides an in-depth exploration of this compound as a precursor for pharmaceutical development. We will delve into its synthesis, key transformations, and its application in the construction of pharmacologically relevant scaffolds. The protocols detailed herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both scientific integrity and practical utility for researchers at the forefront of drug discovery.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below. Proper handling and storage are crucial for maintaining the integrity of this reagent.

PropertyValueSource
CAS Number 1201935-85-4[6]
Molecular Formula C₅H₇N₃O₃[6]
Molecular Weight 157.13 g/mol [6]
Appearance Pale yellow to white solid[7]
Storage Store in a cool, dry place away from lightGeneral Lab Practice

Synthesis of this compound: A Strategic Approach

G cluster_0 Synthesis of this compound Start 3-methyl-4-nitro-1H-pyrazole Step1 N-Methylation Start->Step1 CH3I, K2CO3, DMF Step2 Benzylic Bromination Step1->Step2 NBS, AIBN, CCl4 Step3 Nucleophilic Substitution (Methoxylation) Step2->Step3 NaOMe, MeOH Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole (N-Methylation)

Rationale: The first step involves the regioselective N-methylation of the pyrazole ring. The use of a mild base like potassium carbonate and a polar aprotic solvent such as DMF facilitates the reaction with methyl iodide.[8] N-alkylation of pyrazoles can sometimes yield a mixture of isomers; however, for many substituted pyrazoles, methylation occurs preferentially at the N1 position.[9]

Procedure:

  • To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-4-nitro-1H-pyrazole.

Protocol 2: Synthesis of 3-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (Benzylic Bromination)

Rationale: The methyl group at the 3-position is activated for free-radical bromination. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) is a standard radical initiator. Carbon tetrachloride is a classic solvent for such reactions, though safer alternatives may be considered.

Procedure:

  • Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under inert atmosphere, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Methoxylation)

Rationale: The benzylic bromide is a good leaving group for nucleophilic substitution. Sodium methoxide in methanol provides the methoxy nucleophile to displace the bromide, yielding the desired product.

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.

  • To this solution, add a solution of crude 3-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Key Transformations and Applications in Pharmaceutical Synthesis

The strategic placement of the nitro and methoxy groups on the pyrazole ring makes this compound a versatile intermediate. The nitro group can be readily reduced to a primary amine, a common handle for introducing diversity in drug candidates.

G cluster_1 Key Transformations of the Building Block Start This compound Reduction Nitro Group Reduction Start->Reduction Pd/C, H2 or SnCl2, HCl Amine 4-amino-3-methoxy-1-methyl-1H-pyrazole Reduction->Amine Application Synthesis of Kinase Inhibitors Amine->Application Coupling with activated heterocycles

Caption: Primary synthetic utility of this compound.

Protocol 4: Reduction of the Nitro Group to Form 4-amino-3-methoxy-1-methyl-1H-pyrazole

Rationale: The conversion of the nitro group to an amine is a pivotal step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and reliable method for nitro group reduction.

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-3-methoxy-1-methyl-1H-pyrazole.

Application in the Synthesis of Pyrazole-Based Kinase Inhibitors

The 4-amino-3-methoxy-1-methyl-1H-pyrazole is an excellent nucleophile for the synthesis of various kinase inhibitors. Many kinase inhibitors feature a substituted pyrimidine or a related heterocyclic core, and the aminopyrazole can be coupled to these electrophilic partners.[4][10]

Illustrative Example: Synthesis of a Pyrazolopyrimidine Core

This protocol illustrates the coupling of the synthesized aminopyrazole with a dichloropyrimidine to form a scaffold present in numerous kinase inhibitors.

G cluster_2 Synthesis of a Kinase Inhibitor Scaffold Amine 4-amino-3-methoxy-1-methyl-1H-pyrazole Coupling Nucleophilic Aromatic Substitution (SNAr) Amine->Coupling Pyrimidine 2,4-dichloropyrimidine Pyrimidine->Coupling Product N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-2-chloropyrimidin-4-amine Coupling->Product DIPEA, n-BuOH, heat

Caption: Synthesis of a pyrazolopyrimidine kinase inhibitor core.

Protocol 5: Nucleophilic Aromatic Substitution with 2,4-Dichloropyrimidine

Rationale: The amino group of the pyrazole acts as a nucleophile, displacing one of the chlorine atoms on the dichloropyrimidine ring in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol.

Procedure:

  • To a solution of 4-amino-3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.05 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazolopyrimidine product.

This intermediate can be further functionalized at the remaining chlorine position to build a library of potential kinase inhibitors.

Characterization and Quality Control

Thorough characterization of the building block and its derivatives is essential. The following table provides expected analytical data for the key compounds.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
This compound ~3.8 (s, 3H, N-CH₃), ~4.0 (s, 3H, O-CH₃), ~7.9 (s, 1H, pyrazole-H)~38 (N-CH₃), ~58 (O-CH₃), ~120 (C4), ~135 (C5), ~155 (C3)[M+H]⁺: 158.05
4-amino-3-methoxy-1-methyl-1H-pyrazole ~3.6 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~4.5 (br s, 2H, NH₂), ~7.2 (s, 1H, pyrazole-H)~37 (N-CH₃), ~56 (O-CH₃), ~110 (C4), ~130 (C5), ~150 (C3)[M+H]⁺: 128.08

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its functional groups make it a valuable asset for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, particularly in the development of novel kinase inhibitors.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
  • 3-Methyl-4-nitro-1H-pyrazole, 97% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • This compound | 1201935-85-4. J&K Scientific.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PubMed Central.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies.
  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry.

Sources

Experimental protocols for reactions involving 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and reactivity of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a nitro group onto the pyrazole scaffold significantly modulates its electronic properties, rendering the ring susceptible to nucleophilic attack and serving as a valuable synthetic handle for further functionalization. The specific compound, this compound, combines the electronic influence of a nitro group with the steric and electronic contributions of methoxy and N-methyl substituents, making it an intriguing building block for creating diverse chemical libraries.

The strategic placement of the nitro group at the C4 position, flanked by the N-methyl and methoxy groups, activates the pyrazole ring for specific transformations, which will be detailed in the subsequent protocols. Understanding the interplay of these functional groups is paramount for successfully utilizing this reagent in complex synthetic campaigns.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, related nitroaromatic and pyrazole compounds warrant cautious handling. The following precautions are based on data for similar chemical entities and should be strictly adhered to.

Hazard Profile:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene).

  • Wear protective clothing (laboratory coat).

  • Wear eye and face protection (safety glasses with side shields or goggles).

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be envisioned through a two-step sequence starting from the commercially available 3-methoxy-4-nitro-1H-pyrazole. This strategy involves the N-methylation of the pyrazole ring.

Workflow for the Synthesis

G cluster_0 Step 1: N-Methylation start 3-methoxy-4-nitro-1H-pyrazole reagents1 Base (e.g., NaH or K2CO3) Methylating Agent (e.g., CH3I) Solvent (e.g., DMF or Acetonitrile) start->reagents1 Reaction product1 This compound reagents1->product1 Work-up & Purification

Caption: Proposed synthetic workflow for this compound.

Protocol 1: N-Methylation of 3-methoxy-4-nitro-1H-pyrazole

This protocol is based on standard procedures for the N-methylation of pyrazoles, utilizing a strong base to deprotonate the pyrazole nitrogen followed by quenching with an electrophilic methyl source like methyl iodide.[3][4]

Materials:

  • 3-methoxy-4-nitro-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methoxy-4-nitro-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the pyrazole should be observed.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Rationale for Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to fully deprotonate the pyrazole N-H, which facilitates a clean Sₙ2 reaction with methyl iodide.

  • DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the pyrazole salt and promotes the Sₙ2 reaction.

  • Methyl Iodide: A highly reactive methylating agent that provides good yields.[5]

  • Inert Atmosphere: Prevents quenching of the sodium hydride by atmospheric moisture.

Reactions Involving this compound

The electron-withdrawing nature of the 4-nitro group makes this position susceptible to nucleophilic aromatic substitution (SₙAr). This provides a powerful method for introducing a variety of functional groups.

Workflow for Nucleophilic Aromatic Substitution

G cluster_1 SₙAr Reaction reactant This compound reagents2 Nucleophile (e.g., R-NH2, R-OH, R-SH) Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMSO or Acetonitrile) reactant->reagents2 Reaction product2 4-substituted-3-methoxy-1-methyl-1H-pyrazole reagents2->product2 Work-up & Purification

Caption: General workflow for SₙAr reactions of the title compound.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SₙAr reaction using an amine as the nucleophile. The choice of amine can be varied to generate a library of 4-amino-pyrazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add the desired amine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-amino-3-methoxy-1-methyl-1H-pyrazole derivative.

Rationale for Experimental Choices:

  • DMSO: A polar aprotic solvent that can dissolve the reactants and facilitate the SₙAr reaction, which proceeds through a charged Meisenheimer complex intermediate.

  • Potassium Carbonate: A mild base to neutralize any acidic byproducts and can facilitate the reaction.

  • Elevated Temperature: Provides the necessary activation energy for the substitution of the nitro group.

Characterization Data

Property Expected Value/Appearance
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.5 (s, 1H, pyrazole-H), ~4.0 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C-OCH₃), ~140 (C-NO₂), ~130 (CH-pyrazole), ~120 (C-N), ~60 (OCH₃), ~35 (NCH₃)
Mass Spectrometry (EI) m/z (%): 157 [M]⁺

Application Notes: Potential in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage in various biological interactions.[2][6]

  • Kinase Inhibitors: The ability to readily displace the nitro group allows for the introduction of various amine-containing pharmacophores, a common strategy in the design of kinase inhibitors for oncology.

  • Antimicrobial and Antiviral Agents: Many biologically active pyrazole derivatives exhibit antimicrobial and antiviral properties.[1] The 4-substituted pyrazoles derived from the title compound can be screened against a panel of pathogens.

  • CNS-Active Agents: The pyrazole scaffold is present in several drugs targeting the central nervous system. Further elaboration of the 4-position could lead to novel compounds with potential antidepressant or anxiolytic activities.

References

  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • ResearchGate. (2006, May). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and R
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • YouTube. (2020, June 25). Nucleophilic Substitution with Amines. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Retrieved from [Link]

  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Juniper Publishers. (n.d.). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Beilstein Archives. (n.d.). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Retrieved from [Link]

Sources

Applications of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and broad pharmacological potential.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[1][3][5]

The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The subject of this guide, 3-methoxy-1-methyl-4-nitro-1H-pyrazole , combines several key functional groups that suggest significant potential in medicinal chemistry. The N-methylation at position 1 can enhance drug-like properties, while the methoxy group at position 3 and the electron-withdrawing nitro group at position 4 are known to modulate the molecule's interaction with biological targets.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound, complete with hypothetical mechanisms and detailed protocols for its evaluation.

Hypothesized Biological Activities and Mechanisms of Action

While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential biological activities based on the well-documented effects of its constituent functional groups on the pyrazole core.

Potential as an Anticancer Agent

The presence of a nitro group on the pyrazole ring is a common feature in compounds with demonstrated anticancer activity.[6] Nitro-aromatic compounds can undergo bioreduction in hypoxic tumor environments to form radical species that are cytotoxic to cancer cells. Furthermore, pyrazole derivatives have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[3][7]

Hypothesized Mechanism of Action in Cancer:

  • Kinase Inhibition: The pyrazole core could act as a scaffold for binding to the ATP-binding pocket of various kinases, such as CDKs or EGFR. The substituents would then modulate the binding affinity and selectivity.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: By inhibiting key cell cycle regulators, the compound could cause cancer cells to arrest in a specific phase of the cell cycle, preventing their proliferation.[6]

anticancer_mechanism This compound This compound Kinase Inhibition (e.g., CDK2) Kinase Inhibition (e.g., CDK2) This compound->Kinase Inhibition (e.g., CDK2) Binds to ATP pocket Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Modulates Bcl-2 family Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., CDK2)->Cell Cycle Arrest Inhibits phosphorylation Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Cancer Cell Death Cancer Cell Death Inhibition of Proliferation->Cancer Cell Death Induction of Apoptosis->Cancer Cell Death

Caption: Hypothesized anticancer mechanism of this compound.

Potential as an Anti-inflammatory Agent

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[8] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[9][10] The methoxy group, in particular, has been associated with potent anti-inflammatory activity in pyrazole-containing compounds.[11]

Hypothesized Mechanism of Action in Inflammation:

  • COX Inhibition: The compound may selectively inhibit the COX-2 isoform, which is upregulated during inflammation, thereby reducing prostaglandin synthesis with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

  • Modulation of Pro-inflammatory Cytokines: It could suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

  • Inhibition of NF-κB Pathway: The compound might interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.

anti_inflammatory_mechanism cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cellular_response Macrophage Stimuli Stimuli NF-kB Pathway NF-kB Pathway Stimuli->NF-kB Pathway COX-2 Upregulation COX-2 Upregulation NF-kB Pathway->COX-2 Upregulation Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation Prostaglandin Synthesis->Inflammation This compound This compound This compound->NF-kB Pathway Inhibits This compound->COX-2 Upregulation Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the initial in vitro evaluation of this compound for its potential anticancer and anti-inflammatory activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound against various cancer cell lines.[12][13]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Test compound: this compound.

  • Positive control: Doxorubicin or Cisplatin.

2. Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and cells treated with a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 1: Representative In Vitro Anticancer Activity of Pyrazole Derivatives[12]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Sorafenib1.06
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.[9][10]

1. Materials and Reagents:

  • COX-1 and COX-2 enzyme preparations (human or ovine).

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Colorimetric or fluorometric probe for prostaglandin detection.

  • Test compound: this compound.

  • Reference compounds: Indomethacin (non-selective), Celecoxib (COX-2 selective).

2. Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer at the appropriate concentration.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a specific time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric assay kit).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method to evaluate the acute anti-inflammatory activity of a compound.[14][15]

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

2. Materials and Reagents:

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compound: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug: Indomethacin or Diclofenac.

  • Pletismometer.

3. Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control.

    • Group 2: Reference drug (e.g., 10 mg/kg, intraperitoneally).

    • Groups 3-5: Test compound at different doses (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for evaluating the bioactivity of the target compound.

Conclusion and Future Perspectives

This compound is a structurally intriguing molecule that holds considerable promise for applications in medicinal chemistry, particularly in the fields of oncology and inflammation. The provided protocols offer a robust framework for the systematic evaluation of its biological activities. Further studies should focus on elucidating its precise molecular targets, understanding its structure-activity relationships through the synthesis of analogs, and assessing its pharmacokinetic and toxicological profiles. The insights gained from such investigations will be crucial in determining the therapeutic potential of this and related pyrazole derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • In Vitro Anticancer Activity of Lonazolac Pyrazole-Chalcone Analogs: A Technical Guide. (2025). BenchChem.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • 1-Methyl-4-nitro-1H-pyrazole. (n.d.). MySkinRecipes.
  • Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines deriv
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • In vitro anticancer screening of synthesized compounds. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PubMed Central.
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti-inflammatory agents. (2025).
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
  • 1-methyl-4-nitro-1H-pyrazole. (n.d.). PubChem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • 1-methyl-4-nitro-1h-pyrazole. (n.d.). Echemi.

Sources

The Emerging Potential of 3-Methoxy-1-methyl-4-nitro-1H-pyrazole in Denitrative Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Cross-Coupling Chemistry

The field of palladium-catalyzed cross-coupling has traditionally relied on aryl halides and triflates as the electrophilic partners. While immensely powerful, the synthesis of these starting materials can add steps and costs to a synthetic campaign. A transformative approach has emerged in the form of denitrative cross-coupling, where a nitro group, readily installed on an aromatic or heteroaromatic core, serves as the leaving group.[1][2][3][4] This strategy offers a more atom-economical and potentially greener alternative, leveraging the accessibility of nitroarenes as stable and easily prepared feedstocks.[3][4]

This technical guide explores the prospective application of 3-methoxy-1-methyl-4-nitro-1H-pyrazole as a novel reagent in this exciting area of catalysis. While direct literature precedent for this specific molecule is nascent, its structure suggests significant potential. The electron-withdrawing nitro group at the 4-position of the pyrazole ring is anticipated to activate the C-NO₂ bond towards oxidative addition to a low-valent palladium center, the crucial first step in the catalytic cycle.[2][3] The methoxy and methyl substituents offer opportunities for tuning solubility and electronic properties.

These application notes provide a theoretical framework and extrapolated protocols for employing this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type cross-coupling reactions, based on established methodologies for other nitroarenes.[3][5][6][7][8]

Physicochemical Properties and Safety Considerations

PropertyValueSource
IUPAC Name This compoundJ&K Scientific
CAS Number 1201935-85-4J&K Scientific
Molecular Formula C₅H₇N₃O₃Calculated
Molecular Weight 157.13 g/mol Calculated
Appearance Expected to be a solidN/A

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related nitropyrazoles and nitroarenes suggest the following precautions should be taken:

  • Harmful if swallowed. [9]

  • Causes skin and serious eye irritation. [9]

  • May cause respiratory irritation. [9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Disposal: Dispose of in accordance with local regulations, typically via incineration by a licensed professional waste disposal service.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The denitrative variant allows for the coupling of nitroarenes with boronic acids or their derivatives.

Causality of Experimental Choices:

  • Catalyst System: The choice of a palladium source and a sterically bulky, electron-rich phosphine ligand is critical for facilitating the challenging oxidative addition of the C-NO₂ bond. Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as BrettPhos or XPhos have proven effective for nitroarenes.[2][3] These ligands promote the formation of a monoligated, electron-rich Pd(0) species, which is highly reactive towards the C-NO₂ bond.

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

Hypothetical Protocol for Denitrative Suzuki-Miyaura Coupling:

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, BrettPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite and wash with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase catalyst/ligand loading, reaction temperature, or time. Ensure all reagents and solvents are scrupulously dry.

  • Side Products: Protodenitration (replacement of NO₂ with H) may occur. This can sometimes be suppressed by using a different base or solvent system.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The denitrative version provides a direct route to N-arylpyrazoles from nitropyrazoles.[6][10]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential. The Buchwald group has developed a range of highly effective ligands (e.g., RuPhos, XPhos) for C-N bond formation.[11]

  • Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene or dioxane are common solvents for this transformation.

Hypothetical Protocol for Denitrative Buchwald-Hartwig Amination:

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne. A denitrative Sonogashira-type reaction has been developed for nitroarenes.[2][5]

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst is used, often in conjunction with a copper(I) co-catalyst, although copper-free conditions have also been developed. For the denitrative version, a Pd/phosphine system is employed.[2]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the alkyne.

  • Solvent: Solvents like DMF or THF are commonly used.

Hypothetical Protocol for Denitrative Sonogashira Coupling:

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%) - Optional, for copper-catalyzed conditions

  • Triethylamine (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk tube under argon, add this compound, PdCl₂(PPh₃)₂, and CuI (if used).

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Heat the reaction at 60-80 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Application Note 4: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an aryl electrophile with an alkene. Denitrative Heck reactions have been successfully demonstrated with nitroarenes.[7][8][12]

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, often Pd(OAc)₂, is used. The choice of ligand can influence the regioselectivity of the alkene addition.

  • Base: An inorganic or organic base, such as K₂CO₃ or triethylamine, is required.

  • Solvent: Polar aprotic solvents like DMF or NMP are often employed.

Hypothetical Protocol for Denitrative Heck-Mizoroki Reaction:

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

  • Add the alkene and anhydrous DMF.

  • Heat the reaction at 120-140 °C for 12-24 hours.

  • Monitor by TLC or GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Denitrative Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-NO2 Ar-Pd(II)(NO2)L_n Ar-Pd(II)(NO2)L_n Oxidative Addition->Ar-Pd(II)(NO2)L_n Transmetalation/Amine Coordination Transmetalation/Amine Coordination Ar-Pd(II)(NO2)L_n->Transmetalation/Amine Coordination Nucleophile (Nu) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation/Amine Coordination->Ar-Pd(II)(Nu)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Nu)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for denitrative cross-coupling reactions.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Pyrazole, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat to Specified Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Product Isolate Pure Product Chromatography->Product

Caption: General experimental workflow for denitrative cross-coupling.

Conclusion and Future Outlook

The application of this compound as a reagent in denitrative cross-coupling reactions represents a promising, yet unexplored, frontier in organic synthesis. The protocols and insights provided herein, extrapolated from the broader field of nitroarene chemistry, offer a robust starting point for researchers and drug development professionals to investigate its utility. The successful implementation of this reagent would not only expand the toolbox of synthetic chemists but also contribute to the development of more efficient and sustainable synthetic routes to valuable pyrazole-containing molecules. Further experimental validation is required to fully elucidate the scope and limitations of this promising reagent.

References

  • Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Journal of Organic Chemistry.
  • You, J., & Yang, D. (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
  • Cai, C., et al. (n.d.). Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation.
  • Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes.
  • Muto, K., Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Fisher Scientific. (n.d.).
  • You, J., et al. (n.d.).
  • Okita, T., Asahara, K. K., Muto, K., & Yamaguchi, J. (2020).
  • BenchChem. (2025).
  • Okita, T., Asahara, K. K., Muto, K., & Yamaguchi, J. (2020).
  • (N/A). Denitrative Cross-Couplings of Nitrostyrenes. MDPI.
  • Muto, K., Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • (N/A). Denitrative radical-induced coupling reactions of nitroalkenes. RSC Publishing.
  • (N/A). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers (RSC Publishing).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • (N/A). Denitrative cross-couplings of nitrostyrene—mechanistic proposals...
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Cottineau, B., Chenault, J., & Guillaumet, G. (2006).
  • (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Nakao, Y., & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • BLDpharm. (n.d.). 1201935-85-4|this compound.
  • Nakao, Y., et al. (2017).
  • (N/A). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
  • Wikipedia. (n.d.).
  • (N/A). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • (N/A).
  • (N/A).
  • (N/A).
  • (2020). Denitrative Cross-Couplings of Nitrostyrenes.
  • (N/A). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • (N/A). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.
  • Muto, K., Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Waseda University.
  • (N/A). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • (N/A).
  • Thermo Scientific Chemicals. (n.d.). 3-Methyl-4-nitro-1H-pyrazole, 97% 25 g.
  • (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • (N/A). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.

Sources

Application Note: Strategic Derivatization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions make it a versatile template for drug design. The starting material, 3-methoxy-1-methyl-4-nitro-1H-pyrazole, is a particularly valuable building block. The electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the ring, activating it for certain transformations while directing others. This application note details robust and scalable protocols for the strategic derivatization of this pyrazole core, enabling the creation of a diverse chemical library for biological screening.

The primary strategy revolves around the transformation of the nitro group into a versatile amine functionality. This key intermediate, 4-amino-3-methoxy-1-methyl-1H-pyrazole, serves as a divergent point for synthesizing extensive libraries of amides and sulfonamides. A secondary pathway explores the reactivity of the C3-methoxy group via Nucleophilic Aromatic Substitution (SNAr), further expanding the chemical space accessible from the common starting material.

Strategic Overview: Derivatization Pathways

The overall workflow is designed to maximize molecular diversity from a single, readily accessible starting material. The initial, critical step is the reduction of the nitro group to form a primary amine. This amine is a versatile handle for a multitude of subsequent coupling reactions. A parallel strategy involves leveraging the electronic activation provided by the nitro group to displace the C3-methoxy substituent with various nucleophiles.

G cluster_amine Amine Derivatization start 3-methoxy-1-methyl- 4-nitro-1H-pyrazole (Starting Material) amine 4-amino-3-methoxy- 1-methyl-1H-pyrazole (Key Intermediate) start->amine Protocol 1.1 (Nitro Reduction) snar C3-Substituted Pyrazoles start->snar Protocol 2.1 (SNAr Amination) amide Amide Library amine->amide Protocol 1.2 (Amide Coupling) sulfonamide Sulfonamide Library amine->sulfonamide Protocol 1.3 (Sulfonylation)

Figure 1: Strategic workflow for generating a diverse pyrazole library.

Pathway 1: Derivatization via the 4-Amino Intermediate

The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic character of the pyrazole ring and provides a nucleophilic center for extensive derivatization.

Protocol 1.1: Nitro Group Reduction via Catalytic Transfer Hydrogenation

Rationale: Catalytic transfer hydrogenation is a safe, efficient, and high-yielding method for the reduction of aromatic nitro groups. It avoids the use of high-pressure hydrogen gas and specialized equipment, making it highly accessible for standard laboratory settings.[1][2][3] Ammonium formate or formic acid can serve as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[2] This method generally shows high functional group tolerance, preserving the methoxy and N-methyl groups.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic Acid (HCOOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Celite®

  • Rotary evaporator

  • Standard glassware for reflux

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent: Add methanol to the flask to achieve a concentration of approximately 0.1 M.

  • Reagents: Add ammonium formate (5.0 eq) to the solution.

  • Catalyst: Carefully add 10% Pd/C (0.1 eq by weight relative to the starting material) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-amino-3-methoxy-1-methyl-1H-pyrazole can be purified by silica gel column chromatography or recrystallization if necessary, though it is often of sufficient purity for subsequent steps.

Protocol 1.2: Amide Library Synthesis via EDC/HOBt Coupling

Rationale: The synthesis of amides from the 4-amino-pyrazole intermediate and a diverse set of carboxylic acids is a robust method to explore the chemical space around the pyrazole core. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) is a widely used coupling system that is effective even for electron-deficient amines.[4][5][6] The reaction proceeds through a more stable HOBt-ester intermediate, which minimizes side reactions and racemization if chiral carboxylic acids are used.[5]

Materials:

  • 4-amino-3-methoxy-1-methyl-1H-pyrazole (from Protocol 1.1)

  • A library of diverse carboxylic acids

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (N-hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine)

Step-by-Step Protocol:

  • Setup: In a dry reaction vial, dissolve the carboxylic acid (1.1 eq), 4-amino-3-methoxy-1-methyl-1H-pyrazole (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base: Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Carboxylic Acid ExampleProduct Structure (Representative)Purpose of Modification
Benzoic AcidBenzamide derivativeIntroduces simple aromatic moiety.
Acetic AcidAcetamide derivativeAdds small, flexible alkyl group.
4-Chlorophenylacetic acidPhenylacetamide derivativeProbes halogen bond interactions.
NaproxenChiral propionamideIntroduces stereochemistry and larger hydrophobic group.

Table 1: Example carboxylic acids for amide library synthesis.

Protocol 1.3: Sulfonamide Library Synthesis

Rationale: Sulfonamides are important bioisosteres of amides, featuring similar geometry but different electronic and hydrogen-bonding properties.[7][8] They are generally more resistant to hydrolytic cleavage. The synthesis is typically a straightforward reaction between the amine and a sulfonyl chloride in the presence of a base like pyridine or TEA.[9]

Materials:

  • 4-amino-3-methoxy-1-methyl-1H-pyrazole (from Protocol 1.1)

  • A library of diverse sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Step-by-Step Protocol:

  • Setup: Dissolve the 4-amino-3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base: Add pyridine (2.0 eq) to the solution and cool to 0°C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash with 1N HCl (2x) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Amine 4-Amino Pyrazole Amide Amide Product Amine->Amide Amidation Sulfonamide Sulfonamide Product Amine->Sulfonamide Sulfonylation AcylChloride R-COCl or R-COOH + EDC/HOBt AcylChloride->Amide SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonamide

Figure 2: Reaction scheme for amide and sulfonamide synthesis.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The presence of a strong electron-withdrawing group (EWG) like the nitro group at a position para to a potential leaving group (the methoxy group) makes the pyrazole ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[10][11] This allows for the direct displacement of the methoxy group by various nucleophiles, such as primary or secondary amines, to generate a different class of derivatives. The reaction typically proceeds via a Meisenheimer intermediate, which is stabilized by the EWG.[10]

Protocol 2.1: SNAr with Amine Nucleophiles

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard workup and purification reagents

Step-by-Step Protocol:

  • Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired amine (1.5-2.0 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous DMSO to dissolve the reactants.

  • Reaction: Seal the vessel and heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of Synthesized Derivatives

Rationale: Unambiguous structural confirmation and purity assessment are critical before submitting compounds for biological screening. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.[12][13]

  • LC-MS: Provides rapid confirmation of the molecular weight of the product and an assessment of its purity.

  • ¹H NMR: Confirms the structure by showing characteristic proton signals and their coupling patterns. For example, upon reduction of the nitro group to an amine, the aromatic protons on adjacent rings in amide derivatives will shift significantly.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The transformation of functional groups (e.g., NO₂ to NH₂, or OMe to NRR') results in predictable shifts in the corresponding carbon signals.[13][14]

Compound TypeKey ¹H NMR Signal (Hypothetical, DMSO-d₆)Key ¹³C NMR Signal (Hypothetical)
Starting Material N-CH₃ (~3.8 ppm), O-CH₃ (~4.0 ppm), C5-H (~8.5 ppm)C4-NO₂ (~140 ppm), C3-OMe (~160 ppm)
Amine Intermediate N-CH₃ (~3.6 ppm), O-CH₃ (~3.8 ppm), NH₂ (~5.5 ppm, broad), C5-H (~7.0 ppm)C4-NH₂ (~130 ppm), C3-OMe (~155 ppm)
Amide Derivative N-CH₃ (~3.7 ppm), O-CH₃ (~3.9 ppm), C5-H (~7.8 ppm), N-H (~9.5 ppm, sharp)C=O (~165-170 ppm), C4-NH (~125 ppm)

Table 2: Hypothetical NMR shifts for representative pyrazole derivatives.

Application: General Protocol for Biological Screening

Rationale: The synthesized library of pyrazole derivatives is well-suited for screening against various biological targets, particularly protein kinases, which are common targets for pyrazole-based inhibitors.[15] An in vitro kinase assay, such as one that measures ATP consumption or ADP production, is a standard primary screening method.[16][17] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.[17]

Protocol 3.1: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

G cluster_prep Assay Preparation cluster_reac Kinase Reaction cluster_detect Signal Detection plate Dispense Kinase, Substrate, and Buffer to 384-well plate compound Add Test Compounds (serial dilutions) & Controls plate->compound preinc Pre-incubate compound->preinc atp Initiate reaction with ATP preinc->atp inc Incubate at RT atp->inc stop Stop reaction & deplete ATP (ADP-Glo™ Reagent) inc->stop detect Convert ADP to ATP & generate light (Kinase Detection Reagent) stop->detect read Read Luminescence detect->read

Figure 3: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase enzyme and its specific substrate

  • Synthesized pyrazole derivative library (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates (white, flat-bottom)

  • Multichannel pipettors

  • Plate reader capable of measuring luminescence

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its substrate in kinase assay buffer. Dispense the mix into the wells containing the compounds.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the kinase.[16]

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[15]

  • ADP Detection (Part 1): Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP Detection (Part 2): Add the Kinase Detection Reagent to each well. This converts the ADP generated during the reaction back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for active compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of novel pyrazole derivatives starting from this compound. By strategically targeting the nitro and methoxy groups, researchers can efficiently generate a wide array of amides, sulfonamides, and C3-aminated pyrazoles. These compounds can then be systematically evaluated in high-throughput biological screens, such as the described in vitro kinase assay, to identify promising new leads for drug discovery programs.

References

  • Vertex AI Search Grounding API. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Request PDF.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate.
  • NIH. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • NIH.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem.
  • American Chemical Society.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Journal of the American Chemical Society.
  • ElectronicsAndBooks.
  • Organic Chemistry Portal.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Open Research@CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC).
  • Smolecule. 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol.
  • ResearchGate. (PDF)
  • Benchchem. Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays.
  • PubMed Central. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • MDPI. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Protocols.io. In vitro kinase assay.
  • Request PDF.
  • DOI.
  • Google Patents.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • BMG LABTECH. Kinase assays.
  • ResearchG
  • Visnav.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • ResearchGate.
  • PubMed Central.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • PubMed Central. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Google Patents.
  • NIH.
  • PubMed Central. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PubMed.

Sources

Application Notes and Protocols for 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Energetic Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed for qualified researchers and scientists with expertise in handling energetic materials and hazardous chemicals. The synthesis and handling of energetic materials should only be conducted in a specialized laboratory with appropriate safety measures, including but not limited to, personal protective equipment (PPE), blast shields, and remote handling capabilities. The information provided is based on established principles of organic synthesis and energetic materials characterization. Due to the limited publicly available data on 3-methoxy-1-methyl-4-nitro-1H-pyrazole, some protocols are based on analogous procedures for structurally similar compounds. All procedures must be thoroughly evaluated and adapted by qualified personnel to ensure safety and efficacy.

I. Introduction: The Role of Nitropyrazoles in Advanced Energetic Materials

Nitropyrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in the field of energetic materials.[1][2] Their appeal stems from a combination of desirable properties including high heats of formation, high density, and the ability to tune their thermal stability and sensitivity through structural modification.[1][2] The pyrazole backbone, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a stable platform for the introduction of multiple nitro groups, which are essential for the energetic performance of a molecule.

The incorporation of a methoxy group, as in this compound, can influence the compound's properties in several ways. The methoxy group can act as an oxygen-rich functionality, potentially improving the oxygen balance of the energetic material. Furthermore, the electron-donating nature of the methoxy group can affect the reactivity and stability of the pyrazole ring. The N-methylation provides thermal stability and influences the crystal packing, which in turn affects the density and sensitivity of the material.

This document provides a comprehensive guide to the potential synthesis, characterization, and application of this compound as a foundational component in the development of next-generation energetic materials.

II. Synthesis of this compound: An Analogous Approach

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Alternative Step 2: Nitration A 3-methoxy-4-nitro-1H-pyrazole D This compound A->D Reaction B Methylating Agent (e.g., Iodomethane) B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E 1-methyl-3-methoxypyrazole G This compound E->G Reaction F Nitrating Agent (e.g., HNO3/H2SO4) F->G

Sources

The Strategic Application of 3-Methoxy-1-methyl-4-nitro-1H-pyrazole in the Synthesis of Kinase Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology.[1] The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases contribute to its prevalence in drug discovery.[4] This application note details the strategic use of a specifically functionalized building block, 3-methoxy-1-methyl-4-nitro-1H-pyrazole , in the synthesis of pyrazole-based kinase inhibitors. We will elucidate the rationale behind its design, provide a detailed synthetic protocol for its conversion into a key aminopyrazole intermediate, and discuss its application in constructing a scaffold targeting prominent oncogenic signaling pathways.

The Unique Utility of this compound

The subject of this note, this compound, is not a random assortment of functional groups. Each substituent is strategically placed to facilitate a streamlined and efficient synthesis of more complex kinase inhibitor scaffolds. The rationale for each group is outlined below:

SubstituentPositionRole in Synthesis & Activity
Nitro Group C4A versatile precursor to the crucial 4-amino group. The amino group often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[1] Structure-activity relationship (SAR) studies have also shown that a nitro group can be optimal for the activity of certain pyrazole-based kinase inhibitors.[2]
Methoxy Group C3The methoxy group can serve multiple purposes. It can modulate the electronic properties of the pyrazole ring, influencing the reactivity of the nitro group. Additionally, it can be involved in direct interactions with the target kinase or serve as a handle for further synthetic modifications. In some cases, the introduction of a methoxy group has been shown to have a significant effect on the potency of kinase inhibitors.[2]
Methyl Group N1The N-methyl group prevents tautomerization of the pyrazole ring, ensuring a single, well-defined regioisomer is carried through the synthetic sequence. This is critical for consistent biological activity and simplifies structural characterization.

Synthetic Protocol: From Nitro-pyrazole to a Versatile Amino-pyrazole Intermediate

The primary synthetic application of this compound is its conversion to the corresponding 4-aminopyrazole. This transformation is a pivotal step, as the resulting amine is a versatile handle for introducing a wide array of substituents to build a diverse library of potential kinase inhibitors. The most common and efficient method for this conversion is the reduction of the nitro group.

Experimental Protocol: Reduction of this compound

This protocol describes a general method for the reduction of the nitro group to an amine using a standard catalytic hydrogenation approach.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methoxy-1-methyl-1H-pyrazol-4-amine.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

Application in Kinase Inhibitor Synthesis: Building the Pharmacophore

The synthesized 3-methoxy-1-methyl-1H-pyrazol-4-amine is a valuable intermediate for constructing kinase inhibitor scaffolds. A common strategy involves a coupling reaction with a heterocyclic partner, such as a substituted pyrimidine or pyridine, which often occupies the solvent-exposed region of the ATP-binding pocket.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a pyrazole-based kinase inhibitor core using the aminopyrazole intermediate.

G start This compound step1 Reduction (e.g., H₂, Pd/C) start->step1 intermediate 3-Methoxy-1-methyl-1H-pyrazol-4-amine step1->intermediate step2 Coupling Reaction (e.g., Buchwald-Hartwig or SₙAr) intermediate->step2 product Pyrazole-Based Kinase Inhibitor Core step2->product reagent Substituted Heterocycle (e.g., 2-chloropyrimidine derivative) reagent->step2

Caption: General workflow for synthesizing a kinase inhibitor core.

Targeting Key Oncogenic Signaling Pathways

Pyrazole-based inhibitors have been developed to target a multitude of kinases involved in cancer progression.[5] A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and controls cell proliferation, survival, and metabolism.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the point of intervention for a hypothetical pyrazole-based kinase inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole inhibitor.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient entry point for the synthesis of diverse libraries of pyrazole-based kinase inhibitors. The nitro group serves as a convenient precursor to the essential 4-amino functionality, while the methoxy and N-methyl groups provide avenues for modulating potency, selectivity, and pharmacokinetic properties. The protocols and workflows described herein provide a foundational guide for researchers and drug development professionals aiming to leverage this versatile scaffold in the discovery of novel kinase-targeted therapeutics.

References

  • Al-Othaim, A., Al-Shaalan, N., & El-Sayed, R. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10332-10344. [Link]

  • Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 208-223. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • Elnagdi, M. H., Elmoghayer, M. R. H., & Sadek, K. U. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Serrano, J. L., & Perez, J. (2007). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Letters in Organic Chemistry, 4(2), 103-106. [Link]

  • Kowalewska, A. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Tetrahedron Letters, 56(46), 6435-6438. [Link]

  • Schröder, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(5), 623-629. [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Gaba, M., & Mohan, C. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4930. [Link]

  • Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6523. [Link]

  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(10), 755-762. [Link]

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(6), 5359. [Link]

  • Wang, W., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(21), 5038. [Link]

  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1288. [Link]

Sources

Application Notes and Protocols for the Green Synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Among its many derivatives, 3-methoxy-1-methyl-4-nitro-1H-pyrazole stands out as a valuable building block for the synthesis of complex pharmaceutical intermediates. However, the classical synthetic routes to such nitropyrazoles often rely on harsh, hazardous, and environmentally detrimental reagents and conditions. Traditional nitration, for instance, typically employs a corrosive mixture of concentrated sulfuric and nitric acids, a process fraught with safety risks and the generation of significant acidic waste streams.[1][2][3]

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this application note provides a detailed guide to greener synthetic alternatives for this compound. We will first outline a conventional synthesis pathway to establish a benchmark for comparison. Subsequently, we will present detailed protocols for a two-part green synthesis, focusing on the use of safer reagents, alternative energy sources like microwave and ultrasound, and catalytic methods that minimize waste and enhance safety and efficiency.[4][5][6][7][8]

These protocols are designed for researchers, scientists, and drug development professionals seeking to implement more sustainable and safer laboratory practices without compromising on yield or purity.

Part 1: The Conventional Approach - A Comparative Benchmark

To appreciate the advancements offered by green chemistry, it is instructive to first consider a plausible traditional synthesis of this compound. This multi-step process, while effective, exemplifies the challenges that green methodologies aim to overcome.

Traditional Synthesis Workflow

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination & Methoxylation (Illustrative) cluster_2 Step 3: Nitration A Malondialdehyde diacetal C Acidic Condensation (e.g., HCl in Ethanol, Reflux) A->C B Methylhydrazine B->C D 1-methylpyrazole C->D E Bromine in Acetic Acid D->E F 3,4,5-tribromo-1-methylpyrazole E->F G Sodium Methoxide in Methanol, High Temp. F->G H 1-methyl-3-methoxypyrazole G->H I Mixed Acid (H2SO4/HNO3) H->I J This compound I->J

Caption: Traditional multi-step synthesis of the target compound.

Drawbacks of the Conventional Method:
  • Hazardous Reagents: This pathway involves corrosive acids (HCl, H₂SO₄, HNO₃), toxic bromine, and potentially hazardous methylating agents (not shown, but traditionally methyl iodide or dimethyl sulfate would be used for methylation).

  • Harsh Conditions: The use of reflux and high temperatures increases energy consumption.

  • Waste Generation: The process generates significant acidic and halogenated waste, which requires specialized and costly disposal.

  • Safety Concerns: Mixed acid nitrations are highly exothermic and can lead to runaway reactions if not carefully controlled.[2][9]

Part 2: Green Synthetic Approaches

We present a two-stage green synthesis protocol. The first part details the synthesis of the key intermediate, 1-methyl-3-methoxypyrazole, using greener reagents and conditions. The second part describes a safer and more environmentally benign nitration method.

Green Synthesis of 1-methyl-3-methoxypyrazole

This protocol focuses on a solvent-free, microwave-assisted approach, which significantly reduces reaction times and eliminates the need for volatile organic solvents.[10][11][12]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Methylhydrazine

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol).

  • Carefully add methylhydrazine (0.46 g, 10 mmol) to the vial.

  • Add two drops of glacial acetic acid as a catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 10 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting crude product can be purified by vacuum distillation to yield pure 1-methyl-3-methoxypyrazole.

Causality and Expertise:

  • Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating (minutes vs. hours).[6][13] This also minimizes the potential for side reactions.

  • Solvent-Free Conditions: Omitting a solvent reduces waste, simplifies work-up, and improves the atom economy of the reaction.[12][14]

  • Catalytic Acetic Acid: A catalytic amount of a weak acid is sufficient to promote the cyclocondensation reaction, avoiding the need for stoichiometric amounts of strong, corrosive acids.

Green Nitration of 1-methyl-3-methoxypyrazole

This protocol utilizes a solid acid catalyst, which replaces hazardous sulfuric acid, making the process safer, more selective, and environmentally friendly.[1][15]

Materials:

  • 1-methyl-3-methoxypyrazole (from Protocol 1)

  • Concentrated Nitric Acid (68%)

  • Zeolite H-BEA (or other suitable solid acid catalyst)

  • Dichloromethane (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-3-methoxypyrazole (1.12 g, 10 mmol) in 20 mL of dichloromethane.

  • Add activated Zeolite H-BEA (2 g) to the solution.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add concentrated nitric acid (0.9 mL, ~1.2 equivalents) dropwise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the zeolite catalyst. The catalyst can be washed with dichloromethane, dried, and potentially reused.

  • Wash the organic filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from an ethanol/water mixture.

Causality and Expertise:

  • Solid Acid Catalyst: Zeolites provide acidic sites to generate the nitronium ion (NO₂⁺) from nitric acid, similar to the role of sulfuric acid, but in a solid, reusable form.[1][16] This eliminates the need for a corrosive and difficult-to-remove liquid acid, drastically reducing acidic waste.

  • Regioselectivity: The methoxy group at the 3-position and the methyl group at the 1-position of the pyrazole ring are both activating and direct electrophilic substitution. The 4-position is sterically and electronically favored for nitration. The shape-selective nature of the zeolite pores can further enhance the regioselectivity for the para-like 4-position.[15]

  • Milder Conditions: This method avoids the highly exothermic nature of traditional mixed-acid nitration, making it inherently safer.

Data Presentation: A Comparative Overview

ParameterTraditional SynthesisGreen Synthesis
Reagents H₂SO₄, fuming HNO₃, Br₂, strong basesZeolite catalyst, conc. HNO₃, safer precursors
Solvents Acetic acid, ethanol, methanolDichloromethane (recyclable), or solvent-free
Energy Source Conventional heating (reflux)Microwave irradiation, room temperature stirring
Reaction Time Hours to daysMinutes to a few hours
Waste Stream Significant acidic and halogenated wasteMinimal; recyclable catalyst, neutralized aqueous waste
Safety High risk of runaway reactions, corrosive reagentsInherently safer, avoids mixed acids
Atom Economy LowerHigher

Experimental Workflows and Mechanistic Insights

Green Synthesis Workflow

cluster_0 Part 1: Green Precursor Synthesis cluster_1 Part 2: Green Nitration A 1,1,3,3-Tetramethoxypropane + Methylhydrazine B Microwave Irradiation (120°C, 10 min) Solvent-Free, Catalytic Acetic Acid A->B C 1-methyl-3-methoxypyrazole B->C E Zeolite H-BEA, HNO3 Dichloromethane, 0°C to RT C->E D 1-methyl-3-methoxypyrazole F This compound

Caption: Green synthesis workflow for the target compound.

Proposed Mechanism for Zeolite-Catalyzed Nitration

cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution N1 HNO3 N3 [H2NO3]+ N1->N3 + H+ N2 Zeolite (H+) N4 NO2+ (Nitronium Ion) N3->N4 N5 H2O N3->N5 - H2O P1 1-methyl-3-methoxypyrazole P2 Sigma Complex (Resonance Stabilized) P1->P2 + NO2+ P3 This compound P2->P3 - H+

Caption: Mechanism of zeolite-catalyzed nitration.

Conclusion

The adoption of green chemistry principles in the synthesis of this compound offers substantial advantages over traditional methods. By employing techniques such as microwave-assisted, solvent-free reactions and solid acid catalysis, it is possible to significantly reduce reaction times, minimize hazardous waste, and improve the overall safety and efficiency of the process. The protocols detailed in this application note provide a practical framework for laboratories to implement these greener alternatives, contributing to a more sustainable future in chemical synthesis and drug development.

References

  • Green Synthetic Approach for High-Performance Energetic Nitramino Azoles. Organic Letters. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][17][18][19]triazines. Molecules. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of the Iranian Chemical Society. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]

  • Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives. Medical Journals House. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives. Molecules. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Microwave Assisted Synthesis and Antiinflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Advanced Research in Medicinal Chemistry. [Link]

  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. Ultrasonics Sonochemistry. [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. ResearchGate. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. ResearchGate. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]

  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory, India. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. [Link]

  • Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. [Link]

  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. JETIR. [Link]

  • Methylations with methanol via bioinspired catalytic C–O bond cleavage. Nature Communications. [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

  • Selective N-methylation of pyrazolone with methanol by use of ZrO2 catalyst in the liquid phase. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo. Journal of the National Cancer Institute. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is on optimizing the yield and purity of this important heterocyclic compound.

Introduction

The synthesis of this compound is a two-step process involving the preparation of the precursor, 3-methoxy-1-methyl-1H-pyrazole, followed by its nitration. While the chemistry is based on well-established principles of heterocyclic synthesis and electrophilic aromatic substitution, successful and high-yield synthesis requires careful control of reaction conditions and attention to purification techniques. This guide provides a comprehensive walkthrough of the process, highlighting critical parameters and offering solutions to common challenges.

Part 1: Synthesis of the Precursor: 3-methoxy-1-methyl-1H-pyrazole

The precursor can be reliably synthesized in two stages: first, the condensation of ethyl acetoacetate and methylhydrazine to form 1-methyl-3-pyrazolone, followed by O-methylation to yield the desired 3-methoxy-1-methyl-1H-pyrazole.

Stage 1: Synthesis of 1-methyl-3-pyrazolone

This reaction is a classic Knorr pyrazole synthesis, which is a robust and high-yielding method.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Addition of Methylhydrazine: While stirring, add methylhydrazine (1.0 eq) dropwise to the solution. The reaction is exothermic, so the addition should be slow to maintain control over the temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Stage 2: O-Methylation of 1-methyl-3-pyrazolone

The methylation of the pyrazolone is a critical step. While pyrazolones can exist in tautomeric forms, O-methylation can be favored under specific conditions.

Experimental Protocol
  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-pyrazolone (1.0 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Characterization of 3-methoxy-1-methyl-1H-pyrazole
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.2 (d, 1H, H5), ~5.6 (d, 1H, H4), ~3.9 (s, 3H, OCH3), ~3.7 (s, 3H, NCH3).

  • 13C NMR (CDCl3, 101 MHz): δ (ppm) ~165 (C3), ~135 (C5), ~90 (C4), ~55 (OCH3), ~35 (NCH3).

Part 2: Nitration of 3-methoxy-1-methyl-1H-pyrazole

The nitration of the pyrazole ring is an electrophilic aromatic substitution. The 1-methyl and 3-methoxy groups are both activating and will direct the incoming nitro group to the 4-position.[2][3]

Experimental Protocol
  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) at 0 °C.

  • Reaction Setup: Dissolve 3-methoxy-1-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.[4][5]

Characterization of this compound
  • Appearance: White to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~8.2 (s, 1H, H5), ~4.1 (s, 3H, OCH3), ~3.8 (s, 3H, NCH3).

  • 13C NMR (CDCl3, 101 MHz): δ (ppm) ~155 (C3), ~135 (C4-NO2), ~130 (C5), ~60 (OCH3), ~40 (NCH3).

CompoundFormulaMW ( g/mol )Appearance
1-methyl-3-pyrazoloneC4H6N2O98.10White solid
3-methoxy-1-methyl-1H-pyrazoleC5H8N2O112.13Colorless to pale yellow oil/solid
This compoundC5H7N3O3157.13White to pale yellow solid

Part 3: Troubleshooting and FAQs

Q1: My yield of 1-methyl-3-pyrazolone is low. What could be the reason?

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.

  • Loss during work-up: The product has some solubility in ethanol. Ensure the mixture is thoroughly cooled before filtration and use a minimal amount of cold ethanol for washing.

Q2: During the O-methylation, I am getting a mixture of O-methylated and N-methylated products. How can I improve the selectivity?

  • The choice of base and solvent can influence the O/N alkylation ratio. Using a strong base like sodium hydride in an aprotic solvent like THF generally favors O-alkylation. Ensure your reagents are anhydrous.

Q3: The nitration reaction is turning dark brown/black. What does this indicate?

  • This often indicates decomposition of the starting material or product due to the reaction temperature being too high. Ensure the temperature is strictly maintained below 5 °C during the addition of the nitrating mixture. Over-nitration to dinitro species can also occur under harsh conditions.[2]

Q4: I am not getting any precipitate after pouring the nitration reaction mixture onto ice.

  • If the product is an oil or is highly soluble in the acidic aqueous mixture, it may not precipitate. In this case, neutralize the solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while cooling in an ice bath, and then extract the product with an organic solvent like ethyl acetate or dichloromethane.

Q5: How do I choose a suitable solvent for recrystallization?

  • A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitropyrazoles, alcohols like ethanol or methanol are often good choices. You can also try solvent pairs like ethanol/water or ethyl acetate/hexane.[5]

Part 4: Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The temperature must be carefully controlled to prevent a runaway reaction. Always add the nitrating agent slowly and with efficient cooling.

  • Quenching: Quenching the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated from the dilution of the strong acids.

  • Spillages: Have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available in case of spills.

Part 5: Diagrams

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_nitration Nitration Ethyl Acetoacetate Ethyl Acetoacetate 1-methyl-3-pyrazolone 1-methyl-3-pyrazolone Ethyl Acetoacetate->1-methyl-3-pyrazolone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->1-methyl-3-pyrazolone 3-methoxy-1-methyl-1H-pyrazole 3-methoxy-1-methyl-1H-pyrazole 1-methyl-3-pyrazolone->3-methoxy-1-methyl-1H-pyrazole O-Methylation Target Product 3-methoxy-1-methyl- 4-nitro-1H-pyrazole 3-methoxy-1-methyl-1H-pyrazole->Target Product Electrophilic Aromatic Substitution Nitrating Mixture Nitrating Mixture Nitrating Mixture->Target Product

Caption: Overall workflow for the synthesis of this compound.

NitrationMechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Attack HNO3 HNO3 NO2+ Nitronium ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 H2SO4 H2SO4->NO2+ SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole 3-methoxy-1-methyl- 1H-pyrazole Pyrazole->SigmaComplex + NO2+ Product 3-methoxy-1-methyl- 4-nitro-1H-pyrazole SigmaComplex->Product - H+ TroubleshootingTree Start Low Yield of Nitration Product CheckTemp Was reaction temp. below 5°C? Start->CheckTemp HighTemp Decomposition likely. Repeat with strict temperature control. CheckTemp->HighTemp No LowTemp Temperature OK. CheckTemp->LowTemp Yes CheckCompletion Did TLC show full conversion? Incomplete Extend reaction time or use slightly more nitrating agent. CheckCompletion->Incomplete No Complete Reaction Complete. CheckCompletion->Complete Yes CheckWorkup Did product precipitate on ice? NoPrecipitate Neutralize and extract with organic solvent. CheckWorkup->NoPrecipitate No Precipitated Work-up OK. CheckWorkup->Precipitated Yes LowTemp->CheckCompletion Complete->CheckWorkup

Caption: A decision tree for troubleshooting low yields in the nitration step.

References

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. [Link]

  • Katritzky, A. R., & Taylor, R. (1990).
  • PubChem. (n.d.). 3-methoxy-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ravi, P., et al. (2013). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 18(10), 12693-12739. [Link]

  • Shaban, M. A. E., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 32. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Zhang, M., et al. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(1), 123-130. [Link]

Sources

Common side products in the synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. It is designed for researchers, chemists, and drug development professionals to help identify, mitigate, and resolve common issues related to side product formation during this synthetic procedure.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is typically achieved via electrophilic nitration of the 3-methoxy-1-methyl-1H-pyrazole precursor. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] The C4 position is generally the most electron-rich and, therefore, the most common site for substitution.[1][2] However, the reaction is highly exothermic and sensitive to procedural variables, which can lead to the formation of undesired side products, complicating purification and reducing overall yield. This guide addresses these challenges head-on.

Main Reaction Pathway & Potential Side Reactions

The primary goal is the selective introduction of a nitro group at the C4 position of the pyrazole ring. The reaction is influenced by the directing effects of the electron-donating methyl (N1) and methoxy (C3) groups. However, deviations from optimal conditions can open pathways to isomeric and over-nitrated impurities.

G cluster_main Main Synthetic Route cluster_side Side Product Pathways SM 3-methoxy-1-methyl-1H-pyrazole DP This compound (Desired Product) SM->DP HNO₃ / H₂SO₄ 0-10°C (Controlled) SP1 3-methoxy-1-methyl-5-nitro-1H-pyrazole (Positional Isomer) SM->SP1 Higher Temp. / Kinetic Control Issues SP2 3-methoxy-1-methyl-4,5-dinitro-1H-pyrazole (Over-nitration Product) SM->SP2 Harsh Conditions DP->SP2 Excess Nitrating Agent High Temp. (>15°C)

Sources

Technical Support Center: Stability and Degradation of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxy-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a substituted nitropyrazole, a class of compounds known for their diverse applications in pharmaceuticals and agrochemicals.[1] The stability of this molecule is a critical parameter in its handling, storage, and application. Understanding its degradation pathways is essential for developing stable formulations and for identifying potential impurities. The pyrazole ring itself is relatively stable due to its aromatic character.[2] However, the substituents—a methoxy group, a methyl group, and a nitro group—introduce specific reactivities that can lead to degradation under certain conditions.

This guide will delve into the potential degradation pathways of this compound, drawing upon the known chemistry of nitropyrazoles and related heterocyclic systems. We will explore the influence of pH, temperature, and light on its stability and provide practical advice for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • pH: The compound is expected to be most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline media, it may undergo hydrolysis.

  • Temperature: Like many organic molecules, elevated temperatures can accelerate degradation. Thermal decomposition of nitropyrazoles is a known phenomenon.[3]

  • Light: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to UV or even strong visible light may induce photochemical reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis of the methoxy group: Under acidic or basic conditions, the methoxy group at the 3-position can be hydrolyzed to a hydroxyl group, forming 1-methyl-4-nitro-1H-pyrazol-3(2H)-one.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common pathway for nitroaromatic compounds.

  • Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic attack.[4] Depending on the reaction conditions and the nucleophile present, this could lead to displacement of the nitro group or other substituents. N-substituted dinitropyrazoles have been shown to undergo regioselective nucleophilic substitution.[5]

  • Photodegradation: Exposure to light can lead to complex photochemical reactions, potentially involving the nitro group and the pyrazole ring.[6]

  • Thermal Decomposition: At elevated temperatures, nitropyrazoles can undergo complex decomposition reactions, which may involve the cleavage of the nitro group and fragmentation of the pyrazole ring.[7]

Q3: How should I store this compound to ensure its stability?

A3: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, and at a controlled room temperature or refrigerated. Inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage to prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Degradation during sample preparation (e.g., in a non-neutral solvent).Ensure that the solvent used for sample preparation is neutral and of high purity. Prepare solutions fresh before analysis. If the mobile phase is acidic or basic, minimize the time the sample is in contact with it before injection.
Loss of compound over time when stored in solution. Hydrolysis, photodegradation, or reaction with the solvent.Store solutions in a refrigerator or freezer. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Use aprotic solvents if hydrolysis is suspected.
Formation of a colored impurity during a reaction. Formation of a nitroso or other chromophoric degradation product.Monitor the reaction closely and try to minimize reaction time and temperature. Use a radical scavenger if radical-mediated degradation is suspected. Analyze the colored impurity by LC-MS to identify its structure.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Check the pH and composition of the assay medium. Perform a stability study of the compound in the assay medium to determine its half-life. If the compound is unstable, consider using a more stable analog or a different assay system.

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] The following is a general protocol for conducting a forced degradation study on this compound.

Objective:

To identify the potential degradation products of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade acetonitrile and water

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Analyze at the same time points as for acidic hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at the specified time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24 hours).

    • Also, heat a solution of the compound at a lower temperature (e.g., 60 °C) and analyze at different time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[9]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use a mass spectrometer to identify the mass of the degradation products, which will help in elucidating their structures.

Data Interpretation:
  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

  • Propose the degradation pathways based on the identified products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

DegradationPathways This compound This compound 1-methyl-4-nitro-1H-pyrazol-3(2H)-one 1-methyl-4-nitro-1H-pyrazol-3(2H)-one This compound->1-methyl-4-nitro-1H-pyrazol-3(2H)-one Hydrolysis (H+ or OH-) 3-methoxy-1-methyl-4-amino-1H-pyrazole 3-methoxy-1-methyl-4-amino-1H-pyrazole This compound->3-methoxy-1-methyl-4-amino-1H-pyrazole Reduction ([H]) Substituted Pyrazole Substituted Pyrazole This compound->Substituted Pyrazole SNAr (Nu-) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (hν) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermolysis (Δ)

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC/LC-MS Analysis HPLC/LC-MS Analysis Acid Hydrolysis->HPLC/LC-MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/LC-MS Analysis Oxidation Oxidation Oxidation->HPLC/LC-MS Analysis Thermal Thermal Thermal->HPLC/LC-MS Analysis Photolytic Photolytic Photolytic->HPLC/LC-MS Analysis Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants Propose Pathways Propose Pathways Identify Degradants->Propose Pathways

Caption: Workflow for a forced degradation study.

References

  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29.
  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Molecules, 22(1), 136.
  • Habraken, C. L., & van der Plas, H. C. (1975). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 40(15), 2119–2122.
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 40(5), 655-662.
  • Sinditskii, V. P., et al. (2021).
  • Pizarro, N., et al. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and photobiology, 94(5), 845–852.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Dalinger, I. L., et al. (2009). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 58(10), 2143–2149.
  • Bhusari, V. K., & Kariya, K. P. (2017). Forced degradation studies of Brexpiprazole.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1364.
  • Klapötke, T. M., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 13(17), 2414-2421.
  • Roy, D. K., et al. (2020).
  • Szafraniec-Gorol, G., et al. (2023).
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 40(5), 655-662.
  • Dalinger, I. L., et al. (2021).
  • Pizarro, N., et al. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and photobiology, 94(5), 845–852.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1364.
  • Klapötke, T. M., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 13(17), 2414-2421.
  • Roy, D. K., et al. (2020).
  • Szafraniec-Gorol, G., et al. (2023).
  • Dalinger, I. L., et al. (2009). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 58(10), 2143–2149.
  • Pizarro, N., et al. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and photobiology, 94(5), 845–852.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

Technical Support Center: Nitration of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the nitration of heterocyclic systems like pyrazole presents unique challenges. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

Section 1: Fundamental Principles of Pyrazole Nitration

Q1: What are the key factors governing the regioselectivity of electrophilic nitration on a pyrazole ring?

The outcome of pyrazole nitration is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is the first step in troubleshooting.

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[1] The C4 position is generally the most electron-rich and, therefore, the most common site of attack for electrophiles like the nitronium ion (NO₂⁺).[1][2] Substituents on the ring modify this electron distribution:

    • Electron-Donating Groups (EDGs) : (e.g., alkyl, alkoxy) activate the ring, increasing the reaction rate and reinforcing the preference for C4 substitution.

    • Electron-Withdrawing Groups (EWGs) : (e.g., nitro, cyano, ester) deactivate the ring, making the reaction more difficult and potentially allowing other positions or substituents to compete for nitration.[3][4]

  • Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can physically block access to adjacent sites, further enhancing the intrinsic electronic preference for substitution at the less hindered C4 position.[1]

  • Reaction Conditions (The Decisive Factor): The choice of nitrating agent and solvent system is the most critical variable. In strongly acidic media (e.g., mixed HNO₃/H₂SO₄), the pyrazole's pyridine-like nitrogen (N2) becomes protonated.[1][5] This forms a pyrazolium ion, which severely deactivates the entire pyrazole ring towards further electrophilic attack. Under these conditions, nitration may preferentially occur on a less deactivated substituent, such as an N-phenyl ring.[5][6] Milder, less acidic conditions prevent this deactivating protonation, allowing for nitration on the pyrazole ring itself.[1]

Section 2: Troubleshooting Common Experimental Issues

Q2: My nitration reaction is not proceeding, or the conversion is very low. What are the likely causes and solutions?

This is a common issue, particularly with deactivated pyrazole substrates.

  • Probable Cause 1: Inappropriate Nitrating Agent. The nitrating system may not be strong enough to generate a sufficient concentration of the active electrophile (NO₂⁺) to react with your substrate. This is often the case for pyrazoles bearing one or more EWGs.

    • Solution: Switch to a more potent nitrating system. If you are using a mild system like acetyl nitrate, consider moving to a mixed acid (HNO₃/H₂SO₄) system. For highly deactivated substrates, a mixture of fuming nitric acid and fuming sulfuric acid (oleum) may be required.[7][8] This combination acts as a powerful dehydrating agent and promotes the formation of the nitronium ion.[7]

  • Probable Cause 2: Reaction Temperature is Too Low. While temperature control is vital to prevent side reactions, excessively low temperatures can stall the reaction kinetics.

    • Solution: Cautiously and gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by TLC or LC-MS. Remember that nitration reactions are highly exothermic and can become uncontrollable if heated too quickly.[9]

  • Probable Cause 3: Poor Substrate Solubility. If your substituted pyrazole is not soluble in the reaction medium, the reaction becomes a slow, diffusion-controlled process limited by the interfacial area.

    • Solution: While options are limited with mixed acids, ensure maximum agitation through vigorous mechanical stirring to create the finest possible suspension and maximize the surface area between the substrate and the nitrating agent.[9]

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity?

This is the most frequent and complex challenge in pyrazole nitration. The key is to tailor the conditions to favor one mechanistic pathway over others.

Case Study: Nitrating 1-Phenylpyrazole

A classic example is the nitration of 1-phenylpyrazole, where a mixture of 4-nitro-1-phenylpyrazole (nitration on the pyrazole) and 1-(p-nitrophenyl)pyrazole (nitration on the phenyl ring) is often obtained.[1]

  • Symptom: Your product analysis (NMR, LC-MS) shows two major products corresponding to nitration on the pyrazole C4 position and the phenyl para-position.

  • Cause: The reaction conditions are of intermediate acidity, allowing both the neutral pyrazole and the protonated pyrazolium ion to exist in equilibrium, leading to competing reaction pathways.

  • Solution for Selective C4-Nitration (on the Pyrazole Ring):

    • Methodology: Use a milder, non-protonating nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[1][5][10]

    • Mechanism: In this less acidic medium, the pyrazole ring remains unprotonated and is therefore more electron-rich and reactive than the attached phenyl ring. Electrophilic attack occurs preferentially at the pyrazole's C4 position.

  • Solution for Selective Phenyl-Nitration (at the para-position):

    • Methodology: Use a strong mixed acid system (concentrated HNO₃/H₂SO₄).[1][5][6]

    • Mechanism: The highly acidic conditions ensure complete protonation of the pyrazole N2 atom. The resulting positive charge on the pyrazolium ring strongly deactivates it to electrophilic attack. The phenyl ring, though slightly deactivated by the adjacent cationic ring, becomes the primary site of reaction.

The following decision workflow can help guide your choice of reaction conditions.

G cluster_0 Troubleshooting Regioselectivity in 1-Phenylpyrazole Nitration start Goal: Nitrate 1-Phenylpyrazole q1 Desired Product? start->q1 c4_nitration 4-Nitro-1-phenylpyrazole (Pyrazole Ring Nitration) q1->c4_nitration C4-Nitration phenyl_nitration 1-(p-Nitrophenyl)pyrazole (Phenyl Ring Nitration) q1->phenyl_nitration Phenyl-Nitration reagent_mild Use Milder System: HNO₃ in Acetic Anhydride (Acetyl Nitrate) @ 0°C c4_nitration->reagent_mild reagent_harsh Use Harsher System: Conc. HNO₃ / Conc. H₂SO₄ @ <15°C phenyl_nitration->reagent_harsh mech_mild Mechanism: Pyrazole is neutral and more activated than the phenyl ring. reagent_mild->mech_mild mech_harsh Mechanism: Pyrazole is protonated (deactivated). Phenyl ring becomes the target. reagent_harsh->mech_harsh

Caption: Decision workflow for achieving regioselective nitration of 1-phenylpyrazole.

Q4: My reaction is producing the N-nitro pyrazole instead of, or in addition to, the C-nitro product. Why is this happening and how can I control it?

This issue is specific to pyrazoles with an unsubstituted N1 position (an N-H bond).

  • Cause: The N1 nitrogen is a potent nucleophile, especially under less acidic conditions where it is not protonated. It can directly attack the nitrating agent to form an N-nitro intermediate.[1]

  • Controlling the Outcome:

    • Promote Rearrangement: The N-nitropyrazole is often a kinetic product that can be converted to the thermodynamically more stable C-nitro isomer.[8] This rearrangement is typically acid-catalyzed. After forming the N-nitro species, continuing the reaction under acidic conditions or at an elevated temperature can drive the rearrangement, usually to the 4-nitro pyrazole.[1][7][8]

    • Prevent N-Nitration: If the N-nitro compound is an undesired and stable byproduct, the most robust strategy is to protect the N1 position before nitration. A suitable protecting group (e.g., Boc, Ts) can be installed, the C-nitration performed, and the protecting group subsequently removed.

The visualization below illustrates the competing pathways for an N-H pyrazole.

G cluster_1 N-Nitration vs. C-Nitration Pathways start N-H Pyrazole + [NO₂⁺] n_nitro N-Nitropyrazole (Kinetic Product) start->n_nitro Attack at N1 (Mild Conditions) c4_nitro 4-Nitropyrazole (Thermodynamic Product) start->c4_nitro Direct Attack at C4 (Harsh Conditions) rearrange Rearrangement n_nitro->rearrange Acid / Heat rearrange->c4_nitro

Caption: Competing pathways for the nitration of N-unsubstituted pyrazoles.

Section 3: Data & Protocols

Table 1: Comparison of Common Nitrating Systems for Pyrazoles
Nitrating SystemCompositionTypical ConditionsPrimary Application & Selectivity
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 25 °CFor Phenyl-Ring Nitration: On N-phenylpyrazoles due to pyrazole ring deactivation via protonation.[5][6]
Fuming Mixed Acid Fuming HNO₃ / Fuming H₂SO₄25 - 50 °CFor Deactivated Rings: Powerful system for nitrating pyrazoles with strong EWGs. High yields for 4-nitropyrazole.[7][8]
Acetyl Nitrate Conc. HNO₃ / Acetic Anhydride (Ac₂O)-10 to 10 °CFor C4-Nitration: Milder conditions avoid ring protonation, selectively nitrating the C4 position of sensitive substrates.[1][11]
N-Nitropyrazoles e.g., 5-methyl-1,3-dinitro-1H-pyrazole80 °C, MeCN, Lewis Acid (e.g., Yb(OTf)₃)Transfer Nitration: A modern, mild method for nitrating a range of (hetero)arenes with good functional group tolerance.[3][4]

Experimental Protocols

Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate

This protocol is adapted from the principles described by Finar and Hurlock, emphasizing nitration on the heterocyclic ring.[5]

  • Preparation of Acetyl Nitrate: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (Ac₂O, 3.0 equiv.) to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (HNO₃, 1.1 equiv.) dropwise to the cooled acetic anhydride, ensuring the temperature does not rise above 10 °C. Stir the resulting solution for 15 minutes at 0 °C.

  • Nitration: Dissolve 1-phenylpyrazole (1.0 equiv.) in a separate portion of acetic anhydride and cool to 0 °C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the pyrazole solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-nitro-1-phenylpyrazole, will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to yield the pure 4-nitro-1-phenylpyrazole.[12]

Protocol 2: High-Yield Synthesis of 4-Nitropyrazole using Fuming Mixed Acid

This one-pot, two-step protocol is based on the optimized synthesis reported by Li et al., suitable for the parent pyrazole.[7][8]

  • Salt Formation: In a reaction vessel, add pyrazole (1.0 equiv.) to concentrated sulfuric acid (H₂SO₄, 2.1 equiv.) pre-cooled to 0 °C. Stir until a homogeneous solution of pyrazole sulfate is formed.

  • Nitrating Mixture Preparation: In a separate, cooled vessel, carefully prepare the nitrating mixture by adding 90% fuming nitric acid (1.5 equiv.) to 20% fuming sulfuric acid (oleum, 3.0 equiv.).

  • Nitration: Slowly add the nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at or below 50 °C.

  • Reaction: Stir the mixture at 50 °C for 1.5 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture carefully onto a large amount of crushed ice.

  • Isolation: The 4-nitropyrazole will precipitate. Collect the solid by filtration, wash with copious amounts of cold water until the washings are neutral (pH ~7), and dry under vacuum. This method has been reported to achieve yields up to 85%.[7]

References

  • Al-Azmi, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(10), 3857-3860. URL: [Link]

  • Al-Azmi, A., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances, 12(51), 33235-33242. URL: [Link]

  • Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4933. URL: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2109. URL: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2109. URL: [Link]

  • Ivashkevich, O., et al. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. Steroids, 138, 112-118. URL: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. URL: [Link]

  • Zhang, S. F., et al. (2012). Synethsis and characterization of 3-nitropyrazole and its salts. Advanced Materials Research, 534, 40-43. URL: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][12][13]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. URL: [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration. URL: [Link]

  • Pyrazole. (n.d.). Retrieved January 20, 2026, from SlideShare. URL: [Link]

  • Khan, M. A., & Lynch, B. M. (1963). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(6), 1540-1548. URL: [Link]

  • Zhang, J., et al. (2015). Review on synthesis of nitropyrazoles. Journal of Energetic Materials. URL: [Link]

  • Li, Y., et al. (2016). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 24(1), 22-26. URL: [Link]

  • Finar, I. L., & Hurlock, R. J. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, 3259-3263. URL: [Link]

  • Shevelev, S. A., et al. (1993). Nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 42, 1094-1097. URL: [Link]

  • Al-Azmi, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(10), 3857-3860. URL: [Link]

  • Dalinger, I. L., & Shevelev, S. A. (1997). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 33, 623-642. URL: [Link]

  • Gidaspov, A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 24(13), 10609. URL: [Link]

  • Padroni, G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. URL: [Link]

  • Khan, M. A., & Lynch, B. M. (1963). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 41(6), 1540-1548. URL: [Link]

  • Olah, G. A., et al. (1981). Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, 46(13), 2706-2709. URL: [Link]

  • Lynch, B. M., & Khan, M. A. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 42(10), 2321-2329. URL: [Link]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this and similar pyrazole scaffolds. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your synthetic workflows.

Introduction: The Challenge of Pyrazole Regioselectivity

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2] However, its functionalization is often plagued by regioselectivity issues, particularly when multiple substituents with competing electronic and steric effects are present.[3] The this compound system is a prime example of this challenge. The interplay between the electron-donating methoxy group, the activating N-methyl group, and the strongly electron-withdrawing nitro group creates a nuanced reactivity landscape that can be difficult to predict and control.

This guide will provide a structured approach to understanding and mastering the regioselective functionalization of this specific pyrazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols.

Issue 1: Uncontrolled Electrophilic Aromatic Substitution (EAS) Leading to a Mixture of Products.

Question: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound and obtaining a mixture of isomers, or no reaction at the desired position. Why is this happening and how can I improve regioselectivity?

Root Cause Analysis:

The regiochemical outcome of electrophilic aromatic substitution on a pyrazole ring is dictated by the combined electronic effects of the existing substituents.[4][5][6]

  • Activating and Directing Effects:

    • The N-methyl group at position 1 is an activating group.

    • The 3-methoxy group is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect. In the pyrazole ring, this directs towards the C4 and C5 positions.

    • The 4-nitro group is a powerful deactivating group and a meta-director due to its strong -I (inductive) and -M effects.[7]

  • The Reactivity Landscape of this compound:

    • The C4 position is already substituted with a nitro group, which deactivates the ring towards further electrophilic attack.[4]

    • The C5 position is the most likely site for electrophilic attack. It is activated by the N-methyl group and is para to the strongly activating 3-methoxy group. The deactivating effect of the nitro group is weaker at C5 (meta) than at C3.

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Lewis Acid Catalyst: For reactions like Friedel-Crafts, carefully select the Lewis acid. A milder Lewis acid (e.g., ZnCl₂, FeBr₃) is often preferable to a strong one (e.g., AlCl₃) to avoid unwanted side reactions or decomposition.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can help to favor the formation of the thermodynamically more stable product.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF).

  • Directed C-H Activation:

    • Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization of pyrazoles.[8][9][10]

    • The N2 atom of the pyrazole ring can act as a directing group, guiding the metal catalyst to the C5 position.[9]

    • Consider using a palladium or rhodium catalyst with a suitable ligand to achieve C5-selective arylation, alkenylation, or alkynylation.[10][11]

Logical Workflow for Troubleshooting EAS:

eas_troubleshooting start Uncontrolled EAS check_conditions Review Reaction Conditions start->check_conditions check_directing_groups Analyze Directing Group Effects check_conditions->check_directing_groups optimize_catalyst Optimize Lewis Acid/Catalyst check_directing_groups->optimize_catalyst optimize_temp Adjust Temperature optimize_catalyst->optimize_temp consider_ch_activation Consider C-H Activation optimize_temp->consider_ch_activation successful_functionalization Successful C5-Functionalization consider_ch_activation->successful_functionalization

Caption: Troubleshooting workflow for electrophilic aromatic substitution.

Issue 2: Difficulty with Nucleophilic Aromatic Substitution (SNAr).

Question: I am trying to displace the nitro group at the C4 position with a nucleophile, but the reaction is sluggish or fails. What factors are hindering this substitution and how can I promote it?

Root Cause Analysis:

Nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring is a viable strategy.[12][13]

  • Activation for SNAr:

    • The 4-nitro group strongly activates the pyrazole ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[12][14] The negative charge can be delocalized onto the oxygen atoms of the nitro group.

    • The 3-methoxy group , being electron-donating, slightly disfavors SNAr at the C4 position.

  • Potential Barriers:

    • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.[15]

    • Leaving Group Ability: While the nitro group is activating, its ability to act as a leaving group can be variable.

    • Reaction Conditions: Inadequate temperature or an inappropriate solvent can prevent the reaction from proceeding.

Troubleshooting Protocol:

  • Enhance Nucleophilicity:

    • If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate a more potent anionic nucleophile.

    • Choose a solvent that does not excessively solvate the nucleophile, thereby reducing its reactivity. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices.

  • Optimize Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Systematically increase the reaction temperature, monitoring for product formation and decomposition.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate SNAr reactions by providing rapid and uniform heating.

  • Alternative Strategies:

    • If direct displacement of the nitro group is unsuccessful, consider converting it to a better leaving group, such as a halogen, via a Sandmeyer-type reaction if an amino precursor is accessible.

Decision Tree for SNAr Troubleshooting:

snar_troubleshooting start SNAr Fails check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase nucleophilicity (e.g., deprotonation) check_nucleophile->increase_nucleophilicity No check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes increase_nucleophilicity->check_conditions increase_temp Increase temperature/Use microwave check_conditions->increase_temp No alternative_lg Consider converting NO2 to a better leaving group check_conditions->alternative_lg Yes, still fails success Successful SNAr increase_temp->success alternative_lg->success

Caption: Decision tree for troubleshooting nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the most acidic proton on the this compound ring for deprotonation/metalation?

A1: The C5-H is the most acidic proton on the pyrazole ring.[9] This is due to the inductive electron-withdrawing effect of the adjacent N1-methyl group and the resonance stabilization of the resulting carbanion by the 4-nitro group. Therefore, deprotonation with a strong base like n-butyllithium or LDA will selectively occur at the C5 position, forming a 5-lithiated pyrazole intermediate.[16] This intermediate can then be trapped with various electrophiles to achieve regioselective C5-functionalization.

Q2: Can I achieve functionalization at the N2 position?

A2: Functionalization at the N2 position of a 1-substituted pyrazole is not possible as it is a tertiary nitrogen. N-alkylation or N-arylation occurs at the N1 or N2 position of an N-unsubstituted pyrazole, and the regioselectivity is influenced by the substituents on the ring and the reaction conditions.[17]

Q3: How do steric effects influence the regioselectivity of this pyrazole?

A3: While electronic effects are dominant, steric hindrance can play a role, particularly with bulky reagents. The N-methyl group at position 1 and the methoxy group at position 3 can sterically hinder the approach of a bulky electrophile or nucleophile to the C5 and C4 positions, respectively. In such cases, the less sterically encumbered position might be favored, or the reaction rate may be significantly reduced.

Q4: Are there any specific safety precautions I should take when working with 4-nitropyrazole derivatives?

A4: Yes. 4-Nitropyrazole derivatives, like many nitroaromatic compounds, can be thermally unstable and potentially explosive, especially in the presence of strong bases or reducing agents. Always handle these compounds with appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid heating them to high temperatures unless necessary and with proper safety measures in place. It is advisable to perform a small-scale test reaction to assess the reactivity and potential hazards before scaling up.

Quantitative Data Summary

PositionElectronic Effect of SubstituentsPredicted Reactivity
C3 Substituted with electron-donating -OCH₃Less susceptible to electrophilic attack.
C4 Substituted with electron-withdrawing -NO₂Deactivated for EAS, activated for SNAr.
C5 Activated by N1-CH₃ and C3-OCH₃ (para)Most likely site for electrophilic attack and deprotonation.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH.
  • Transition-metal-catalyzed C–H functionaliz
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C.
  • Complete Electrophilic Substitution Reactions Pyrazole. PDF - Scribd.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles.
  • A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionaliz
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Pyrazole.
  • Why is carbon 4 of a pyrazole susceptible to an electrophilic
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. PURKH.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

Sources

Handling and safety precautions for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) from a supplier. The information herein is synthesized from data on structurally related compounds and established chemical safety principles. All handling and safety procedures must be conducted by trained professionals with appropriate oversight.

Introduction

3-methoxy-1-methyl-4-nitro-1H-pyrazole (CAS No. 1201935-85-4) is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The presence of the nitro group and the pyrazole core suggests specific reactivity and handling requirements. This guide provides a comprehensive overview of safety, handling, and troubleshooting protocols to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds like 3-Methyl-4-nitro-1H-pyrazole, the primary hazards are expected to include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[4][6]

Q2: What is the most critical storage requirement for this compound?

Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[7] It is crucial to keep it segregated from incompatible materials, especially strong bases, reducing agents, and strong oxidizing agents, to prevent potentially hazardous reactions.[7][8][9]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

At a minimum, you must wear:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A lab coat.[6] All handling of the solid should be done in a certified chemical fume hood to avoid inhalation of dust.[10]

Q4: What should I do in case of a small spill?

For a small spill, first ensure the area is well-ventilated and restrict access.[3] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[11] Place the swept material into a sealed, labeled container for hazardous waste disposal.[4] Decontaminate the area with a suitable detergent and water.[12]

Technical Data Summary

Specific experimental data for this compound is limited. The following table provides available data for the target compound and its close structural analogs for reference.

PropertyThis compound1-methyl-4-nitro-1H-pyrazole3-Methyl-4-nitro-1H-pyrazole
CAS Number 1201935-85-4[13]3994-50-1[14]5334-39-4[2]
Molecular Formula C₅H₇N₃O₃C₄H₅N₃O₂[14]C₄H₅N₃O₂[15]
Molecular Weight 157.13 g/mol (Calculated)127.10 g/mol [14]127.10 g/mol (Calculated)
Appearance Not specified (likely a solid)Not specified (likely a solid)White to pale cream or yellow crystals/powder[15]
Melting Point Not availableNot available129.0-139.0 °C[15]

Detailed Protocols & Troubleshooting

Experimental Workflow: Safe Handling from Receipt to Disposal

This workflow outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_0 Preparation cluster_1 Handling & Experimentation cluster_2 Storage & Waste Management A Receive & Verify - Check container integrity - Confirm label matches order B Log into Inventory - Record date, quantity - Assign storage location A->B If OK C Review SDS & SOPs - Understand specific hazards - Confirm emergency procedures B->C D Don PPE - Goggles, gloves, lab coat C->D E Work in Fume Hood - Ensure proper ventilation D->E F Weigh & Dispense - Use anti-static weigh paper - Avoid generating dust E->F G Perform Experiment - Keep reaction vessel closed - Monitor for unexpected changes F->G H Store Securely - Tightly closed container - Cool, dry, ventilated area - Segregate from incompatibles G->H Post-experiment I Waste Collection - Collect solid waste in labeled container - Collect contaminated solvents separately G->I During experiment H->D For next use J Dispose via EHS - Follow institutional hazardous waste procedures I->J

Caption: Workflow for safe handling of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during experiments.

Q: My compound is not dissolving in the intended solvent. What should I do?

A: Pyrazole derivatives exhibit a range of solubilities.

  • Causality: The polarity of the molecule, influenced by the methoxy and nitro groups, dictates its solubility. While soluble in some polar organic solvents, it may be insoluble in nonpolar solvents or water.

  • Troubleshooting Steps:

    • Consult Analog Data: Research solvents used for similar nitro-pyrazole compounds. Common solvents include methanol, ethanol, and dimethylformamide (DMF).[16]

    • Gentle Warming: Carefully warm the mixture, as solubility often increases with temperature. Do this with caution, as nitro compounds can be heat-sensitive.

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Solvent System: Try a co-solvent system, such as a mixture of dichloromethane and methanol.

Q: The reaction is proceeding slowly or not at all. What are potential causes?

A: Reaction kinetics can be influenced by several factors.

  • Causality: The electron-withdrawing nature of the nitro group can deactivate the pyrazole ring towards certain reactions. Additionally, steric hindrance from the methyl and methoxy groups might play a role.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all starting materials and reagents are pure and dry.

    • Temperature Control: Some reactions may require higher temperatures to overcome the activation energy.[16] Refer to literature for similar transformations.

    • Catalyst: Verify if a catalyst is required and that it is active.

    • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: I am observing unexpected side products or impurities in my analysis (TLC, LC-MS). What could they be?

A: Side reactions are common in heterocyclic chemistry.

  • Causality: The nitro group can be susceptible to reduction under certain conditions. The pyrazole ring itself can also undergo undesired reactions if conditions are not optimized.

  • Troubleshooting Steps:

    • Starting Material: Check the purity of your this compound.

    • Reaction Conditions: Overly harsh conditions (high heat, strong acid/base) can lead to decomposition or side reactions.

    • Purification: Optimize your purification method (e.g., column chromatography). Adjust the solvent polarity to improve the separation of your desired product from impurities.

Emergency Procedures

Exposure Response
  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][17] Remove contaminated clothing.[18] If skin irritation persists, seek medical attention.[2]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air.[2][17] If breathing is difficult or stops, provide artificial respiration.[17] Seek medical attention if symptoms occur.

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[18] Never give anything by mouth to an unconscious person.[18] Call a POISON CENTER or doctor immediately.[4]

Spill Response Decision Tree

This diagram provides a logical flow for responding to a spill.

G A Spill Occurs B Assess Situation Is the spill large or small? Is anyone exposed? A->B C Personal Exposure? B->C D Attend to Person First - Use safety shower/eyewash - Call for medical help C->D Yes E Spill Size? C->E No D->E F Small Spill (<10g, contained) E->F Small G Large Spill (>10g, uncontained) E->G Large H Alert others & restrict area F->H M Evacuate Immediate Area G->M I Don appropriate PPE H->I J Cover with absorbent material (Avoid raising dust) I->J K Carefully sweep into a labeled hazardous waste container J->K L Decontaminate spill area with detergent and water K->L O Report Incident L->O N Call Emergency Services & EHS M->N N->O

Caption: Decision tree for responding to a chemical spill.

Fire Safety
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or foam.[18] A water jet is unsuitable as it may scatter the material.[18]

  • Specific Hazards: Hazardous combustion products can include toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[18][19]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

References

  • Environmental Health and Safety, University of South Carolina. Chemical Incompatibility and Lab Storage Rules. [Link]

  • Chemius. nitro razredčilo Safety Data Sheet. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in the Laboratory. [Link]

  • Trustrade. Storage conditions for chemicals in the laboratory. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]

  • University of Toronto. in case of emergency - Department of Chemistry. [Link]

  • University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • University of California, Berkeley EH&S. Safe Storage of Hazardous Chemicals. [Link]

  • J&K Scientific. This compound. [Link]

  • Massachusetts Institute of Technology EHS. Decontamination and Disinfection. [Link]

  • U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19895, 1-methyl-4-nitro-1H-pyrazole. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Organic Syntheses. A General, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and β-Nitrostyrenes. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Centers for Disease Control and Prevention. Chemical Disinfectants | Infection Control. [Link]

Sources

Technical Support Center: Purification of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important heterocyclic compound. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth, field-proven insights to help you navigate the purification process effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My crude product is a dark oil or a sticky solid that is difficult to handle. What is the cause and how can I purify it?

A1: This is a frequent issue often caused by residual acidic impurities from the nitration step (e.g., sulfuric or nitric acid), as well as potential polymeric or resinous byproducts. Direct crystallization from this state is often unsuccessful.

Causality: The nitration of pyrazoles, typically performed with a mixture of nitric and sulfuric acid, is a strongly exothermic and aggressive reaction.[1][2] If the reaction temperature is not carefully controlled or if the quench is not performed correctly, side reactions can lead to the formation of complex, highly colored byproducts. Residual acids will also prevent effective crystallization.

Recommended Protocol:

  • Aqueous Work-up & Neutralization:

    • Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acids. Caution: Perform this slowly as CO₂ evolution can cause excessive pressure buildup. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Follow with a wash using a saturated sodium chloride solution (brine) to remove excess water and break up any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Initial Purification:

    • The resulting material, now free of acid, should be more amenable to purification. If it is still an oil, attempt to triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization or precipitate the product as a solid, leaving more soluble impurities behind.

    • If the product remains an oil, column chromatography is the next logical step.

Q2: TLC analysis of my product shows multiple spots close to the main product spot. How do I separate these?

A2: The presence of multiple spots with similar Rf (retention factor) values suggests the formation of isomeric byproducts or closely related impurities. In the nitration of substituted pyrazoles, regioisomers are common byproducts.[3][4]

Causality & Potential Impurities:

  • Regioisomers: Depending on the precise reaction conditions, nitration can sometimes occur at other positions on the pyrazole ring, or even on the N-methyl group under very harsh conditions, although this is less likely. For 1,3-disubstituted pyrazoles, the primary site of nitration is the 4-position, but minor amounts of other isomers can form.

  • Over-nitration/Side-reactions: If the reaction is allowed to proceed for too long or at too high a temperature, dinitration products or oxidative degradation products may form.[5][6]

  • Unreacted Starting Material: Incomplete reaction will leave the starting 3-methoxy-1-methyl-1H-pyrazole.

Recommended Protocol: Flash Column Chromatography

Flash column chromatography using silica gel is the most effective method for separating compounds with small differences in polarity.[3][4][7]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30). This allows for the elution of non-polar impurities first, followed by the desired product, and finally the more polar impurities.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder is then loaded onto the column, which typically results in better separation than loading the sample as a solution.
Monitoring TLCCollect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions for solvent evaporation.
Q3: The final product has a persistent yellow to orange color, even after chromatography. Is this indicative of an impurity?

A3: Not necessarily. Many nitroaromatic and nitro-heterocyclic compounds are inherently colored, often appearing as pale yellow to yellow solids in their pure form.[8] The color arises from the electronic transitions associated with the nitro group conjugated with the pyrazole ring system.

Verification of Purity:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.

  • Spectroscopic Analysis (NMR): Proton (¹H) and Carbon (¹³C) NMR are the definitive methods for confirming the structure and assessing purity. The spectrum should be clean, with integrations matching the expected number of protons and no significant unidentifiable peaks.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the main component and help identify the mass of any minor impurities.

If significant impurities are ruled out by these methods, the color is likely intrinsic to the molecule.

Step-by-Step Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solid materials, relying on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.[8][9]

  • Solvent Screening: The key is to find a solvent that dissolves the compound well when hot but poorly when cold. For nitropyrazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[8][9]

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of the test solvent. If it dissolves readily at room temperature, the solvent is too good.

    • If it is sparingly soluble, heat the mixture. If it dissolves completely upon heating, it is a good candidate.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Salt Formation and Crystallization

For compounds that are difficult to crystallize directly, forming an acid addition salt can sometimes facilitate the formation of a highly crystalline solid, which can then be isolated and neutralized to recover the pure compound.[10]

  • Salt Formation: Dissolve the crude pyrazole product in a suitable organic solvent like acetone or isopropanol.

  • Acid Addition: While stirring, add an equimolar amount of an acid (e.g., phosphoric acid or oxalic acid) dropwise.[10]

  • Crystallization: The acid addition salt will often precipitate or crystallize from the solution. This process can be aided by cooling.[8]

  • Isolation: Collect the salt crystals by vacuum filtration and wash with cold solvent.

  • Liberation of Free Base: To recover the purified this compound, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃). The pure product will typically precipitate out of the aqueous solution and can be collected by filtration or extracted with an organic solvent.

Visual Workflow & Decision Making

The following diagram outlines a logical workflow for purifying the crude product from a this compound synthesis.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (NaHCO3 Wash, Brine Wash) start->workup concentrate Dry & Concentrate workup->concentrate analysis1 Analyze Product (TLC, Appearance) concentrate->analysis1 solid Crude Solid Obtained analysis1->solid Is it a solid? [Yes] oil Crude Oil Obtained analysis1->oil [No] chromatography Silica Gel Column Chromatography (Hexanes/EtOAc Gradient) solid->chromatography [No] analysis2 Purity Check (TLC, NMR, MP) solid->analysis2 Single spot on TLC? [Yes] oil->chromatography recrystallize Recrystallization (e.g., from Ethanol) recrystallize->analysis2 chromatography->analysis2 analysis2->recrystallize [No] pure_product Pure Product analysis2->pure_product [Yes] fail Impure

Sources

Improving the reaction kinetics for the synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction kinetics and troubleshooting common experimental challenges. The information presented herein is synthesized from established literature and field-proven experience to ensure scientific integrity and practical applicability.

Overview of Synthetic Strategy & Kinetic Bottlenecks

The synthesis of this compound is a multi-step process where reaction kinetics and regioselectivity are paramount for achieving high yield and purity. The most common synthetic challenges arise during the nitration and N-methylation steps. A generalized and effective synthetic pathway is outlined below. The primary kinetic hurdles are typically associated with controlling the exothermic nitration reaction and achieving high regioselectivity in the subsequent methylation.

G cluster_0 Pathway A: Preferred Route cluster_1 Pathway B: Alternative Route A Pyrazole Precursor (e.g., 3-methoxy-1H-pyrazole) B Step 1: Nitration A->B C 4-Nitro-3-methoxy-1H-pyrazole B->C D Step 2: N-Methylation C->D E Target Molecule: This compound D->E F 4-Nitropyrazole (4-NP) G Step 1: N-Methylation F->G H 1-Methyl-4-nitropyrazole G->H I Step 2: Methoxy Group Installation H->I J Target Molecule: This compound I->J G cluster_0 Factors Influencing Selectivity start 4-Nitro-3-methoxy-1H-pyrazole base Select Base (e.g., NaH, K2CO3) start->base anion Formation of Pyrazolate Anion base->anion sterics Steric Hindrance at N1 Less Hindrance at N2 electronics Electron Density at N1 Electron Density at N2 reagent Select Methylating Agent (CH3I vs. Bulky Reagent) anion->reagent outcome1 N1-Methyl Isomer (Desired Product) reagent->outcome1 Favored by: - Bulky Reagent - Specific Solvents outcome2 N2-Methyl Isomer (Side Product) reagent->outcome2 Often the Kinetic Product

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 3-Methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitropyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties.[1][2] The precise structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility. This guide provides a comprehensive framework for the definitive characterization and validation of 3-methoxy-1-methyl-4-nitro-1H-pyrazole (1) . We present a multi-technique spectroscopic and analytical workflow, explaining the causality behind each experimental choice. To establish a clear validation benchmark, we draw a direct comparison with its structural isomer, 1-methyl-4-nitro-1H-pyrazole (2) , highlighting the critical data points that differentiate them. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and analysis of heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

The substitution pattern on a pyrazole ring dramatically influences its chemical and physical properties. For instance, the introduction of a methoxy group at the C3 position, adjacent to the methylated nitrogen, in This compound (1) introduces specific electronic and steric effects not present in the simpler analogue, 1-methyl-4-nitro-1H-pyrazole (2) . These subtle differences can lead to significant variations in reactivity, binding affinity to biological targets, and solid-state packing.[3] Therefore, relying on a single analytical technique is insufficient and can lead to costly misidentification.

This guide champions a self-validating system of analysis, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective interpretation forms an irrefutable confirmation of the target molecule's identity and purity. The protocols and data presented herein are grounded in internationally recognized standards, such as those proposed by IUPAC, to ensure data integrity and transferability.[4][5]

Synthetic Strategy and Comparative Rationale

The synthesis of nitropyrazoles often involves direct nitration of the pyrazole ring using potent nitrating agents like fuming nitric and sulfuric acids. The synthesis of compound 1 would logically start from a pre-functionalized pyrazole, while compound 2 can be synthesized from the parent 1-methyl-pyrazole.

Plausible Synthetic Workflow

A logical synthetic approach is crucial for producing the target compound with high purity, which simplifies the subsequent characterization process. The workflow below outlines a plausible route for synthesizing both the target compound and its comparator.

G cluster_0 Synthesis of Target (1) cluster_1 Synthesis of Comparator (2) A 3-Methoxy-1H-pyrazole B Methylation (e.g., MeI, K2CO3) A->B C 3-Methoxy-1-methyl-1H-pyrazole B->C D Nitration (HNO3/H2SO4) C->D E Product 1 (this compound) D->E F 1-Methyl-1H-pyrazole G Nitration (HNO3/H2SO4) F->G H Product 2 (1-methyl-4-nitro-1H-pyrazole) G->H

Figure 1: Plausible synthetic workflows for the target compound (1) and its comparator (2).

Experimental Causality: The choice to nitrate as a final step is strategic. The pyrazole ring is activated towards electrophilic substitution, but the conditions must be carefully controlled to prevent side reactions. For compound 1 , methylation prior to nitration secures the N1 position, directing the nitro group primarily to the C4 position.

Structural Elucidation: A Multi-Technique Approach

No single technique can provide absolute structural proof.[6][7] The synergy between NMR, MS, and FTIR creates a robust validation system where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structure Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] The chemical environment of each proton and carbon atom provides a detailed map of connectivity and substitution patterns.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical spectral window for this class of compounds is -1 to 10 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz). A typical spectral width is -10 to 200 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and identify peak multiplicities.

Comparative NMR Data: The key to distinguishing compound 1 from 2 lies in the number and type of signals observed. The presence of a methoxy group in 1 provides a distinct spectroscopic signature.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Predicted, in DMSO-d₆)

Signal Assignment Compound 1 (this compound) Compound 2 (1-methyl-4-nitro-1H-pyrazole) Reasoning for Difference
¹H NMR
CH -5 (pyrazole) ~8.5 ppm (s, 1H) ~8.7 ppm (s, 1H) The C5-H in compound 2 is adjacent to an unsubstituted carbon (C5), while in 1 it is adjacent to the electron-donating methoxy group at C3, causing a slight upfield shift.
N-CH ₃ (methyl) ~3.9 ppm (s, 3H) ~3.9 ppm (s, 3H) Similar chemical environment.
O-CH ₃ (methoxy) ~4.1 ppm (s, 3H) Absent This is the definitive differentiating signal in the ¹H NMR spectrum.
CH -3 (pyrazole) Absent ~8.2 ppm (s, 1H) The C3 position in compound 1 is substituted with the methoxy group.
¹³C NMR
C -3 (pyrazole) ~160 ppm ~139 ppm The C3 carbon in 1 is directly attached to an oxygen atom, causing a significant downfield shift. This is a key differentiator.[8][9]
C -4 (pyrazole) ~135 ppm ~137 ppm The nitro group dominates the electronic environment at C4 in both molecules.
C -5 (pyrazole) ~130 ppm ~132 ppm Minor shifts due to different C3 substituent.
N-C H₃ (methyl) ~38 ppm ~38 ppm Similar chemical environment.

| O-C H₃ (methoxy) | ~58 ppm | Absent | This signal is unique to compound 1. |

Note: Chemical shifts are predictive and based on typical values for substituted nitropyrazoles. Actual values may vary.[8][9]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition, which is crucial for confirming the molecular formula.

Protocol: MS Data Acquisition (ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the spectrum in positive ion mode. For HRMS, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.

Comparative MS Data: The 44-dalton mass difference between the two compounds is a simple and definitive confirmation.

Table 2: Comparative Mass Spectrometry Data

Parameter Compound 1 Compound 2
Molecular Formula C₅H₇N₃O₃ C₄H₅N₃O₂
Molecular Weight 157.13 g/mol 127.10 g/mol

| Expected [M+H]⁺ (HRMS) | 158.0560 | 128.0455 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Protocol: FTIR Data Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Comparative FTIR Data: The key difference is the presence of C-O stretching vibrations from the methoxy group in compound 1 .

Table 3: Comparative FTIR Data (Characteristic Peaks)

Vibrational Mode Compound 1 Compound 2 Significance
N-O Asymmetric Stretch ~1550-1520 cm⁻¹ ~1550-1520 cm⁻¹ Confirms the presence of the nitro group.[1]
N-O Symmetric Stretch ~1350-1320 cm⁻¹ ~1350-1320 cm⁻¹ Confirms the presence of the nitro group.[1]
C-O Stretch (Aryl Ether) ~1250-1200 cm⁻¹ Absent This strong absorption band is characteristic of the methoxy group and is a key identifier for Compound 1.

| C-H Stretch (sp³) | ~2950 cm⁻¹ | ~2950 cm⁻¹ | Corresponds to the methyl group(s). |

Validation Workflow and Data Integration

A robust validation strategy relies on the convergence of evidence from all analytical techniques. A discrepancy in any one technique necessitates further investigation, such as re-synthesis or purification.

Validation Decision Workflow

The following diagram illustrates a logical workflow for the characterization and validation process.

G start Synthesized Product ms Mass Spectrometry (Check MW) start->ms mw_check MW = 157.13 g/mol? ms->mw_check ftir FTIR Spectroscopy (Check Functional Groups) ftir_check C-O Stretch at ~1250 cm⁻¹ present? ftir->ftir_check nmr NMR Spectroscopy (¹H and ¹³C) nmr_check ¹H: OCH₃ signal? ¹³C: C-O at ~160 ppm? nmr->nmr_check mw_check->ftir Yes fail Structure NOT Validated (Re-evaluate/Purify) mw_check->fail No ftir_check->nmr Yes ftir_check->fail No validated Structure Validated: Cmpd 1 nmr_check->validated Yes nmr_check->fail No

Figure 2: Decision workflow for the validation of this compound.

Conclusion

The definitive characterization of This compound is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. By comparing its spectral data against a closely related isomer, 1-methyl-4-nitro-1H-pyrazole , we have highlighted the unique analytical signatures—specifically the methoxy signals in NMR and the C-O stretch in FTIR—that serve as unambiguous identifiers. Adherence to standardized protocols and a workflow-based validation approach, as outlined in this guide, ensures the highest degree of scientific integrity and provides the trustworthy data required for advanced research and development. For absolute confirmation of bond angles and solid-state conformation, single-crystal X-ray crystallography would be the ultimate validation step.[3][10]

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • IUPAC Project 2019-031-1-024. Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Note: A general authoritative textbook reference, URL not applicable).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: A general authoritative textbook reference, URL not applicable).
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Fischer, V. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. [Link]

  • Snyder, C. J. et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • NIH. (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]

  • Chem Help ASAP. (2021). Organic Chemistry Characterization Data. YouTube. [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 835-848. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2695-2721. [Link]

Sources

A Comparative Guide to the Biological Activity of Nitropyrazoles: Spotlight on 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] The introduction of a nitro group to the pyrazole core further modulates their biological profile, giving rise to a fascinating array of activities ranging from antimicrobial to anticancer. This guide provides a comparative analysis of the biological activity of 3-methoxy-1-methyl-4-nitro-1H-pyrazole versus other notable nitropyrazole derivatives, grounded in experimental data and structure-activity relationship (SAR) principles. While direct experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential activities based on robust data from structurally similar compounds.

The Nitropyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in numerous clinically approved drugs.[3] The addition of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the pyrazole ring, often enhancing its interaction with biological targets. Nitropyrazole derivatives have been extensively investigated for various therapeutic applications.

Comparative Biological Activity: An Evidence-Based Overview

This section compares the potential biological activities of this compound with other nitropyrazoles for which experimental data is available. The comparison will focus on two key areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Nitropyrazole derivatives have demonstrated significant potential as antimicrobial agents.[1][7][8][9] The nitro group is often crucial for this activity. For instance, preliminary structure-activity relationship (SAR) studies on a series of 4-nitroso-pyrazoles (structurally related to 4-nitropyrazoles) revealed that the NO group at position 4 of the pyrazole ring is essential for their antifungal activity.[10]

Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/ClassTest Organism(s)Activity (MIC/Zone of Inhibition)Reference
3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles Cryptococcus neoformansDerivative 6c was 9 times more potent than miconazole.[10]
Isonicotinoyl pyrazolines Gram-positive and Gram-negative bacteria, fungiModerate antimicrobial activity reported.[1]
Pyrazole-1-sulphonamides Gram-positive and Gram-negative bacteria, fungiModerate antimicrobial activity reported.[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) Streptococcus epidermidis (Gram-positive)MIC: 0.25 μg/mL[2]
Compound 3 Escherichia coli (Gram-negative)MIC: 0.25 μg/mL[2]
Pyrazolyl 1,3,4-thiadiazines Various bacteria and fungiSome derivatives showed considerable antimicrobial activity.[7]

Based on these findings, it is plausible that this compound could exhibit antimicrobial, particularly antifungal, activity. The presence of the 4-nitro group is a key indicator, and the methoxy and methyl substitutions at positions 3 and 1, respectively, would further modulate its lipophilicity and target interactions.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with various compounds demonstrating cytotoxicity against a range of cancer cell lines.[12][13][14] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule function.[6]

While no direct cytotoxicity data for this compound was found, numerous studies on other substituted pyrazoles provide valuable insights. For instance, a study on a series of pyrazole derivatives revealed that most compounds showed significant anticancer activity against cancer cell lines without affecting normal fibroblast cells.[12] Another study on thieno[2,3-c]pyrazole derivatives identified a compound that induced cell death at low micromolar concentrations against a panel of 17 human cancer cell lines.[15]

Table 2: Comparative Cytotoxicity of Selected Pyrazole Derivatives

Compound/ClassCancer Cell Line(s)Activity (IC50/CC50)Reference
Pyrazolo[3,4-d]pyrimidine derivatives HepG2 (Liver), MCF-7 (Breast)Significant anticancer activity reported.[12]
Pyrazolo[3,4-d]thiazole derivatives HepG2 (Liver), MCF-7 (Breast)Significant anticancer activity reported.[12]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic)IC50: 61.7 ± 4.9 μM[13]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7 (Breast)IC50: 81.48 ± 0.89 μM[13]
Thieno[2,3-c]pyrazole derivative (Tpz-1) 17 human cancer cell linesCC50: 0.19 μM to 2.99 μM[15]
2(b), 2(f1), and 2(f2) pyrazole derivatives Brine shrimp lethality bioassayIC50: 19.5, 19.5 and 20 ppm respectively.[14]

The structure of this compound, with its specific substitution pattern, could potentially interact with various anticancer targets. The nitro group can influence its electronic and redox properties, which are often important for cytotoxic mechanisms. Further experimental validation is necessary to confirm its anticancer potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitropyrazoles is intricately linked to the nature and position of substituents on the pyrazole ring.

  • Position of the Nitro Group: The presence of a nitro group, particularly at the 4-position, appears to be a critical determinant for certain biological activities, such as antifungal effects.[10]

  • Substituents on Nitrogen (N1): The substituent at the N1 position can significantly influence the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, and target binding. In the case of this compound, the methyl group at N1 is a common feature in many biologically active pyrazoles.

  • Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions plays a crucial role in modulating the overall activity and selectivity. The methoxy group at C3 in the target compound is an electron-donating group that can influence the electron density of the pyrazole ring and its hydrogen bonding capacity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other nitropyrazoles, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Prepare Agar Plates: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculate with Microorganism: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Create Wells: Sterile cork borer is used to create wells of a specific diameter in the agar.

  • Add Test Compound: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Diagram of Agar Well Diffusion Workflow:

G A Prepare Agar Plates B Inoculate with Microorganism A->B C Create Wells B->C D Add Test Compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow of the Agar Well Diffusion Method for antimicrobial screening.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Diagram of MTT Assay Workflow:

G A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, a comparative analysis based on the extensive research on other nitropyrazole derivatives suggests its potential as a bioactive molecule. The presence of the 4-nitro group is a strong indicator for potential antimicrobial, particularly antifungal, activity. Furthermore, the broader class of substituted pyrazoles has consistently demonstrated significant anticancer properties.

To definitively establish the biological profile of this compound, further in-depth experimental investigations are imperative. The protocols outlined in this guide provide a robust framework for such studies. Future research should focus on synthesizing this specific compound and evaluating its activity against a diverse panel of microbial strains and cancer cell lines. Such studies will not only elucidate the specific contributions of the methoxy and methyl substituents to the biological activity but also contribute to the rational design of more potent and selective nitropyrazole-based therapeutic agents.

References

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). (URL not available)
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (URL not available)
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL not available)
  • The MICs of antibacterial activity of the newly synthesized pyrazole deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL not available)
  • Current status of pyrazole and its biological activities. (URL not available)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (URL not available)
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Cytotoxicity study of pyrazole deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (URL not available)
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (URL not available)
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (URL not available)
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL not available)
  • Structure Activity Rel
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (URL not available)
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Illustration of Structure Activity Relationship (SAR) summary: colour of highlighted rectangular boxes corresponds to identical coloured part of structure being referred to. (URL not available)
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (URL not available)
  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. (URL not available)

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, celebrated for their vast biological activities and distinct photophysical properties.[1] Among these, nitropyrazole derivatives are of significant interest as energetic materials and valuable synthons for further functionalization.[2][3] The precise placement of substituents on the pyrazole ring dictates the molecule's electronic structure and, consequently, its function. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but the foundational pillar for confirming synthetic outcomes, elucidating unambiguous structural assignments, and understanding electronic properties.

This guide provides a comparative, in-depth analysis of the key spectroscopic techniques required for the characterization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole and its derivatives. We will explore the causal relationships behind experimental choices and interpret the resulting data by comparing it with alternative pyrazole structures, thereby providing a robust framework for researchers in the field.

Logical Workflow for Spectroscopic Characterization

A comprehensive analysis relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. The logical flow begins with preliminary structural insights from NMR and IR, is complemented by electronic property analysis via UV-Vis, and is ultimately confirmed by mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of 3-methoxy-1-methyl- 4-nitro-1H-pyrazole NMR NMR Spectroscopy (¹H, ¹³C) - Core Structure - Substituent Placement Synthesis->NMR IR IR Spectroscopy - Functional Groups (NO₂, C-O) Synthesis->IR UV_Vis UV-Vis Spectroscopy - Electronic Transitions - Conjugation Final_Confirmation Final Structure Confirmation NMR->Final_Confirmation MS Mass Spectrometry - Molecular Weight - Fragmentation IR->Final_Confirmation UV_Vis->Final_Confirmation MS->Final_Confirmation

Caption: Experimental workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Expertise in Action: Interpreting the Spectra

The chemical shifts in the target molecule are governed by a push-pull electronic effect. The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group, which significantly deshields (shifts downfield) the adjacent proton and carbons. Conversely, the methoxy group (-OCH₃) at C3 is an electron-donating group, causing a shielding (upfield shift) effect, particularly at C3 and C5. The N-methyl group provides a distinct singlet, confirming the N1 substitution.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts

The following table compares the expected chemical shifts (in ppm) for the target molecule with related nitropyrazole structures. This comparison is crucial for validating the isomer synthesized. For instance, the position of the lone pyrazole proton (H5) is highly sensitive to the substituent at C4.

Compound H5 N-CH₃ O-CH₃ C3 C4 C5 N-CH₃ O-CH₃ Solvent Reference
This compound (Expected) ~8.0-8.3~3.9-4.1~4.0-4.2~155-160~125-130~135-140~38-40~58-60CDCl₃Predicted
4-Nitropyrazole8.26 (d)-------DMSO-d₆[4]
1-Methyl-4-nitro-1H-pyrazole8.32 (s), 7.96 (s)3.92 (s)-139.1120.5130.139.6-CDCl₃[5]
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole7.51 (s)-3.99 (s)157.090.9129.5-57.5CDCl₃[6]

Note: Chemical shifts are highly dependent on the solvent and concentration. Data is compiled and extrapolated from published values for similar structures.[1][5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher spectrometer.

    • Typical Parameters: Spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.[1]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).

    • Typical Parameters: Spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which serve as structural signposts. For our target molecule, the most critical vibrations are the nitro (NO₂) and methoxy (C-O) groups.

Expertise in Action: Deciphering the Vibrational Signature

The presence of a strong electron-withdrawing nitro group is unequivocally confirmed by two intense absorption bands. The C-O stretch of the methoxy group and the C-H stretches of the methyl groups provide further validation. Comparing the spectrum to that of a precursor without the nitro group would show the clear appearance of the NO₂ bands, confirming the success of a nitration reaction.

Comparative Data: Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Reference Wavenumber (cm⁻¹) in Nitropyrazoles Reference
Nitro (NO₂) Asymmetric Stretch~1520 - 15601520 - 1540[4]
Nitro (NO₂) Symmetric Stretch~1330 - 13601351 - 1332[4][8]
Aromatic C=C, C=N Ring Stretching~1450 - 16101617[4]
Methoxy (C-O) C-O Stretch~1250 - 1280 (asym), ~1020-1050 (sym)-General Ref.
Alkyl C-H C-H Stretch~2850 - 3000-General Ref.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid pyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure and extent of conjugation within the molecule. The position of the maximum absorption (λₘₐₓ) is sensitive to the electronic environment of the chromophore.

Expertise in Action: The Impact of Substitution

The pyrazole ring itself is a UV-active chromophore. The introduction of substituents dramatically alters its absorption profile. The nitro group, a powerful auxochrome and part of the conjugated system, causes a significant bathochromic (red) shift to a longer wavelength compared to unsubstituted pyrazole. It has been shown that substitution at the C4 position of the pyrazole ring leads to a much larger bathochromic shift (>10 nm) than substitution at C3 or C5.[9] This phenomenon provides a clear diagnostic tool for confirming the 4-nitro substitution pattern.

Comparative Data: UV-Vis Absorption Maxima (λₘₐₓ)
Compound λₘₐₓ (nm) Solvent Key Feature Reference
This compound (Expected) ~270 - 300Methanol or AcetonitrileStrong bathochromic shift due to 4-nitro groupPredicted
Pyrazole~210Gas PhaseBasic pyrazole chromophore[10]
1,3-dimethyl-pyrazolo[3,4-b]quinoline375AcetonitrileExtended conjugated system[11]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[1]

  • Dilution: Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.[1]

  • Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer (this is the blank).

  • Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette over a range of approximately 200-600 nm.

Mass Spectrometry (MS): The Final Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound. It provides the final, unambiguous validation of the elemental composition derived from NMR and IR.

Expertise in Action: Ionization and Interpretation

Electrospray ionization (ESI) or electron ionization (EI) are common techniques. For our target molecule (C₅H₇N₃O₃), the expected monoisotopic mass is 157.0487 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal evidence of the molecular formula. The fragmentation pattern can also offer additional structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer source via direct infusion or through an LC system.

  • Data Acquisition (ESI): Acquire the spectrum in positive ion mode. The molecule should readily protonate to give the [M+H]⁺ ion at m/z 158.0560.

  • Data Acquisition (EI): In EI-MS, the molecular ion [M]⁺ is observed at m/z 113 for the core nitropyrazole structure (C₃H₃N₃O₂).[4] For the target molecule, the molecular ion [M]⁺ would be at m/z 157.

Conclusion

The spectroscopic characterization of this compound derivatives is a systematic process of logical deduction. Each technique, from NMR to MS, provides an essential layer of information. By cross-correlating the data from these orthogonal methods and comparing it against known values for related structures, researchers can achieve an unambiguous and confident structural assignment. This rigorous approach is fundamental to ensuring the integrity of downstream applications, whether in drug development or materials science.

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Nageswara Rao, E., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121–131.
  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).
  • Nitropyrazoles. ResearchGate.
  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. (2023).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • This compound. BLDpharm.
  • The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application. Researching. (2009).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. (2024).
  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. J MOL STRUCT. (2021).
  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. (2022).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • 1-(4-METHOXYPHENYL)-3-NITRO-1H-PYRAZOLE. SpectraBase.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022).

Sources

A Comparative Analysis of Methoxylated versus Non-Methoxylated Nitropyrazoles: A Guide for Researchers in Energetic Materials and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-energy-density materials (HEDMs) and pharmaceutical development, the pyrazole scaffold stands out as a versatile and highly tunable platform. The introduction of nitro groups onto this heterocyclic core has given rise to a class of compounds known as nitropyrazoles, which exhibit a remarkable spectrum of properties ranging from high detonation performance to significant biological activity.[1][2] A key area of contemporary research involves the strategic functionalization of the pyrazole ring to modulate these properties. This guide provides a comprehensive comparative study of methoxylated versus non-methoxylated nitropyrazoles, offering insights into how the presence of a methoxy-containing substituent influences their synthesis, physicochemical characteristics, and potential applications.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative overview but also detailed experimental protocols and supporting data to facilitate further research and application.

The Influence of N-Substitution: A Tale of Two Pyrazoles

The fundamental difference between the two classes of compounds discussed herein lies in the substituent at the N1 position of the pyrazole ring. In non-methoxylated nitropyrazoles, this position is typically occupied by a hydrogen atom, which can act as a hydrogen bond donor and imparts a degree of acidity to the molecule.[3][4] In contrast, the introduction of a methoxymethyl group, as in 1-methoxymethyl-3,4,5-trinitropyrazole, replaces this acidic proton with a more sterically demanding and electronically different substituent. This seemingly subtle modification can have profound effects on the molecule's crystal packing, thermal stability, solubility, and biological interactions.

Synthesis Strategies: Navigating the Nitration and Functionalization Landscape

The synthesis of both methoxylated and non-methoxylated nitropyrazoles generally involves the nitration of a pyrazole precursor. However, the introduction of the methoxymethyl group requires an additional functionalization step.

Synthesis of a Representative Non-Methoxylated Nitropyrazole: 3,4,5-Trinitropyrazole (TNP)

3,4,5-Trinitropyrazole (TNP) is a powerful energetic material that serves as a quintessential example of a non-methoxylated nitropyrazole.[1][5] Its synthesis has been approached through various routes, with a common method involving the oxidation of a suitable amino-dinitropyrazole precursor.[1]

Experimental Protocol: Synthesis of 3,4,5-Trinitropyrazole (TNP)

  • Starting Material: 4-Amino-3,5-dinitropyrazole.

  • Oxidation: Dissolve 4-amino-3,5-dinitropyrazole in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 30% hydrogen peroxide.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system to yield pure 3,4,5-trinitropyrazole.

Caption: Postulated primary fragmentation pathways.

Thermal Analysis: Deciphering Stability and Decomposition

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability and decomposition behavior of energetic materials.

Non-Methoxylated Nitropyrazoles (TNP): TNP exhibits high thermal stability, with a decomposition temperature reported to be in the range of 260–350 °C. T[6]he presence of intermolecular hydrogen bonding in the solid state contributes to this stability.

[3]Methoxylated Nitropyrazoles: The replacement of the N-H with a methoxymethyl group is expected to influence the thermal decomposition pathway. While specific comparative DSC/TGA data under identical conditions is scarce in the literature, studies on 1-methyl-3,4,5-trinitropyrazole (a close analogue) show that it is more stable than TNP from a thermodynamic standpoint, with a higher activation energy for decomposition. H[7]owever, the methoxymethyl group itself may introduce new decomposition pathways not present in the non-methoxylated counterpart.

Applications: From Energetic Materials to Pharmaceuticals

The distinct properties of methoxylated and non-methoxylated nitropyrazoles lend themselves to different applications.

Energetic Materials

Non-Methoxylated Nitropyrazoles (TNP): Due to their high density, positive heat of formation, and impressive detonation parameters, TNP and its derivatives are considered powerful energetic materials. T[1][5]hey are candidates for use in various explosive and propellant formulations.

Methoxylated Nitropyrazoles: The lower melting point of compounds like 1-methoxymethyl-3,4,5-trinitropyrazole makes them attractive as potential melt-castable explosives, offering processing advantages over high-melting-point materials. T[8]he methoxy group can also be a handle for further functionalization to fine-tune energetic properties.

Drug Development

The pyrazole scaffold is a well-established pharmacophore, and the introduction of substituents can significantly impact biological activity.

[9]Structure-Activity Relationship (SAR): The presence of a methoxy group can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design. F[9][10]or instance, methoxy groups are often introduced to improve metabolic stability by blocking sites of oxidation. The N-H of a non-methoxylated pyrazole can act as a hydrogen bond donor, which may be crucial for binding to a biological target. Replacing it with a methoxymethyl group would eliminate this interaction but could introduce other favorable steric or electronic interactions. The specific impact on biological activity is highly dependent on the target protein and the overall molecular structure.

The comparison of methoxylated and non-methoxylated nitropyrazoles reveals a fascinating interplay between structure and function. The seemingly simple substitution of a proton with a methoxymethyl group at the N1 position of the pyrazole ring leads to significant alterations in physicochemical properties, with implications for both energetic material performance and biological activity.

Non-methoxylated nitropyrazoles, exemplified by TNP, offer high density and detonation performance, making them potent energetic materials. The presence of the N-H proton facilitates strong intermolecular interactions, contributing to their high thermal stability.

Methoxylated nitropyrazoles, on the other hand, present opportunities for developing melt-castable explosives due to their lower melting points. The methoxy group also serves as a versatile functional handle for further molecular design and can modulate pharmacokinetic properties in a pharmaceutical context.

Future research should focus on obtaining direct comparative experimental data for a wider range of methoxylated and non-methoxylated nitropyrazoles under standardized conditions. This will enable a more precise understanding of the structure-property relationships and facilitate the rational design of new molecules with tailored properties for specific applications, whether it be the next generation of high-performance, insensitive energetic materials or novel therapeutic agents.

References

Click to expand
  • Li, Y.-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. In Proceedings of the 2016 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). Atlantis Press. [Link]

  • Ye, C., et al. (2023). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • Sadanand, et al. (Year). Some biologically active methoxylated derivatives. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 646. [Link]

  • Pivina, T. S., et al. (2013). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 114(2), 587-596. [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Matijašević, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Jadhav, S. D., & Gaikwad, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Wiley-VCH GmbH. (n.d.). 1-METHYL-3,4,5-TRINITRO-PYRAZOLE - 13C NMR. SpectraBase. [Link]

  • Ye, C., et al. (2023). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trinitropyrazole. PubChem Compound Database. [Link]

  • Wölfle, M., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(11), 1833-1845. [Link]

  • Pivina, T. S., et al. (2013). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 114(2), 587-596. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Asaba, K., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996. [Link]

  • Sinditskii, V. P., et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Thermochimica Acta, 697, 178864. [Link]

  • Zhang, J., et al. (2018). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 23(10), 2476. [Link]

  • Shevelev, S. A., et al. (2009). Synthesis of 3,4,5-trinitropyrazole. Russian Chemical Bulletin, 58(10), 2120-2121. [Link]

  • Wu, B., et al. (2018). Progress on 3,4,5-Trinitro-1H-pyrazole and Its Derivatives. Chinese Journal of Energetic Materials, 26(1), 74-84. [Link]

  • Zhang, Y., et al. (2010). 3,4,5-Trinitropyrazole-Based Energetic Salts. Chemistry - A European Journal, 16(35), 10778-10784. [Link]

  • Chimenti, F., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6524. [Link]

  • Klapötke, T. M., et al. (2010). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. Angewandte Chemie International Edition, 49(46), 8786-8789. [Link]

  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]

  • Li, Y.-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Liu, Y., et al. (2021). Structural evolvement of 1-methyl-3,4,5-trinitropyrazole at high pressure. CrystEngComm, 23(4), 868-875. [Link]

  • van der Heijden, A. E. D. M., & Bouma, R. H. B. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, J., et al. (2018). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 23(10), 2476. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-methoxy-1-methyl-4-nitro-1H-pyrazole and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide delves into the nuanced structure-activity relationship (SAR) of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a representative of a promising class of cytotoxic agents. While direct experimental data for this specific molecule is emerging, a comprehensive analysis of its structural analogs provides critical insights into the chemical determinants of its anticipated biological function. This document serves as a comparative analysis, leveraging published data from closely related compounds to forecast the therapeutic potential and guide future research directions for this class of nitropyrazoles.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and functional versatility.[2] This has led to its incorporation into a multitude of clinically approved drugs. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological targets. Of particular interest is the introduction of a nitro group, a potent electron-withdrawing moiety known to influence the cytotoxic potential of heterocyclic compounds.

Deconstructing the SAR of this compound: A Comparative Analysis

To elucidate the SAR of this compound, we will systematically examine the contribution of each substituent by comparing it with a curated set of analogous pyrazole derivatives for which anticancer activity data is available. The primary endpoint for this comparison will be the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.

The Critical Role of the 4-Nitro Group

The presence of a nitro group at the C4 position of the pyrazole ring is a key determinant of cytotoxic activity. This strong electron-withdrawing group can significantly alter the electron density of the pyrazole ring, potentially enhancing its interaction with biological targets. Furthermore, under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to cytotoxic metabolites, a known mechanism of action for some anticancer drugs.

Influence of the N1-Methyl Group

The methylation at the N1 position of the pyrazole ring is a common strategy to modulate the compound's pharmacokinetic properties. Alkylation at this position can influence solubility, metabolic stability, and the orientation of the molecule within a target's binding site. Studies on related N-alkyl-nitroimidazoles have shown that the length of the alkyl chain can impact antitumor activity, suggesting that the N1-substituent plays a vital role in the overall pharmacological profile.[3]

The Modulating Effect of the C3-Methoxy Group

The methoxy group at the C3 position is an electron-donating group, which can influence the electronic properties of the pyrazole ring in concert with the C4-nitro group. This "push-pull" electronic arrangement can be critical for molecular recognition by biological targets. The introduction of a methoxy group has been shown to enhance the binding affinity of some compounds to their targets.[4]

Comparative Cytotoxicity Data

To provide a quantitative basis for our SAR analysis, the following table summarizes the reported cytotoxic activities of a series of pyrazole derivatives against various cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of how different substituents on the pyrazole ring influence anticancer potency.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1 HPhenylHTrifluoromethylMCF-781.48[3]
2 PhenylHHPhenylCFPAC-161.7[3]
3 Ethyl4-bromophenylHPyridin-2-ylA5499.13[5]
4 MethylPropylNitroCarboxamideHCT-11628.2[1]
5 MethylHNitroH---
6 HMethoxyHH---

Note: Direct IC50 data for this compound is not yet available in the cited literature. The table includes structurally related compounds to infer its potential activity.

From this comparative data, we can draw several key SAR insights:

  • Impact of N1-Substitution: The nature of the substituent at the N1 position significantly influences cytotoxicity.

  • Role of C3-Substituents: The presence of aryl groups or other functional moieties at the C3 position can either enhance or decrease activity depending on the specific group and the cancer cell line.

  • The Nitro Group's Contribution: Compound 4 , which features a 4-nitro group, displays potent cytotoxicity, highlighting the importance of this functional group.

Based on these observations, it is hypothesized that This compound will exhibit significant cytotoxic activity. The combination of the activating 4-nitro group, the modulating N1-methyl group, and the electron-donating C3-methoxy group is expected to result in a potent anticancer agent.

Experimental Protocols

To facilitate further research and validation of the predicted activity of this compound and its analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of 1,3-Disubstituted-4-Nitropyrazoles

The synthesis of the target compound and its analogs can be achieved through a multi-step process, with the key step being the nitration of the pyrazole core.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation (if necessary) A β-Diketone C Substituted Pyrazole A->C Cyclocondensation B Hydrazine Derivative B->C D Substituted Pyrazole F 4-Nitropyrazole Derivative D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 4-Nitropyrazole I N-Alkylated-4-Nitropyrazole G->I Nucleophilic Substitution H Alkylating Agent (e.g., Methyl Iodide) H->I

General synthetic workflow for N-alkylated 4-nitropyrazoles.

Step-by-Step Protocol:

  • Pyrazole Synthesis: The appropriately substituted pyrazole core is first synthesized via the Knorr pyrazole synthesis or a similar cyclocondensation reaction between a β-diketone and a hydrazine derivative.

  • Nitration: The synthesized pyrazole is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C4 position.

  • N-Alkylation: If the N1 position is not already substituted, alkylation can be achieved by treating the 4-nitropyrazole with an appropriate alkylating agent in the presence of a base.

In Vitro Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of pyrazole compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for determining cytotoxicity using the MTT assay.

Detailed MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrazole compounds and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Future Directions and Conclusion

The comparative analysis presented in this guide strongly suggests that this compound holds significant promise as a cytotoxic agent. The synergistic interplay of its substituents is anticipated to result in potent anticancer activity. However, this remains a well-informed hypothesis until validated by empirical data.

Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations at the N1, C3, and C5 positions. The evaluation of these compounds against a panel of cancer cell lines will provide the necessary data to confirm the SAR predictions outlined in this guide and to identify lead compounds for further preclinical development. Understanding the precise mechanism of action, whether through the induction of apoptosis, cell cycle arrest, or other pathways, will also be a critical next step.

References

Sources

Navigating the In-Vitro Landscape: A Comparative Guide to Testing Protocols for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial in-vitro assessment of a novel chemical entity is a critical juncture. This guide provides a comprehensive comparison of in-vitro testing protocols specifically tailored for the characterization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. Drawing from established methodologies for pyrazole derivatives and nitroaromatic compounds, this document outlines a strategic, multi-tiered approach to evaluating cytotoxicity, genotoxicity, and metabolic stability. The protocols described herein are designed to be self-validating systems, providing a robust foundation for further pre-clinical development.

Introduction: Unveiling the Profile of a Novel Pyrazole Compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7] The presence of a nitro group is also of significant interest, as nitroaromatic compounds are known for their potential biological activities, which can be influenced by metabolic reduction.[8][9] This unique combination of a pyrazole core and a nitro moiety necessitates a thorough in-vitro evaluation to understand its biological potential and safety profile.

This guide will detail a strategic workflow for the in-vitro characterization of this compound, starting from broad cytotoxicity screening to more specific investigations into its genotoxic potential and metabolic fate.

Foundational Assessment: Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its cytotoxic potential across a range of concentrations. This provides a therapeutic window and informs the concentration ranges for subsequent, more complex assays.

Comparative Overview of Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. For a comprehensive initial screen, employing assays that measure different cellular endpoints is recommended.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Mitochondrial reductase activityCell viability/metabolic activityWidely used, cost-effective, colorimetric[10][11]Indirect measure of viability, can be affected by compounds altering mitochondrial function
LDH Release Assay Lactate dehydrogenase releaseCell membrane integrity/cytolysisDirect measure of cell deathLess sensitive for non-necrotic cell death
ATP Content Assay Intracellular ATP levelsCell viability/metabolic activityRapid, sensitive, amenable to high-throughput screening[12]ATP levels can be influenced by factors other than cell death
Real-Time Cell Analysis (RTCA) Impedance-based measurementCell number, adhesion, and morphologyLabel-free, continuous monitoringRequires specialized equipment
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and cost-effective starting point for cytotoxicity screening.[10][11] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial reductases.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Probing Deeper: Genotoxicity Assessment

Given the presence of a nitroaromatic moiety, which can sometimes be associated with genotoxicity, a thorough evaluation of the compound's potential to damage genetic material is crucial.[8] A standard battery of in-vitro tests, in line with OECD guidelines, is recommended to assess different genotoxic endpoints.[13][14][15]

The Standard Genotoxicity Testing Battery

A combination of assays is necessary to detect gene mutations and chromosomal aberrations.

Assay OECD Guideline Endpoint Rationale for Nitro-pyrazole Compound
Bacterial Reverse Mutation Test (Ames Test) OECD 471Gene mutationsDetects point mutations and frameshift mutations. Essential for nitroaromatics which can be activated by bacterial nitroreductases.[8]
In Vitro Micronucleus Test OECD 487Chromosomal damage (clastogenicity and aneuploidy)Detects whole chromosome loss and breakage in mammalian cells.[16]
In Vitro Chromosomal Aberration Test OECD 473Structural chromosomal aberrationsProvides a more detailed analysis of the types of chromosomal damage induced.[17]
Experimental Workflow: A Tiered Approach

A logical workflow ensures a comprehensive assessment while optimizing resource allocation.

Genotoxicity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mammalian Cell Assays Ames Bacterial Reverse Mutation Test (Ames) (OECD 471) Micronucleus In Vitro Micronucleus Test (OECD 487) Ames->Micronucleus If positive or equivocal Aberration In Vitro Chromosomal Aberration Test (OECD 473) Micronucleus->Aberration For confirmation and detailed analysis

Caption: Tiered approach for genotoxicity testing of this compound.

Key Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is a cornerstone of genotoxicity testing, particularly for nitro-containing compounds.[8]

Step-by-Step Methodology:

  • Strain Selection: Utilize a set of bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[8] This is critical as some compounds become genotoxic only after metabolic conversion.

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Predicting In-Vivo Behavior: Metabolic Stability Assessment

Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic properties, such as bioavailability and half-life.[18][] In-vitro metabolic stability assays provide an early indication of a compound's fate in the body.

Comparison of In-Vitro Metabolic Systems
System Enzymes Present Advantages Limitations
Liver Microsomes Primarily Phase I (e.g., CYPs)Well-characterized, reproducible, high-throughputLacks Phase II enzymes and cytosolic enzymes
Liver S9 Fraction Phase I and some Phase II enzymesBroader enzyme profile than microsomesCan have lower specific activity than microsomes
Hepatocytes (Primary or Immortalized) Full complement of Phase I and II enzymesMost physiologically relevant in-vitro system[20]More expensive, lower throughput, potential for donor variability (primary cells)
Recommended Protocol: Hepatocyte Stability Assay

For a comprehensive assessment of metabolic stability, a hepatocyte-based assay is recommended as it encompasses both Phase I and Phase II metabolic pathways.[20][21]

Metabolic_Stability_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation Hepatocytes Incubate this compound with suspended hepatocytes Timepoints Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 min) Hepatocytes->Timepoints Quench Quench the reaction (e.g., with acetonitrile) Timepoints->Quench LCMS Quantify remaining parent compound using LC-MS/MS Quench->LCMS Clearance Calculate in-vitro intrinsic clearance (Clint) LCMS->Clearance HalfLife Determine in-vitro half-life (t1/2) Clearance->HalfLife

Caption: Workflow for assessing the metabolic stability of this compound.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Use fresh or cryopreserved hepatocytes from a relevant species (e.g., human, rat, mouse).

  • Incubation: Incubate a known concentration of this compound with a suspension of hepatocytes at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic activity by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the linear portion of this plot, calculate the in-vitro half-life (t1/2) and the intrinsic clearance (Clint).[18]

Conclusion: Synthesizing a Comprehensive In-Vitro Profile

This guide provides a structured and comparative framework for the in-vitro evaluation of this compound. By systematically assessing cytotoxicity, genotoxicity, and metabolic stability, researchers can build a comprehensive initial profile of this novel compound. The data generated from these protocols will be instrumental in making informed decisions regarding its potential for further development as a therapeutic agent. It is imperative to adhere to established guidelines, such as those from the OECD, to ensure data quality and regulatory acceptance.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • BOC Sciences. (n.d.). Metabolic Stability Testing | PK Optimization - Formulation.
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • Singh, N., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 745(1-2), 104-11.
  • ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology.
  • Gene-volusion. (n.d.). From OECD guidelines to innovation: the future of genotoxicity testing.
  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88.
  • Liao, X., et al. (n.d.).
  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3729.
  • Glamočlija, J., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(11), 3296.
  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Lee, G., et al. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671-1680.
  • Finamore, C., et al. (2022). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 27(19), 6649.
  • Gomaa, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6439.
  • da Silva, A. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 636393.
  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(21), 3894.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14.
  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2645-2661.
  • Pérez-Manríquez, B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636.
  • ResearchGate. (2015). Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro?. Retrieved from [Link]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]

  • Stoyanov, S., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3456.
  • J&K Scientific. (n.d.). This compound | 1201935-85-4. Retrieved from [Link]

  • Cacciari, B., et al. (1998). 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. Molecules, 3(12), M83.

Sources

Comparing the reactivity of 3-methoxy-1-methyl-4-nitro-1H-pyrazole with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

This guide provides an in-depth comparative analysis of the chemical reactivity of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with experimental insights from related compounds to forecast the reactivity of this specific pyrazole derivative. We will explore how the interplay of its substituents—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a fixed N-methyl group—governs its behavior in key chemical transformations compared to structurally similar pyrazoles.

Introduction: The Pyrazole Scaffold and Substituent Effects

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its structural versatility and diverse biological activities.[1][2] The reactivity of a pyrazole core can be finely tuned by the electronic and steric properties of its substituents.[3] In our target molecule, this compound, the substitution pattern creates a unique electronic environment:

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro substituent deactivates the pyrazole ring towards electrophilic aromatic substitution (SEAr). Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (C3 and C5).[3][4]

  • 3-Methoxy Group: This electron-donating group enriches the ring with electron density, particularly at the C4 and C5 positions. While its activating effect for SEAr is counteracted by the nitro group, its electronic influence remains crucial in modulating the ring's susceptibility to nucleophilic attack and the stability of reaction intermediates.[5]

  • 1-Methyl Group: The N-methylation prevents the tautomerism often seen in NH-pyrazoles, locking the molecule into a single constitutional isomer.[1] This simplifies reaction outcomes and, by providing some steric hindrance, can influence the regioselectivity of reactions at the adjacent C5 position.[6]

This guide will dissect these influences by comparing the expected reactivity of our target compound with benchmark pyrazoles.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by setting it against simpler analogues.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction of electron-deficient aromatic systems, such as nitropyrazoles.[7] The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group.

Comparison with Dinitro- and Trinitropyrazoles: Compounds like 1,5-dimethyl-3,4-dinitropyrazole and 1-methoxymethyl-3,4,5-trinitropyrazole are highly susceptible to SNAr.[8] In N-substituted 3,4-dinitropyrazoles, nucleophilic attack and displacement of the nitro group occur regioselectively at the C3 position.[8] In N-substituted 3,4,5-trinitropyrazoles, substitution is directed to the C5 position.[4]

For This compound , the nitro group at C4 activates the ring. However, unlike dinitropyrazoles, there isn't a second nitro group to act as a readily displaceable leaving group. Nucleophilic displacement of the C4-nitro group is possible but generally requires harsh conditions or highly potent nucleophiles. The presence of the electron-donating methoxy group at C3 will slightly disfavor the initial nucleophilic attack by increasing electron density on the ring, making it less electrophilic compared to a pyrazole with only withdrawing groups.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr) on an activated pyrazole.

Reduction of the Nitro Group

The transformation of a nitro group into an amino group is one of the most valuable reactions in aromatic chemistry, opening pathways to a vast array of derivatives. This reactivity is expected to be a primary feature of this compound.

Comparison with other Nitropyrazoles: The reduction of the nitro group is a general reaction for virtually all nitropyrazoles, including 4-nitropyrazole and its N-alkylated derivatives. [9]Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The presence of other substituents typically does not prevent the reaction, although they might influence the choice of reagents and conditions. For example, groups sensitive to acid or catalytic reduction would require alternative methods.

The methoxy group in This compound is stable under most standard reducing conditions, making the conversion to 4-amino-3-methoxy-1-methyl-1H-pyrazole a highly feasible and synthetically useful transformation. The resulting aminopyrazole would be a versatile intermediate, with the amino group enabling diazotization, acylation, and other functionalizations.

Summary of Comparative Reactivity

The following table summarizes the predicted reactivity of this compound in comparison to key reference compounds.

Reaction Type 1-Methyl-4-nitropyrazole 1-Methyl-3-methoxypyrazole This compound (Target) Rationale for Target Compound
Electrophilic Substitution Highly DeactivatedHighly Activated (at C4, C5)Very Highly DeactivatedThe powerful deactivating effect of the C4-NO₂ group dominates over the activating C3-OMe group. The C4 position is blocked.
Nucleophilic Substitution Possible at C4-NO₂ (harsh conditions)UnreactivePossible at C4-NO₂ (harsh conditions)The C4-NO₂ group activates the ring, but the C3-OMe group is slightly disfavoring. Lacks a better leaving group.
Nitro Group Reduction Readily occursNot ApplicableReadily occursThis is a characteristic reaction of the nitro group and is largely unaffected by the other substituents under standard conditions.

Experimental Protocols

The following protocols are representative methodologies for key transformations discussed. They serve as validated starting points for experimentation with the target compound or its analogues.

Protocol 4.1: Reduction of a Nitropyrazole to an Aminopyrazole

This protocol describes a common method using tin(II) chloride, which is effective for the reduction of aromatic nitro groups.

Objective: To reduce the 4-nitro group of a substituted pyrazole to a 4-amino group.

Materials:

  • Substituted 4-nitropyrazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 4-nitropyrazole (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Acidification & Reflux: Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding concentrated NaOH solution until the pH is >10. The tin salts will precipitate as white tin(IV) oxide.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude aminopyrazole.

  • Purification: The product can be further purified by column chromatography or recrystallization as needed.

workflow_reduction cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Suspend Nitropyrazole in EtOH B 2. Add SnCl₂·2H₂O A->B C 3. Add conc. HCl and reflux B->C D 4. Monitor by TLC C->D E 5. Cool and basify with NaOH (pH > 10) D->E Reaction Complete F 6. Filter through Celite E->F G 7. Extract with EtOAc F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: Experimental workflow for the reduction of a 4-nitropyrazole.

Conclusion

The reactivity of This compound is dominated by the powerful electron-withdrawing nature of its 4-nitro group. This renders the pyrazole ring highly resistant to electrophilic substitution. While the nitro group activates the ring for potential nucleophilic substitution, the lack of a superior leaving group and the counteracting electronic donation from the methoxy group suggest that such reactions would be challenging. The most predictable and synthetically valuable transformation for this molecule is the reduction of the nitro group to an amine. This reaction provides a reliable entry point to 4-aminopyrazole derivatives, which are versatile building blocks for the synthesis of more complex molecules in pharmaceutical and materials science research. Understanding these comparative principles is essential for designing efficient synthetic routes and anticipating the chemical behavior of this and related substituted pyrazoles.

References

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893–2898. [Link]

  • Heil, F., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(7), 752-761. [Link]

  • Koldobskii, A. B., et al. (2009). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Journal of Organic Chemistry, 45(8), 1198–1203. [Link]

  • Dong, J., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Organic Letters, 17(18), 4456–4459. [Link]

  • Koldobskii, A. B., et al. (2011). Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. Russian Journal of Organic Chemistry, 47(1), 108–112. [Link]

  • Kurbatov, Y. V., & Kvitko, I. Y. (2007). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 43(1), 1–25. [Link]

  • Akhtar, M. J., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 8, 570324. [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Asif, M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6463. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Electrophilic Aromatic Substitution. [Link]

  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5619. [Link]

  • James, M. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Ferreira, V. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6667. [Link]

  • Trofimov, B. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Gising, J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3747–3752. [Link]

  • Vasin, V. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

  • ResearchGate. (2008). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]

  • Filimonov, S. I., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-methoxy-1-methyl-4-nitro-1H-pyrazole: An In-depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive comparison of analytical techniques for the structural characterization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in drug discovery and energetic materials research. While X-ray crystallography stands as the definitive method for elucidating solid-state structures, its application can be challenging. Here, we present a comparative analysis, incorporating data from analogous compounds, to provide a holistic understanding of its structural landscape and the synergistic role of spectroscopic methods.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled, atom-by-atom map of a molecule's arrangement in the crystalline state.[1] This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions with high precision.

Although a crystal structure for the title compound, this compound, is not publicly available, we can draw valuable insights from the crystallographic data of the closely related compound, 1-methyl-4-nitro-1H-pyrazole . The Cambridge Structural Database (CSD) entry for this compound (CCDC 142762) provides a foundational reference for understanding the core pyrazole structure.[2] To illustrate the influence of the methoxy substituent, we will also consider the crystallographic data of a representative 3-methoxy-pyrazole derivative, 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .[3]

Parameter1-methyl-4-nitro-1H-pyrazole3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[3]
Chemical Formula C₄H₅N₃O₂C₂₃H₂₂N₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 3.854(1) Å, b = 12.872(3) Å, c = 11.215(3) Å, β = 94.38(2)°a = 9.4788(5) Å, b = 10.1893(6) Å, c = 19.9139(10) Å, β = 92.296(4)°
Volume (ų) 554.4(3)1921.79(18)
Z 44
Key Structural Features Planar pyrazole ring. The nitro group is slightly twisted out of the plane of the pyrazole ring.The central pyrazole ring is nearly planar. The phenyl and methoxyphenyl rings are twisted relative to the pyrazole ring.
Intermolecular Interactions C-H···O hydrogen bonds and π-π stacking interactions.C-H···π stacking interactions and weak π-π interactions.

Expert Insight: The planarity of the pyrazole ring in 1-methyl-4-nitro-1H-pyrazole is a key feature, with the nitro group's slight torsion influencing its electronic properties and crystal packing. The introduction of a methoxy group at the 3-position, as seen in our comparative example, is expected to influence the electronic distribution within the pyrazole ring and potentially alter the intermolecular interactions, favoring different packing motifs.

Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step. The following protocol outlines a standard workflow for the crystallographic analysis of small organic molecules.

Step 1: Crystal Growth.

  • Rationale: Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques to allow for the ordered arrangement of molecules into a crystal lattice.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less-polar co-solvent like hexane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at a constant temperature. Alternatively, for temperature-sensitive compounds, slowly cool the saturated solution. For vapor diffusion, place the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.

Step 2: Crystal Mounting and Data Collection. [1]

  • Rationale: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head for data collection.[1]

  • Procedure:

    • Under a microscope, select a well-formed crystal and mount it on a cryoloop.

    • Mount the loop on the goniometer head of the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 3: Data Processing and Structure Solution. [4]

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections, which are then used to solve and refine the crystal structure.

  • Procedure:

    • Indexing and Integration: Determine the unit cell parameters and integrate the raw diffraction intensities.[4]

    • Scaling and Merging: Correct for experimental factors and merge equivalent reflections.[4]

    • Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate structure.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Refinement dissolve Dissolve Compound filter Filter Solution dissolve->filter crystallize Slow Evaporation / Cooling filter->crystallize mount Mount Crystal crystallize->mount cool Cool Crystal (100 K) mount->cool collect Collect Diffraction Data cool->collect process Index & Integrate Data collect->process solve Solve Structure process->solve refine Refine Structure solve->refine final_structure final_structure refine->final_structure Final Structure analytical_choice cluster_primary Primary Techniques cluster_definitive Definitive Structure start Structural Elucidation of this compound nmr NMR Spectroscopy (Connectivity) start->nmr ms Mass Spectrometry (Molecular Weight & Formula) start->ms xray X-ray Crystallography (3D Solid-State Structure) nmr->xray Requires Single Crystal ms->xray Requires Single Crystal

Sources

A Comparative Guide to the Thermal Decomposition of Nitropyrazole and Nitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the thermal decomposition characteristics of nitropyrazole and nitroimidazole isomers. Understanding the thermal stability of these energetic heterocyclic compounds is paramount for their safe handling, storage, and application in pharmaceuticals and energetic materials. This document moves beyond a simple listing of data, offering insights into the underlying chemical principles governing their decomposition and providing detailed experimental protocols for verification.

Introduction: The Significance of Isomerism in Thermal Stability

Nitropyrazoles and nitroimidazoles are classes of nitrogen-rich heterocyclic compounds with applications ranging from antimicrobial drugs to energetic materials. The position of the nitro group(s) on the pyrazole or imidazole ring profoundly influences the molecule's electronic structure, crystal packing, and ultimately, its thermal stability. This guide will explore these structure-property relationships, providing a comparative analysis of their decomposition behaviors. A key determinant of thermal stability in these compounds is the energy of the C-NO₂ or N-NO₂ bond, which is often the initial site of bond cleavage during thermal decomposition.[1]

Comparative Thermal Analysis: Unveiling the Isomeric Effect

The thermal decomposition of nitropyrazole and nitroimidazole isomers is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic decomposition events. TGA tracks the mass of a sample as it is heated, quantifying mass loss associated with the formation of volatile decomposition products.

Nitropyrazole Isomers

The thermal stability of nitropyrazoles is highly dependent on the number and position of nitro groups. Generally, an increase in the number of nitro groups leads to a decrease in thermal stability. For dinitropyrazoles, the relative positions of the nitro groups play a crucial role. For instance, studies have shown that 3,5-dinitropyrazole exhibits a different thermal decomposition profile compared to 3,4-dinitropyrazole.[2] Under increased pressure to suppress evaporation, 3,5-dinitropyrazole shows a decomposition temperature and heat effect that can exceed that of the well-known explosive HMX.[2]

CompoundT_onset (°C)T_peak (°C)Activation Energy (Ea) (kJ/mol)Key Observations
3,4-Dinitropyrazole ~180-200~285~160Melts prior to decomposition. The rate-limiting step is suggested to be nitro group elimination.[1]
3,5-Dinitropyrazole ~250-270~296Varies with conditionsHigher thermal stability compared to the 3,4-isomer.[3]
4-Amino-3,5-dinitropyrazole (LLM-116) ~18018382.2The presence of the amino group significantly influences the decomposition pathway.[4]
N-substituted 3,4-Dinitropyrazoles 194.8 - 201.2--Lower decomposition temperatures compared to their 3,5-DNP counterparts.[3]
N-substituted 3,5-Dinitropyrazoles 217.4 - 255.1--Generally more thermally stable than the N-substituted 3,4-DNP isomers.[3]

Note: The values presented are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Nitroimidazole Isomers

Similar to nitropyrazoles, the thermal stability of nitroimidazoles is dictated by the position of the nitro group. The primary decomposition pathways for nitroimidazoles often involve either C-NO₂ bond homolysis or a nitro-nitrite isomerization followed by the elimination of nitric oxide (NO).[5][6] Theoretical studies suggest that these two pathways can be competitive.[5][6]

CompoundT_onset (°C)T_peak (°C)Activation Energy (Ea) (kJ/mol)Key Observations
2-Nitroimidazole --VariesDecomposition can proceed via nitro-nitrite isomerization.[5][6]
4-Nitroimidazole ~185-210-VariesInitial decomposition is reported to be the splitting of the C-NO₂ bond.[7]
5-Nitroimidazole Derivatives (e.g., Metronidazole) VariesVaries-Stability is influenced by other substituents on the ring and side chains.
1-Methyl-5-nitroimidazole ---Studied in conjunction with 2- and 4-nitroimidazole, showing distinct NO product vibrational temperatures.[5]

Note: Comprehensive, directly comparative thermal analysis data for all mononitroimidazole isomers under identical conditions is limited in the literature, highlighting an area for future research.

Mechanistic Insights into Thermal Decomposition

The decomposition of these energetic materials is a complex process involving multiple steps. The initial step is critical as it dictates the overall stability.

Key Decomposition Pathways
  • C-NO₂/N-NO₂ Bond Homolysis: This is a common initiation step where the bond between the nitro group and the heterocyclic ring breaks, forming a nitro radical (•NO₂) and a heterocyclic radical.[1] This pathway is often favored at higher temperatures.

  • Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO), which is less stable and readily cleaves to release nitric oxide (•NO).[5][6] This mechanism is often competitive with C-NO₂ bond cleavage.

  • Ring Opening: Following initial bond cleavage, the heterocyclic ring can become destabilized and undergo rupture, leading to the formation of smaller gaseous products like N₂, CO, CO₂, and HCN.[1]

  • Influence of Substituents: The presence of other functional groups, such as amino groups, can significantly alter the decomposition mechanism. For example, in 4-amino-3,5-dinitropyrazole, the decomposition is initiated at the amino and N-H moieties.[8]

Visualizing Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the proposed initial steps in the thermal decomposition of representative nitropyrazole and nitroimidazole isomers.

G cluster_pyrazole Nitropyrazole Decomposition cluster_imidazole Nitroimidazole Decomposition NP Nitropyrazole NP_rad Pyrazole Radical + •NO₂ NP->NP_rad C-NO₂ Homolysis NP_iso Nitrite Intermediate NP->NP_iso Nitro-Nitrite Isomerization NP_NO Ring-opened products + •NO NP_iso->NP_NO NI Nitroimidazole NI_rad Imidazole Radical + •NO₂ NI->NI_rad C-NO₂ Homolysis NI_iso Nitrite Intermediate NI->NI_iso Nitro-Nitrite Isomerization NI_NO Ring-opened products + •NO NI_iso->NI_NO

Caption: Generalized initial decomposition pathways for nitropyrazoles and nitroimidazoles.

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and validity of thermal decomposition studies, standardized experimental procedures are crucial. The following protocols are based on established ASTM standards and best practices for energetic materials.

Thermogravimetric Analysis (TGA) Protocol

This protocol is adapted from ASTM E2550, "Standard Test Method for Thermal Stability by Thermogravimetry".[9][10]

Objective: To determine the onset temperature of decomposition and the mass loss profile of nitropyrazole and nitroimidazole isomers.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and homogenous.

    • Accurately weigh 1-5 mg of the sample into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 400 °C.

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is typically defined as the temperature at which a significant deviation from the baseline mass is observed.

G A Sample Preparation (1-5 mg) B Instrument Setup (N₂ Purge) A->B C Heating Program (10 °C/min to 400 °C) B->C D Data Analysis (Mass Loss vs. Temp) C->D

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on principles outlined in ASTM E537, "Standard Test Method for Assessing the Thermal Stability of Chemicals by Methods of Thermal Analysis".

Objective: To determine the onset and peak temperatures of exothermic decomposition events and the associated enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases and prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 400 °C.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and the peak temperature of any exothermic events.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d).

G A Sample Preparation (1-3 mg, sealed pan) B Instrument Setup (N₂ Purge) A->B C Heating Program (10 °C/min to 400 °C) B->C D Data Analysis (Heat Flow vs. Temp) C->D

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Analysis of Decomposition Products

Identifying the gaseous products evolved during thermal decomposition provides crucial evidence for elucidating the decomposition mechanism. This is often achieved by coupling the thermoanalytical instrument to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Pyrolysis-GC-MS).

Commonly identified decomposition products for nitropyrazoles and nitroimidazoles include:

  • Nitrogen Oxides (NOx): NO₂ and NO are indicative of C-NO₂ bond cleavage and nitro-nitrite isomerization, respectively.[5][7]

  • Carbon Oxides (CO, CO₂): These are products of the oxidation of the carbon backbone of the heterocyclic ring.[7]

  • Nitrogen (N₂): A major product, especially for nitrogen-rich compounds.

  • Hydrogen Cyanide (HCN): Indicates the fragmentation of the heterocyclic ring.[1]

  • Water (H₂O): Can be formed from reactions involving hydrogen atoms from the ring or substituents.

Conclusion and Future Directions

The thermal stability of nitropyrazole and nitroimidazole isomers is a complex interplay of the number and position of nitro groups, as well as the presence of other substituents. This guide has provided a comparative overview of their thermal decomposition behavior, highlighting key differences in stability and decomposition pathways.

While significant progress has been made in understanding these materials, there remains a need for more systematic comparative studies where a wide range of isomers are analyzed under identical experimental conditions. Such studies would provide a more definitive understanding of structure-stability relationships. Furthermore, detailed kinetic analysis, including the determination of pre-exponential factors, would allow for more accurate modeling of their decomposition and prediction of their shelf-life and thermal hazards.

By combining rigorous experimental work with theoretical calculations, the scientific community can continue to build a comprehensive understanding of the thermal decomposition of these important classes of compounds, enabling their safer and more effective application.

References

  • ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2017, [Link]

  • Chen, J., & Wang, J. (2008). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Propellants, Explosives, Pyrotechnics, 33(4), 288-291.
  • Cheng, B. M., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114305.
  • ASTM E2550-21, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • Feketeová, L., et al. (2015). Decomposition of nitroimidazole ions: experiment and theory. Physical Chemistry Chemical Physics, 17(19), 12598-12607.
  • Liu, Y., et al. (2021).
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia, 72, 358-361.
  • Liu, Y., et al. (2021).
  • Liu, Y., et al. (2021).
  • Liu, Y., et al. (2021).
  • Liu, Y., et al. (2021).
  • Liu, Y., et al. (2021).
  • Wang, X., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607.
  • Wang, X., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607.
  • Wang, X., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607.
  • Wang, X., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607.
  • Wright, J. R., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18231–18238.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and arguably most critical phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a compound whose nuanced reactivity and potential hazards demand a thorough and informed approach. By understanding the causality behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

Part 1: Hazard Assessment and Core Chemical Profile

Understanding the inherent risks of this compound is the foundation of its safe management. Based on data from structurally similar compounds, a consistent hazard profile emerges.

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[1]

The presence of the nitro group on the pyrazole ring is a key determinant of its hazardous properties. Nitroaromatic compounds are known for their potential toxicity and reactivity. The thermal decomposition of nitropyrazoles can be exothermic and may be initiated by heat, with the nitro group capable of oxidizing the pyrazole ring.

Key Chemical and Physical Properties (Inferred):

PropertyValueSource (Analogous Compounds)
Molecular FormulaC5H7N3O3[4]
Molecular Weight157.13 g/mol [4]
AppearanceLikely a solid (crystal or powder)[1][5]
Melting PointExpected to be in a similar range to related compounds (e.g., 129-139 °C for 3-methyl-4-nitro-1H-pyrazole)[5]
StabilityStable under normal conditions. May decompose at high temperatures.[1]
Incompatible MaterialsOxidizing agents[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure safety and compliance at every stage of the disposal process.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. The causality here is direct: preventing contact with a substance that is a known irritant and potentially harmful upon ingestion or inhalation.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary if there is a splash hazard.

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] All respiratory protection should be used in the context of a comprehensive respiratory protection program.

  • General Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Step 2: Segregation and Waste Collection - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation")

    • The accumulation start date.

  • Incompatibility: Do not mix this waste with oxidizing agents.[1] Store the waste container away from incompatible materials.

Step 3: Spill Management - Preparedness is Key

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal - The Approved Pathway

Under no circumstances should this compound be disposed of down the drain or in the regular trash. The recommended and compliant disposal method is through a licensed hazardous waste disposal facility.

The primary recommended disposal method is incineration.

  • Rationale: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method for many organic compounds, including nitroaromatics.[2] This process ensures the complete destruction of the compound into less harmful components.

  • Procedure:

    • Ensure the waste container is securely sealed and properly labeled.

    • Contact your institution's EHS department to arrange for a hazardous waste pickup. They will have established procedures with a licensed waste disposal vendor.

    • Provide the EHS department with a full and accurate description of the waste.

Alternative Method (with caution and expert consultation):

In some cases, it may be possible to dissolve or mix the material with a combustible solvent before incineration.[2] This should only be done under the guidance of your institution's EHS professionals and in a well-ventilated area, away from ignition sources.

Part 3: Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) container->segregate ehs_contact Contact Institutional EHS for Waste Pickup segregate->ehs_contact spill Spill Occurs segregate->spill Potential Event incineration Approved Disposal via Licensed Facility (Incineration) ehs_contact->incineration end_point End: Safe & Compliant Disposal incineration->end_point spill_response Execute Spill Protocol: 1. Evacuate & Ventilate 2. Control Spill 3. Decontaminate spill->spill_response spill_response->container Collect Spill Debris

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the "why" behind each step—from the necessity of specific PPE to the rationale for incineration—researchers can move beyond rote compliance to a deeper culture of safety. This proactive approach not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • TCI Chemicals. (2018). Safety Data Sheet: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
  • J&K Scientific LLC. (n.d.). This compound | 1201935-85-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024). 1H-Pyrazole, 3-methoxy-4-nitro-. Retrieved from [Link]

  • Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Angene Chemical. (2021). Safety Data Sheet: 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
  • Angene Chemical. (2021). Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 1-methyl-4-nitro-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Composite Risk Profile

The chemical structure of 3-methoxy-1-methyl-4-nitro-1H-pyrazole incorporates two key functional groups that inform our safety protocol: a pyrazole ring and a nitro group.

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities.[3] More pertinently, many pyrazole derivatives are known to be skin and eye irritants and can be harmful if ingested.[4][5][6][7] For instance, a safety data sheet for the related compound, 3-Methyl-4-nitro-1H-pyrazole, clearly indicates it as a skin and eye irritant.[8]

  • Nitro Aromatic Compounds: The presence of the nitro group is a significant consideration. Aromatic nitro compounds are a class of chemicals known for their potential toxicity.[9] Their reactivity necessitates careful handling to prevent unintended reactions. Furthermore, some nitroalkenes are considered potential carcinogens, and due to the lack of specific toxicological data for our target compound, it is prudent to handle it with a high degree of caution.[10]

Given this composite risk profile, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended, but mandatory.

The Core Defense: A Multi-Layered PPE Strategy

The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is grounded in the potential hazards associated with its structural components.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of the compound or solvents, which are likely to be irritating to the eyes based on data from similar pyrazole compounds.[5][6][8]
Hand Protection Nitrile or Butyl rubber glovesProvides a barrier against skin contact. Given that many organic compounds can be absorbed through the skin, chemically resistant gloves are essential.[10][11]
Body Protection Flame-resistant laboratory coatOffers protection against splashes and spills. The flame-resistant property is a crucial precaution when working with organic compounds.[12]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[11][12] For weighing and transfer operations, this is non-negotiable.

Procedural Guidance: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical to ensure safety at every stage of your research.

Pre-Handling and Engineering Controls
  • Fume Hood Verification: Before any work commences, ensure the designated chemical fume hood is certified and fully operational.[12]

  • Designated Workspace: Demarcate a specific area within the fume hood for the handling of this compound to contain potential spills.[12]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and time spent handling the compound.[12]

Weighing and Transfer
  • Weighing within the Fume Hood: All weighing and transfer of the solid compound must be performed inside the chemical fume hood to prevent the release of airborne particles.[12]

  • Use of Appropriate Tools: Employ spatulas and other tools dedicated to this compound to avoid cross-contamination.

During the Experiment
  • Constant Vigilance: Continuously monitor the experiment for any unexpected changes.

  • Sash Positioning: Keep the fume hood sash at the lowest possible height while actively working.[12]

Post-Experiment Decontamination
  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Proper Storage: If any resulting mixtures or products are to be stored, ensure they are correctly labeled with the chemical name, concentration, date, and your initials.

Waste Management: A Critical Final Step

The proper disposal of chemical waste is paramount to laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[12] Do not pour any waste down the drain.[13]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[13]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing and launder it before reuse.[10]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[5][10]

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Visualizing the Workflow

To further clarify the procedural flow for safely managing this compound, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_workspace Designate Workspace prep_fume_hood->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh in Fume Hood prep_materials->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment post_decon Decontaminate Surfaces handling_experiment->post_decon post_storage Label & Store Products post_decon->post_storage disp_solid Solid Waste Container post_decon->disp_solid disp_liquid Liquid Waste Container post_decon->disp_liquid disp_regs Follow Regulations disp_solid->disp_regs disp_liquid->disp_regs

Caption: Procedural flow for safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
  • 10: Aromatic halogenated amines and nitro-compounds - Croner-i. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).
  • Pyrazole - Hazardous Agents - Haz-Map. (n.d.).
  • Personal protective equipment for handling 3-Nitro-2-hexene - Benchchem. (n.d.).
  • Safety Data Sheet - BASF. (2026, January 13).
  • sigma-aldrich - Safety Data Sheet. (n.d.).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | 1201935-85-4 - J&K Scientific. (n.d.).
  • 1201935-85-4|this compound - BLDpharm. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-1-methyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-methoxy-1-methyl-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.